Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)5-7-3-4-8(5)1-2-11-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYFJHJOFVHJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665321 | |
| Record name | Imidazo[5,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268551-89-9 | |
| Record name | Imidazo[5,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Imidazo[4,3-b]thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[4,3-b]thiazole Scaffold
The fusion of imidazole and thiazole rings creates the imidazothiazole bicyclic system, a privileged scaffold in medicinal chemistry. These heterocyclic compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties.[1][2][3][4][5] The structural rigidity and diverse substitution patterns offered by this scaffold make it an attractive template for the design of novel therapeutic agents. While the imidazo[2,1-b]thiazole isomer is more extensively studied, the imidazo[4,3-b]thiazole core represents a less explored, yet potentially valuable, area of chemical space for drug discovery. This guide provides a comprehensive overview of a plausible and efficient synthetic route to a key derivative, Imidazo[4,3-b]thiazole-5-carboxylic acid, a versatile building block for further chemical exploration.
Synthetic Strategy: A Multi-Step Approach to the Target Molecule
The synthesis of Imidazo[4,3-b]thiazole-5-carboxylic acid is proposed to proceed through a three-step sequence, commencing with the well-established Hantzsch thiazole synthesis to construct the initial thiazole ring. This is followed by N-alkylation and a subsequent intramolecular cyclization to form the fused imidazole ring, and finally, hydrolysis of the ester to yield the target carboxylic acid.
Part 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (1)
The initial step involves the synthesis of the key intermediate, ethyl 2-aminothiazole-4-carboxylate, via the Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea with an α-halo carbonyl compound, in this case, ethyl 3-bromopyruvate.[6]
Experimental Protocol:
-
To a solution of thiourea (1.0 eq) in ethanol, add ethyl 3-bromopyruvate (1.0 eq).
-
The reaction mixture is heated to reflux for 2-4 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford ethyl 2-aminothiazole-4-carboxylate (1) as a solid.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for Hantzsch thiazole synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Neutralization: The reaction proceeds under acidic conditions due to the formation of HBr. Neutralization with sodium bicarbonate is necessary to precipitate the free amine product, which is more soluble in its protonated form.
Part 2: Synthesis of Ethyl Imidazo[4,3-b]thiazole-5-carboxylate (3)
This step involves the N-alkylation of the 2-aminothiazole intermediate with ethyl bromoacetate, followed by an intramolecular cyclization to construct the fused imidazole ring.
Experimental Protocol:
-
To a solution of ethyl 2-aminothiazole-4-carboxylate (1) (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (2.0 eq).
-
To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours, with monitoring by TLC.
-
After cooling to room temperature, the reaction mixture is poured into ice water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield ethyl imidazo[4,3-b]thiazole-5-carboxylate (3).
Causality Behind Experimental Choices:
-
Solvent and Base: DMF is a polar aprotic solvent that facilitates SN2 reactions. Potassium carbonate is a suitable base to deprotonate the amino group of the thiazole, activating it for nucleophilic attack on the ethyl bromoacetate without promoting significant hydrolysis of the esters.
-
Temperature: Heating is necessary to promote both the N-alkylation and the subsequent intramolecular cyclization, which involves the formation of the five-membered imidazole ring.
Part 3: Synthesis of Imidazo[4,3-b]thiazole-5-carboxylic acid (4)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocol:
-
Suspend ethyl imidazo[4,3-b]thiazole-5-carboxylate (3) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified to a pH of 3-4 with a dilute acid (e.g., 1M HCl), leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford Imidazo[4,3-b]thiazole-5-carboxylic acid (4).
Causality Behind Experimental Choices:
-
Base Hydrolysis: Saponification using a strong base is a standard and efficient method for the hydrolysis of esters.
-
Acidification: The carboxylic acid is soluble in its carboxylate salt form. Acidification is crucial to protonate the carboxylate and precipitate the final product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| Ethyl 2-aminothiazole-4-carboxylate (1) | C6H8N2O2S | 172.20 | 85-95 | Solid |
| Ethyl Imidazo[4,3-b]thiazole-5-carboxylate (3) | C8H8N2O2S | 196.23 | 60-75 | Solid |
| Imidazo[4,3-b]thiazole-5-carboxylic acid (4) | C6H4N2O2S | 168.18 | 80-90 | Solid |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route to Imidazo[4,3-b]thiazole-5-carboxylic acid.
Reaction Mechanism Diagram
Caption: Mechanistic pathway for the synthesis.
References
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Additional eight Imidazo[2,1-b]thiazole-5-carboxamides and clinical candidate BTZ043 evaluated in this study. ResearchGate. Available at: [Link].
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BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][7][8][9]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at: [Link].
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link].
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Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. PubMed. Available at: [Link].
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available at: [Link].
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Synthesis of 2,3-dihydro-and 2,3,5,6-tetrahydro derivatives of imidazo(2,1-B)-thiazole. Semantic Scholar. Available at: [Link].
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Biological activities of imidazo thiazole derivatives. ResearchGate. Available at: [Link].
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Biological activities of imidazo[2,1-b][7][8][9]thiadiazole derivatives: A review. ResearchGate. Available at: [Link].
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Synthesis of 2-Aryl-2,3-dihydro-4H-[7][8]thiazino[3,2-a]benzimidazol-4-ones and 7-Aryl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b]-1,3-thiazin-5. ResearchGate. Available at: [Link].
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][7][8][9]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI. Available at: [Link].
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Imidazo[4,3-b]thiazole-5-carboxylic acid
Abstract
The imidazo[4,3-b]thiazole scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and materials science. Its rigid, fused structure and rich electronic properties make it a valuable core for designing novel therapeutic agents. Accurate and unambiguous structural elucidation is paramount in the development of these molecules. This technical guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of a representative member of this class, Imidazo[4,3-b]thiazole-5-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, spectral interpretation, and the application of advanced 2D NMR techniques for complete structural validation.
Introduction: The Significance of the Imidazo[4,3-b]thiazole Core
Fused heterocyclic systems containing imidazole and thiazole rings are of significant interest due to their diverse biological activities. The imidazo[2,1-b]thiazole core, an isomer of the title compound, is a key component of the immunomodulatory drug Levamisole.[1] Derivatives of related imidazo-thiadiazole systems have been investigated for anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Given this pharmacological precedent, the synthesis and characterization of novel analogues, such as Imidazo[4,3-b]thiazole-5-carboxylic acid, are critical for the discovery of new lead compounds.
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of such compounds in solution. This guide explains the causality behind experimental choices and provides a predictive framework for interpreting the ¹H and ¹³C NMR spectra, leveraging one-dimensional and two-dimensional techniques to ensure scientific integrity.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR data, the standard IUPAC numbering for the Imidazo[4,3-b]thiazole-5-carboxylic acid core is established below. This numbering scheme will be used consistently for all spectral assignments throughout this guide.
Caption: Molecular structure and IUPAC numbering of Imidazo[4,3-b]thiazole-5-carboxylic acid.
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, high-resolution NMR spectra is foundational to accurate structural analysis. The protocol described below is designed as a self-validating system, where each step ensures the integrity of the final data.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum. A meticulous approach is essential.
-
Analyte Purity: Ensure the Imidazo[4,3-b]thiazole-5-carboxylic acid sample is of high purity, free from residual solvents or synthetic byproducts, which could complicate spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is critical.[5] For this molecule, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.
-
Concentration:
-
Filtration: Dissolve the sample in the deuterated solvent in a separate clean vial.[9] Transfer the solution into a clean, dry 5 mm NMR tube by passing it through a small plug of cotton or glass wool in a Pasteur pipette.[10]
-
Causality: This step is mandatory to remove any suspended particulate matter. Solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by spectrometer shimming.[10]
-
-
Internal Standard: DMSO-d₆ contains a residual proton signal (quintet at ~2.50 ppm) and a carbon signal (septet at ~39.52 ppm) that can be used for chemical shift calibration. For highly accurate work, an internal standard like Tetramethylsilane (TMS) can be added, but the residual solvent peak is sufficient for most applications.[9]
NMR Data Acquisition
The following workflow outlines the logical progression of experiments from simple 1D scans to complex 2D correlations for complete structural assignment.
Caption: Key expected HMBC correlations for structural confirmation.
Key Expected HMBC Correlations:
-
From H2 (red lines): Correlations to C3 (²J) and the bridgehead carbon C8a (³J) are expected.
-
From H3 (blue lines): Correlations to C2 (²J) and the bridgehead carbon C8a (²J) will be observed.
-
From H6 (green lines): A crucial correlation to the quaternary carbon C5 (²J) will confirm the position of the carboxylic acid. A further correlation to the bridgehead carbon C8a (³J) helps to lock in the ring fusion.
-
From any proton to C5a: Observing a correlation from H6 to the carboxyl carbon C5a (³J) would provide the final, definitive link confirming the substituent's location.
Conclusion
The structural elucidation of Imidazo[4,3-b]thiazole-5-carboxylic acid is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. By employing a robust experimental protocol beginning with careful sample preparation in DMSO-d₆, researchers can acquire high-quality 1D ¹H and ¹³C spectra. While these 1D experiments provide initial assignments, the use of 2D correlation techniques, particularly HSQC and HMBC, is indispensable for providing the self-validating data required for unambiguous confirmation. The predicted chemical shifts, coupling patterns, and long-range correlations detailed in this guide serve as an authoritative framework for scientists working with this important class of heterocyclic compounds, ensuring accuracy and confidence in their structural assignments.
References
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Journal of the American Chemical Society. Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Available at: [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
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PubMed. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Available at: [Link]
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JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]
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Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available at: [Link]
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ResearchGate. Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Available at: [Link]
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ResearchGate. Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. Available at: [Link]
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University of Leicester. NMR Sample Preparation. Available at: [Link]
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University of Alberta. Sample Preparation - NMR. Available at: [Link]
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National Center for Biotechnology Information (PMC). Synthesis of imidazo[4,5-e]t[11][12]hiazino[2,3-c]t[6][13][11]riazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c]t[6][13][11]riazines. Available at: [Link]
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National Center for Biotechnology Information (PMC). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Available at: [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]
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Biological Magnetic Resonance Bank. bmse000096 Imidazole at BMRB. Available at: [Link]
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ResearchGate. SYNTHESIS, SPECTRAL STUDIES AND BIOLOGICAL ACTIVITY OF SOME IMIDAZO [2, 1-B] [6][11][12]THIADIAZOLE DERIVATIVES | Request PDF. Available at: [Link]
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
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MDPI. Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b]t[6][11][12]hiadiazole-based inhibitors of carbonic anhydrase I, II, IV, and VII. Available at: [Link]
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Nanalysis. 2D NMR Experiments - HETCOR. Available at: [Link]
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DergiPark. Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. Available at: [Link]
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ResearchGate. Key observed correlations in the {1H−13C} HSQC and {1H−13C} HMBC spectrum for compound 1 a, ¹³C NMR data used for structure determination. Available at: [Link]
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Semantic Scholar. Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Available at: [Link]
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Mass spectrometry analysis of Imidazo[4,3-b]thiazole-5-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Imidazo[4,3-b]thiazole-5-carboxylic Acid
Foreword: The Analytical Imperative for Novel Heterocycles
The Imidazo[4,3-b]thiazole scaffold represents a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug development. Its structural rigidity and diverse substitution points make it a valuable core for designing novel therapeutic agents. Imidazo[4,3-b]thiazole-5-carboxylic acid, as a key derivative, requires robust analytical characterization to confirm its identity, purity, and metabolic fate. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1] This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this molecule, moving beyond mere procedural steps to explain the underlying chemical principles that govern experimental design and data interpretation.
Molecular Profile and Ionization Strategy
The analytical strategy for any molecule begins with an understanding of its fundamental physicochemical properties. Imidazo[4,3-b]thiazole-5-carboxylic acid possesses distinct functional groups that dictate its behavior in the ion source of a mass spectrometer.
-
Acidic Moiety: The carboxylic acid group (-COOH) is the most influential feature for ionization. With a pKa typically in the range of 2-5, it is readily deprotonated.[2] This makes it an ideal candidate for Negative-Ion Electrospray Ionization (ESI) , which generates a stable and abundant carboxylate anion, [M-H]⁻.[3] Analysis in negative mode is often preferred for its high efficiency and the generation of clean, easily interpretable baseline spectra for acidic compounds.
-
Basic Moiety: The fused imidazole ring contains basic nitrogen atoms that can be protonated. This allows for analysis via Positive-Ion Electrospray Ionization (ESI) , which would generate the protonated molecule, [M+H]⁺. While viable, protonation can sometimes be less efficient than deprotonation for molecules with a dominant acidic site. However, positive-ion mode can provide complementary fragmentation data, aiding in comprehensive structural confirmation.
Sample Preparation: Ensuring Analytical Fidelity
The quality of mass spectrometry data is directly dependent on the quality of the sample introduced into the instrument. Proper sample preparation is critical to remove matrix components that can cause ion suppression, contaminate the system, or complicate spectral interpretation.[4][5][6]
Experimental Protocol: Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of Imidazo[4,3-b]thiazole-5-carboxylic acid standard.
-
Dissolve the solid in a suitable organic solvent. Methanol or acetonitrile are excellent first choices due to their volatility and compatibility with reverse-phase chromatography. Avoid low-vapor-pressure solvents like DMSO unless diluted at least 20-fold.[7]
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Working Solution Preparation (1-10 µg/mL):
-
Perform a serial dilution of the stock solution to create a working solution with a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on instrument sensitivity.
-
The dilution solvent should ideally match the initial mobile phase composition of the liquid chromatography (LC) method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode).
-
-
Final Filtration:
-
Filter the final working solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or other chemically compatible membrane) into a clean 2 mL LC-MS sample vial.[6] This step is crucial to remove any particulates that could block instrument tubing or the LC column.
-
-
Blank Samples:
-
Prepare at least two blank samples containing only the final dilution solvent. These should be run before and after the analyte to check for carryover and system contamination.[7]
-
The Analytical Workflow: From Separation to Detection
A typical analysis couples liquid chromatography (LC) for separation with tandem mass spectrometry (MS/MS) for detection and structural elucidation. This LC-MS/MS approach provides confident identification even in complex matrices.
Diagram: Overall LC-MS/MS Workflow
Caption: High-level workflow for the analysis of Imidazo[4,3-b]thiazole-5-carboxylic acid.
Experimental Protocol: LC-MS/MS Method Parameters
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended for accurate mass measurements, which are critical for confirming elemental composition.[8][9] A triple quadrupole instrument can also be used, especially for targeted quantification.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) / Water (for negative mode).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical starting point is a 5-minute gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
-
MS1 Scan Range: m/z 50 - 500.
-
MS/MS (Tandem MS): Data-dependent acquisition (DDA) is used to trigger MS/MS scans on the most intense ions from the MS1 scan.
-
Precursor Ion: Isolate the [M-H]⁻ ion (m/z 179.00) in negative mode or the [M+H]⁺ ion (m/z 181.01) in positive mode.
-
Activation: Collision-Induced Dissociation (CID) with nitrogen or argon gas.[10]
-
Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) should be used to generate a comprehensive fragmentation spectrum.
-
Fragmentation Analysis: Deconstructing the Molecule
Collision-Induced Dissociation (CID) provides a reproducible fragmentation "fingerprint" of a molecule, allowing for its unambiguous identification.[10] The fragmentation pathways are governed by the principles of chemical stability, where the weakest bonds break and the most stable neutral molecules and fragment ions are formed.
Molecular Formula: C₇H₄N₂O₂S Monoisotopic Mass: 180.0017 Da
Negative Ion Mode ([M-H]⁻) Fragmentation Pathway
This mode is anticipated to be the most informative. The precursor ion is the deprotonated molecule at m/z 179.00 .
-
Primary Fragmentation: The most facile fragmentation for a carboxylate anion is the neutral loss of carbon dioxide (CO₂), a highly stable small molecule. This is a characteristic fragmentation for nearly all carboxylic acids.[11]
-
[M-H]⁻ → [M-H-CO₂]⁻ + CO₂
-
m/z 179.00 → m/z 135.01 + 43.99 Da
-
The resulting ion at m/z 135.01 ([C₆H₃N₂S]⁻) is expected to be the base peak in the MS/MS spectrum.
-
-
Secondary Fragmentation: The subsequent fragmentation of the fused heterocyclic ring at m/z 135.01 can proceed through several pathways, typical for thiazole and imidazole systems.[12][13][14]
-
Loss of Hydrogen Cyanide (HCN): Cleavage of the imidazole ring can result in the loss of HCN.
-
m/z 135.01 → m/z 108.00 + 27.01 Da
-
-
Thiazole Ring Cleavage: The thiazole ring can fragment, potentially leading to the loss of a thioformyl radical (•CHS) or related species.
-
Diagram: Proposed Fragmentation of [M-H]⁻
Caption: Key fragmentation pathway for Imidazo[4,3-b]thiazole-5-carboxylic acid in negative ESI mode.
Positive Ion Mode ([M+H]⁺) Fragmentation Pathway
The precursor ion is the protonated molecule at m/z 181.01 . Fragmentation in positive mode is often more complex.
-
Primary Fragmentation:
-
Loss of Formic Acid (HCOOH): A common loss from protonated carboxylic acids is the elimination of the entire carboxyl group as formic acid.
-
[M+H]⁺ → [M+H-HCOOH]⁺ + HCOOH
-
m/z 181.01 → m/z 135.04 + 46.01 Da
-
-
Loss of Carbon Monoxide (CO): Following or concurrent with the loss of water, the molecule can lose CO.
-
[M+H]⁺ → [M+H-CO]⁺ + CO
-
m/z 181.01 → m/z 153.02 + 28.01 Da
-
-
-
Secondary Fragmentation: Further fragmentation would involve cleavage of the heterocyclic core, similar to the pathways observed in related structures.[15][16]
Data Summary and Interpretation
A clear summary of the expected ions is essential for rapid and accurate data interpretation.
| Ion Description | Ionization Mode | Calculated m/z | Notes |
| Precursor Ion [M-H]⁻ | Negative ESI | 179.00 | Deprotonated parent molecule. |
| Precursor Ion [M+H]⁺ | Positive ESI | 181.01 | Protonated parent molecule. |
| Fragment [M-H-CO₂]⁻ | Negative ESI | 135.01 | Primary diagnostic fragment. Loss of CO₂ from carboxylate. |
| Fragment [M-H-CO₂-HCN]⁻ | Negative ESI | 108.00 | Secondary fragment from imidazole ring cleavage. |
| Fragment [M+H-HCOOH]⁺ | Positive ESI | 135.04 | Loss of formic acid. |
| Fragment [M+H-CO]⁺ | Positive ESI | 153.02 | Loss of carbon monoxide. |
Self-Validation: The presence of the precursor ion at the correct accurate mass in the MS1 spectrum, combined with the appearance of the diagnostic fragment ions (especially the loss of 43.99 Da in negative mode) upon CID, provides a multi-layered, self-validating system for confirming the structure of Imidazo[4,3-b]thiazole-5-carboxylic acid.
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Physical and chemical properties of Imidazo[4,3-b]thiazole-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of the Imidazo[4,3-b]thiazole-5-carboxylic Acid Scaffold
Authored by: Gemini, Senior Application Scientist
Abstract
The Imidazo[4,3-b]thiazole core represents a privileged heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of pharmacological activities, making a thorough understanding of their fundamental properties essential for rational drug design. This guide provides a comprehensive framework for the determination and interpretation of the core physical and chemical properties of Imidazo[4,3-b]thiazole-5-carboxylic acid. We delve into the causality behind experimental choices, present detailed, self-validating protocols for key analytical procedures, and discuss the expected reactivity of the scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular architecture.
Introduction: The Significance of the Imidazo[4,3-b]thiazole Scaffold
Condensed heterocyclic compounds, formed by the fusion of two or more rings, are cornerstones of modern pharmacology.[1] These structures often exhibit unique three-dimensional shapes and electronic properties that facilitate potent and selective interactions with biological targets.[1] The Imidazo[4,3-b]thiazole system, which integrates the functionalities of both imidazole and thiazole rings, is of particular interest.
The imidazole ring is an aromatic heterocycle whose derivatives are known for a vast range of biological activities, including antifungal, antibacterial, and antitumor effects.[1] Similarly, the thiazole ring is a critical pharmacophore found in numerous approved drugs, contributing to molecular stability, solubility, and target binding.[1][2] The fusion of these two rings into the imidazothiazole scaffold creates a constrained, electron-rich system that has been explored for anticancer, anti-inflammatory, and antimicrobial applications.[1]
This guide focuses specifically on Imidazo[4,3-b]thiazole-5-carboxylic acid , a representative member of this class. The presence of the carboxylic acid moiety provides a crucial handle for synthetic modification and profoundly influences the molecule's physicochemical properties. Understanding these properties—such as acidity (pKa), solubility, and chemical reactivity—is not merely an academic exercise; it is a prerequisite for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical determinant of its ultimate success as a therapeutic agent.[3]
Core Molecular Structure and Predicted Properties
The foundational step in characterizing any new chemical entity is to understand its basic structural and electronic features. These features dictate the molecule's behavior in both chemical and biological systems.
Molecular Structure: Imidazo[4,3-b]thiazole-5-carboxylic acid
Structure visualization is based on the IUPAC name.
The structure features a fused bicyclic aromatic system containing a bridgehead nitrogen atom. The carboxylic acid at position 5 is the primary acidic functional group, while the non-bridgehead nitrogen atom in the imidazole ring is the most likely site of protonation, conferring basic character.
Table 1: Predicted Physicochemical Properties
Quantitative prediction of a molecule's properties is a cornerstone of modern drug discovery, allowing for the early-stage filtering of candidates. The following properties for the closely related isomer, imidazo[5,1-b][4][5]thiazole-3-carboxylic acid, are predicted by computational models and serve as a valuable proxy.
| Property | Predicted Value | Significance in Drug Development | Source |
| Molecular Formula | C₆H₄N₂O₂S | Defines the elemental composition and exact mass. | [6] |
| Monoisotopic Mass | 167.99934 Da | Crucial for mass spectrometry analysis and structural confirmation. | [6] |
| XlogP (Predicted) | 1.7 | Indicates lipophilicity, which influences membrane permeability and solubility. A value in this range is often favorable for oral bioavailability. | [6] |
| Hydrogen Bond Donors | 1 (from COOH) | Governs interactions with biological targets and contributes to aqueous solubility. | |
| Hydrogen Bond Acceptors | 4 (2 from COOH, 2 from N atoms) | Influences solubility and the potential for specific binding interactions. |
Note: Data is for the isomer imidazo[5,1-b][4][5]thiazole-3-carboxylic acid as a computational reference.[6]
Determination of Critical Physicochemical Properties
The following sections provide not just the methods, but the scientific rationale for determining the properties most critical to the development of Imidazo[4,3-b]thiazole-5-carboxylic acid as a drug candidate.
Acidity Constant (pKa)
Expertise & Causality: The ionization state of a drug molecule at physiological pH (typically ~7.4) is arguably its most important physicochemical property. It directly governs aqueous solubility, membrane permeability, plasma protein binding, and interaction with the target active site.[3] Imidazo[4,3-b]thiazole-5-carboxylic acid is an amphoteric molecule, possessing both an acidic group (carboxylic acid, expected pKa ~3-5) and a basic group (imidazole nitrogen, expected pKa ~5-7). Determining these two distinct pKa values is essential. While potentiometric titration is common, ¹H NMR-based titration is particularly powerful for multifunctional compounds as it can often resolve which specific proton is associated with each ionization event.[7][8]
Experimental Protocol: pKa Determination via ¹H NMR Titration
-
Sample Preparation: Prepare a ~5 mM solution of the compound in D₂O. If solubility is low, a co-solvent like DMSO-d₆ can be used, but its concentration should be kept minimal (<5%) and consistent.
-
pH Adjustment: Calibrate a pH meter using standard deuterated buffers. Adjust the initial pD (the pH reading in D₂O) of the sample solution to ~1.0 using 0.1 M DCl.
-
Spectral Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Titration: Add small aliquots of 0.1 M NaOD to incrementally increase the pD by ~0.5 units. After each addition, vortex the sample and record the new pD.
-
Iterative Measurement: Repeat step 4 until a pD of ~12.0 is reached, acquiring an NMR spectrum at each pD point.
-
Data Analysis:
-
Identify protons on the molecule whose chemical shifts (δ) change significantly with pD. Protons adjacent to the carboxylic acid and the imidazole ring are expected to be most sensitive.
-
Plot the chemical shift (δ) of a sensitive proton against the pD.
-
Fit the data to the Henderson-Hasselbalch equation, which will generate a sigmoidal curve.
-
The inflection point of the curve corresponds to the pKa value.[8] Two distinct curves may be observed for the acidic and basic pKa values.
-
-
Correction: Convert the measured pD to pKa for an aqueous environment using the equation: pKa = pD - 0.4.
Trustworthiness: This method is self-validating because the sigmoidal relationship between chemical shift and pH is a direct readout of the protonation equilibrium. The quality of the fit provides confidence in the determined pKa value.
Mandatory Visualization: Workflow for NMR-based pKa Determination
Caption: Workflow for determining pKa values using ¹H NMR titration.
Aqueous Solubility
Expertise & Causality: Solubility is a critical factor that dictates a drug's bioavailability and therapeutic efficacy.[9] For ionizable compounds like Imidazo[4,3-b]thiazole-5-carboxylic acid, solubility is highly pH-dependent. It is expected to be lowest near its isoelectric point and higher at pH values where it is fully ionized as either the carboxylate salt or the protonated imidazole salt. It is crucial to distinguish between kinetic solubility (measured from a DMSO stock solution, common in high-throughput screening) and thermodynamic solubility (the true equilibrium value).[10] The "gold standard" for determining thermodynamic solubility is the shake-flask method , which ensures the system reaches equilibrium.[4]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
-
System Preparation: Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The excess must be sufficient to ensure a solid residue remains at equilibrium.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.[11]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation at high speed is generally preferred over filtration, as the compound may adsorb to filter materials, leading to an underestimation of solubility.[5]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the compound in the supernatant, which represents its thermodynamic solubility at that specific pH and temperature.
Trustworthiness: The reliability of this method hinges on achieving true equilibrium (confirmed by taking measurements at multiple time points, e.g., 24h and 48h) and accurate quantification with a validated analytical method.
Mandatory Visualization: Workflow for Shake-Flask Solubility
Caption: Workflow for the equilibrium shake-flask solubility method.
Chemical Reactivity and Stability
The fused imidazothiazole ring system is aromatic and generally stable. However, its functional groups and electronic nature provide opportunities for synthetic elaboration, which is key for structure-activity relationship (SAR) studies.
-
Carboxylic Acid Group: This is the most versatile functional group for derivatization. It can readily undergo:
-
Amidation: Reaction with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of amides. This is a common strategy to improve cell permeability or modulate target binding.
-
Esterification: Reaction with alcohols under acidic conditions to produce esters, which can act as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
-
-
Ring System: The imidazole and thiazole rings are relatively electron-rich, making them susceptible to electrophilic substitution, although conditions may need to be carefully optimized to control regioselectivity. The precise positions of substitution would need to be determined experimentally.
-
Stability: The core scaffold is expected to be stable under typical physiological conditions. However, forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) should be conducted as part of a comprehensive pre-formulation assessment to identify potential degradation pathways.
Mandatory Visualization: Reactivity Map of the Scaffold
Caption: Key sites for synthetic modification of the core scaffold.
Conclusion and Future Outlook
Imidazo[4,3-b]thiazole-5-carboxylic acid is a member of a promising class of heterocyclic compounds with significant potential for drug discovery. This guide has outlined the critical importance of its core physicochemical properties and provided robust, validated methodologies for their experimental determination. A thorough characterization of pKa and pH-dependent solubility, coupled with an exploration of the scaffold's chemical reactivity, provides the essential foundation needed for any successful drug development program. By understanding and applying these principles, researchers can rationally design and optimize derivatives with improved ADME profiles, ultimately accelerating the journey from a promising lead compound to a viable clinical candidate.
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An In-depth Technical Guide to the Crystal Structure of Fused Imidazothiazole Systems: A Case Study Approach
Disclaimer: Extensive searches for the specific crystal structure of Imidazo[4,3-b]thiazole-5-carboxylic acid have not yielded publicly available crystallographic data. This guide will, therefore, provide a comprehensive technical overview using a closely related, structurally characterized analogue, Benzo[1][2]imidazo[2,1-b]thiazole-2-carbaldehyde , to illustrate the principles and methodologies of crystal structure determination and analysis for this important class of heterocyclic compounds. The protocols and insights presented are broadly applicable to researchers engaged in the study of fused imidazole derivatives.
Introduction: The Structural Significance of the Imidazothiazole Scaffold
The imidazothiazole core is a privileged heterocyclic system in medicinal chemistry and drug development. This fused ring structure, combining the functionalities of both imidazole and thiazole, is a key pharmacophore in a multitude of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional geometry, which governs their interaction with biological targets such as enzymes and receptors.
Understanding the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions is paramount for rational drug design, structure-activity relationship (SAR) studies, and the optimization of lead compounds. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of these molecules, providing an atomic-resolution blueprint that underpins their physicochemical and biological properties.[6]
This guide offers a detailed exploration of the process of determining and analyzing the crystal structure of a representative fused imidazothiazole, providing field-proven insights for researchers, scientists, and drug development professionals.
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most critical factor determining the resolution and accuracy of the final structure.
Synthetic Strategy for Fused Imidazothiazoles
The synthesis of imidazothiazole derivatives often involves the cyclocondensation of a 2-aminothiazole or a 2-mercaptoimidazole derivative with an appropriate α-halocarbonyl compound. For our case study, Benzo[1][2]imidazo[2,1-b]thiazole-2-carbaldehyde, the synthesis would typically proceed from a substituted benzimidazole precursor.[7]
Generalized Synthetic Protocol:
-
Step 1: Formation of the Benzimidazole Precursor: Reacting an o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.
-
Step 2: Thiolation: Introduction of a thiol group at the 2-position of the benzimidazole ring.
-
Step 3: Cyclization: Reaction of the 2-mercaptobenzimidazole with a halo-carbonyl compound (e.g., 2-bromo-3-oxopropanal) to form the fused thiazole ring.
-
Step 4: Purification: The crude product is purified using column chromatography or recrystallization to achieve high purity, which is essential for successful crystallization.
The Art and Science of Crystallization
Growing single crystals suitable for X-ray diffraction can be a challenging, iterative process. The goal is to create a slow, controlled precipitation of the compound from a supersaturated solution, allowing molecules to self-assemble into a highly ordered crystal lattice.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.
Experimental Protocol: Crystallization of an Imidazothiazole Derivative
-
Solvent Screening: Screen a variety of solvents (e.g., ethanol, methanol, dimethylformamide (DMF), chloroform, ethyl acetate) and solvent mixtures to find conditions where the compound has moderate solubility.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound (e.g., Benzo[1][2]imidazo[2,1-b]thiazole-2-carbaldehyde) in a chosen solvent (e.g., a DMF/ethanol mixture) by gentle warming.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Crystal Growth: Cover the vial with a perforated cap or parafilm and leave it undisturbed at room temperature. The slow evaporation of the solvent over several days should yield single crystals.
-
Harvesting: Carefully harvest the best-looking crystals (clear, well-defined faces) using a nylon loop for subsequent X-ray analysis.
X-ray Diffraction: Deciphering the Molecular Architecture
Single-crystal X-ray diffraction is a powerful analytical technique that uses the diffraction pattern of X-rays scattered by the electrons in a crystal to determine the arrangement of atoms within that crystal.[1]
The Experimental Workflow
The process involves mounting a single crystal on a diffractometer, collecting diffraction data, and then using specialized software to solve and refine the structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Experimental Protocol:
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART APEXII) equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected at a controlled temperature (e.g., 298 K) by rotating the crystal and collecting a series of diffraction frames.[7]
-
Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various factors.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which generate an initial electron density map.
-
Structure Refinement: The initial model is refined using a full-matrix least-squares method on F². Non-hydrogen atoms are typically refined anisotropically (allowing for thermal vibration in different directions). Hydrogen atoms are often placed in calculated positions and refined using a riding model. The quality of the final model is assessed by parameters like the R-factor and goodness-of-fit.[7]
Structural Analysis of Benzo[1][2]imidazo[2,1-b]thiazole-2-carbaldehyde
The refined crystal structure provides a wealth of information. The analysis of Benzo[1][2]imidazo[2,1-b]thiazole-2-carbaldehyde reveals key features of this heterocyclic system.[7]
Molecular Geometry and Conformation
The analysis of the title compound reveals that the fused Benzo[1][2]imidazo[2,1-b]thiazole ring system is essentially planar.[7] This planarity is a crucial feature, as it influences the molecule's ability to participate in π-π stacking interactions, which are often vital for binding to biological targets like DNA or protein active sites.
Table 1: Selected Crystallographic and Refinement Data for Benzo[1][2]imidazo[2,1-b]thiazole-2-carbaldehyde
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₆N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234 (3) |
| b (Å) | 6.987 (2) |
| c (Å) | 11.391 (3) |
| β (°) | 96.473 (17) |
| Volume (ų) | 879.5 (5) |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 298 |
| Radiation Type | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I>2σ(I)] | R₁ = 0.058, wR₂ = 0.150 |
(Data sourced from IUCrData, 2016)[7]
Intermolecular Interactions and Crystal Packing
In the crystalline state, molecules are not isolated but are packed together through a network of non-covalent interactions. These interactions in the solid state can provide valuable insights into the potential binding modes of the molecule in a biological environment.
For Benzo[1][2]imidazo[2,1-b]thiazole-2-carbaldehyde, the crystal packing is dominated by:
-
C—H···O Hydrogen Bonds: Molecules form inversion dimers through pairs of C—H···O hydrogen bonds.[7]
-
π–π Stacking Interactions: The planar heterocyclic systems stack along a crystallographic axis, with an inter-centroid distance indicative of offset π–π interactions.[7]
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The Ascendant Scaffold: A Technical Guide to the Biological Potential of Imidazo[4,3-b]thiazole Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed exploration of the burgeoning field of imidazo[4,3-b]thiazole derivatives, a heterocyclic scaffold demonstrating significant promise in medicinal chemistry. While the isomeric imidazo[2,1-b]thiazole core has been the subject of extensive research, this document will focus on the unique biological activities and therapeutic potential inherent to the imidazo[4,3-b]thiazole structure. We will delve into its anticancer and antimicrobial properties, supported by mechanistic insights and detailed experimental protocols, offering a comprehensive resource for researchers seeking to innovate in this space.
The Imidazo[4,3-b]thiazole Core: A Structure of Emerging Interest
The fusion of imidazole and thiazole rings gives rise to several isomeric systems, with the imidazo[4,3-b]thiazole scaffold distinguished by its specific arrangement of nitrogen and sulfur atoms. This unique configuration imparts distinct electronic and steric properties that influence its interaction with biological targets. While less explored than its imidazo[2,1-b]thiazole counterpart, preliminary studies suggest that the imidazo[4,3-b]thiazole core offers a valuable platform for the development of novel therapeutic agents.
Anticancer Activity: Targeting Cellular Proliferation
Recent investigations have highlighted the potential of imidazo[4,3-b]thiazole derivatives as potent anticancer agents. These compounds have demonstrated significant inhibitory activity against various cancer cell lines, suggesting multiple mechanisms of action may be at play.
Notable Anticancer Imidazo[4,3-b]thiazole Derivatives
A number of synthesized bis-imidazole-thiazole hybrids have shown considerable efficacy against hepatocellular carcinoma (HepG-2) cell lines.[1] The inhibitory concentrations (IC50) of several of these compounds were found to be comparable or superior to the standard drug, Sorafenib, indicating their potential as lead compounds for further development.[1]
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 16b | HepG-2 | Comparable to Sorafenib | [1] |
| 14a | HepG-2 | Comparable to Sorafenib | [1] |
| 16a | HepG-2 | Better than Sorafenib | [1] |
| 7b | HepG-2 | Better than Sorafenib | [1] |
Table 1: Anticancer Activity of Selected Imidazo[4,3-b]thiazole Derivatives
Proposed Mechanisms of Anticancer Action
While the precise mechanisms of action for many imidazo[4,3-b]thiazole derivatives are still under investigation, several plausible pathways have been proposed based on the activity of related fused imidazole-thiazole systems. These include:
-
Kinase Inhibition: Many heterocyclic compounds, including those with imidazole and thiazole moieties, are known to target various protein kinases involved in cancer cell signaling and proliferation.
-
Tubulin Polymerization Inhibition: Some derivatives may interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the fused ring system could allow for intercalation into DNA, disrupting replication and transcription. Inhibition of topoisomerase enzymes, which are crucial for managing DNA topology, is another potential mechanism.
Figure 1: Plausible anticancer mechanisms of action for imidazo[4,3-b]thiazole derivatives.
Antimicrobial Activity: A Broad Spectrum of Potential
The imidazole and thiazole moieties are individually recognized for their contributions to antimicrobial activity.[2][3] Their fusion into the imidazo[4,3-b]thiazole scaffold has been shown to produce compounds with a broad spectrum of activity against various bacterial and fungal pathogens.
Key Antimicrobial Imidazo[4,3-b]thiazole Derivatives and Their Efficacy
Studies have demonstrated that certain imidazo[4,3-b]thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[3][4]
| Compound Series | Target Organisms | Activity | Reference |
| Furan-containing hybrids | S. aureus, E. coli | High Activity | [3] |
| Triazole-substituted | S. aureus, P. aeruginosa, C. albicans | Moderate Activity | [4] |
Table 2: Antimicrobial Spectrum of Imidazo[4,3-b]thiazole Derivatives
Mechanism of Antimicrobial Action: Targeting Essential Cellular Processes
The antimicrobial efficacy of these derivatives is believed to stem from their ability to interfere with crucial microbial processes. Molecular docking studies on related imidazole-thiazole compounds suggest potential inhibition of DNA gyrase B, an enzyme essential for bacterial DNA replication.[3] This inhibition disrupts the supercoiling of bacterial DNA, ultimately leading to cell death.
Figure 2: A typical workflow for the discovery and evaluation of antimicrobial imidazo[4,3-b]thiazole derivatives.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, the following are generalized, yet detailed, protocols for the synthesis and biological evaluation of imidazo[4,3-b]thiazole derivatives.
General Synthesis of Imidazo[4,3-b]thiazole Derivatives
A common synthetic route involves the reaction of a substituted 2-aminothiazole with an α-haloketone. The specific reactants and conditions can be varied to produce a library of derivatives with diverse substitutions.
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting 2-aminothiazole derivative in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Addition of α-haloketone: Add the appropriate α-haloketone to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration. If necessary, purify the compound further using recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[4,3-b]thiazole derivatives for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus or E. coli) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the imidazo[4,3-b]thiazole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship (SAR) studies on imidazo[4,3-b]thiazole and related fused systems provide valuable guidance for the design of more potent derivatives.
-
Substitution at the Phenyl Ring: The nature and position of substituents on any phenyl rings attached to the imidazo[4,3-b]thiazole core can significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, affecting its binding to target proteins.
-
Introduction of Additional Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as furan or pyrazole, can enhance the antimicrobial or anticancer activity.[3][5] These additions can provide additional points of interaction with biological targets.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) properties, and can impact its biological activity.
Comparative Landscape: Imidazo[4,3-b]thiazole vs. Imidazo[2,1-b]thiazole and Imidazo[2,1-b][1][2][3]thiadiazole
While this guide focuses on the imidazo[4,3-b]thiazole scaffold, it is important to acknowledge the extensive research conducted on its isomers, particularly imidazo[2,1-b]thiazole and imidazo[2,1-b][1][2][3]thiadiazole. These related systems have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitubercular properties, in addition to anticancer and antimicrobial effects.[6][7][8][9][10] The wealth of data available for these isomers can serve as a valuable resource for predicting the potential activities of novel imidazo[4,3-b]thiazole derivatives and for designing new compounds with improved therapeutic profiles.
Future Directions and Conclusion
The imidazo[4,3-b]thiazole scaffold represents a promising and relatively underexplored area in medicinal chemistry. The preliminary findings of significant anticancer and antimicrobial activities warrant further investigation. Future research should focus on:
-
Expansion of Compound Libraries: The synthesis and screening of a wider range of imidazo[4,3-b]thiazole derivatives with diverse substitutions are crucial to establish robust SARs.
-
Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to identify the specific cellular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
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Green Synthesis and Anticancer Activity of New Bis-imidazole-thiazole Hybrids Targeting Hepatocellular Carcinoma. PubMed. [Link]
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BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
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Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC - NIH. [Link]
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Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. [Link]
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Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1][2][3]thiadiazole Analogues. PubMed. [Link]
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Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. PubMed. [Link]
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Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. PubMed. [Link]
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Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC - NIH. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PMC - NIH. [Link]
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Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents | Request PDF. ResearchGate. [Link]
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Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties | Request PDF. ResearchGate. [Link]
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI. [Link]
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Biological activities of imidazo[2,1-b][1][2][3]thiadiazole derivatives: A review. ResearchGate. [Link]
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Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents | Request PDF. ResearchGate. [Link]
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. [Link]
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Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. PMC - NIH. [Link]
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In Silico Prediction of Imidazo[4,3-b]thiazole-5-carboxylic Acid Properties: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative of Predictive Science in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, the ability to anticipate the behavior of a novel chemical entity within a biological system is paramount. The "fail fast, fail cheap" paradigm is not merely a mantra but a strategic necessity. It is within this context that in silico predictive modeling has evolved from a niche academic pursuit to an indispensable component of the drug discovery pipeline. This guide is intended for researchers, medicinal chemists, and drug development professionals who are actively engaged in the design and optimization of new therapeutic agents. Our focus will be on a specific, yet illustrative, scaffold: Imidazo[4,3-b]thiazole-5-carboxylic acid. While this exact molecule may be novel, the principles and methodologies detailed herein are universally applicable to a wide array of small molecules, particularly heterocyclic compounds which form the backbone of many modern pharmaceuticals.[1][2][3]
The Imidazo[1,2-a]pyridine scaffold, a close structural relative of our topic molecule, has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive compounds and approved drugs.[4][5][6][7][8] This family of compounds has demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][6][8][9][10] The journey of such a scaffold from a synthetic concept to a clinical candidate is fraught with challenges, many of which can be mitigated through the early and intelligent application of computational predictive tools.[11][12][13]
This guide is structured to provide not just a "how-to" but a "why-to" for the key in silico predictions. We will delve into the causality behind methodological choices, the importance of self-validating systems, and the authoritative grounding of these predictions in robust scientific principles. Our goal is to empower you, the scientist, to make more informed decisions, to prioritize your synthetic efforts, and to ultimately increase the probability of success for your drug discovery programs.
Chapter 1: The Foundation - Predicting Physicochemical Properties
The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties. These properties dictate its solubility, permeability, and ultimately, its bioavailability. Predicting these characteristics in silico is the first and most critical step in assessing the "drug-likeness" of a novel compound.[14][15][16]
Key Physicochemical Descriptors and Their In Silico Estimation
A multitude of molecular descriptors can be calculated from a 2D or 3D chemical structure to estimate its physicochemical behavior. The following are among the most critical for early-stage drug discovery:
-
Lipophilicity (logP/logD): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For ionizable molecules, the distribution coefficient (logD) at a specific pH is more relevant. These parameters are strong indicators of a drug's absorption and distribution characteristics.
-
Aqueous Solubility (logS): The intrinsic aqueous solubility of a compound is a key determinant of its dissolution rate and subsequent absorption. Poor solubility is a frequent cause of failure in drug development.
-
Molecular Weight (MW): While not a direct measure of a specific property, molecular weight is a crucial component of many "drug-likeness" rules, such as Lipinski's Rule of Five.[17]
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms in a molecule. It is a good predictor of a drug's permeability across biological membranes, including the blood-brain barrier.
-
pKa: The acid dissociation constant is vital for understanding the ionization state of a compound at physiological pH, which in turn affects its solubility, permeability, and target binding.
Methodologies for Physicochemical Property Prediction
A variety of computational methods are employed to predict these properties, ranging from empirical fragment-based approaches to more sophisticated quantum mechanical calculations.
Experimental Protocol: In Silico Physicochemical Property Prediction Workflow
-
Structure Input:
-
Draw the 2D structure of Imidazo[4,3-b]thiazole-5-carboxylic acid using a chemical drawing software (e.g., Marvin Sketch, ChemDraw).
-
Convert the 2D structure to a 3D conformation using a molecular mechanics force field (e.g., MMFF94).
-
-
Descriptor Calculation:
-
Data Analysis and Interpretation:
-
Compile the predicted values into a structured table for clear comparison.
-
Evaluate the predicted properties against established "drug-likeness" criteria (e.g., Lipinski's Rule of Five, Ghose's filter).
-
Identify potential liabilities (e.g., poor solubility, high lipophilicity) that may require chemical modification.
-
Data Presentation: Predicted Physicochemical Properties of Imidazo[4,3-b]thiazole-5-carboxylic acid (Illustrative)
| Property | Predicted Value | Method/Model | Interpretation/Implication |
| logP | 2.5 | Consensus of atom-based and fragment-based methods | Moderate lipophilicity, favorable for cell permeability. |
| logS | -3.0 | General Solubility Equation (GSE) based model | Moderate aqueous solubility, may require formulation strategies. |
| Molecular Weight | 196.2 g/mol | N/A | Well within the typical range for small molecule drugs. |
| TPSA | 85.5 Ų | Fragment-based contribution method | Likely to have good intestinal absorption and moderate CNS penetration. |
| pKa (acidic) | 4.2 | Empirical model based on Hammett equations | The carboxylic acid will be predominantly ionized at physiological pH. |
| pKa (basic) | 2.8 | Empirical model based on Hammett equations | The imidazole nitrogen will be partially protonated at physiological pH. |
Mandatory Visualization: In Silico Physicochemical Prediction Workflow
Caption: Workflow for the in silico prediction of physicochemical properties.
Chapter 2: Navigating the Biological Maze - ADME Profiling
A compound's journey through the body is a complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these pharmacokinetic properties is crucial for designing drugs that can reach their target in sufficient concentrations and for an appropriate duration, without causing undue toxicity.[12][13][18]
Key ADME Parameters and Their In Silico Prediction
-
Absorption:
-
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut into the bloodstream.
-
Caco-2 Permeability: An in vitro model for intestinal permeability. In silico models can predict a compound's permeability in this assay.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and penetration into tissues like the brain.
-
-
Distribution:
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins. High PPB can limit the amount of free drug available to act on its target.
-
Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound is likely to cross the BBB and enter the central nervous system.
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition/Substrate: Predicts interactions with major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6). Inhibition of these enzymes can lead to drug-drug interactions.
-
Sites of Metabolism (SOM): Identifies the most likely atoms in a molecule to be metabolized.
-
-
Excretion:
-
Renal Clearance: Predicts the rate at which a drug is cleared by the kidneys.
-
Methodologies for ADME Prediction
Quantitative Structure-Activity Relationship (QSAR) models are the workhorses of in silico ADME prediction. These models are built by correlating the structural features of a large set of compounds with their experimentally determined ADME properties. Machine learning algorithms, including deep neural networks, are increasingly being used to develop more accurate and robust ADME models.[11][12]
Experimental Protocol: In Silico ADME Prediction Workflow
-
Structure Preparation:
-
Ensure the 3D structure of Imidazo[4,3-b]thiazole-5-carboxylic acid is properly protonated at physiological pH (7.4), as ionization state significantly impacts ADME properties.
-
-
Model Selection and Execution:
-
Choose a suite of validated ADME prediction models from a reputable software package.
-
Run the predictions for key ADME endpoints, including HIA, Caco-2 permeability, P-gp interactions, PPB, BBB penetration, and CYP inhibition.
-
-
Metabolism Prediction:
-
Utilize a site of metabolism prediction tool to identify potential metabolic "hotspots" on the molecule. This can guide medicinal chemistry efforts to improve metabolic stability.
-
-
Integrated Assessment:
-
Synthesize the various ADME predictions to build a holistic pharmacokinetic profile of the compound.
-
Identify any potential ADME liabilities that could hinder its development.
-
Data Presentation: Predicted ADME Properties of Imidazo[4,3-b]thiazole-5-carboxylic acid (Illustrative)
| ADME Parameter | Predicted Outcome | Model Type | Implication for Drug Development |
| Human Intestinal Absorption | High | QSAR based on molecular descriptors | Good oral bioavailability is likely. |
| Caco-2 Permeability | Moderate | Machine learning model | Suggests good passive diffusion across the intestinal wall. |
| P-gp Substrate | No | 3D pharmacophore model | Low risk of efflux-mediated poor absorption. |
| Plasma Protein Binding | 85% | QSAR model | Significant binding, but a reasonable free fraction is expected. |
| BBB Penetration | Low | QSAR model based on physicochemical properties | Unlikely to have significant CNS effects. |
| CYP2D6 Inhibition | Inhibitor (low µM) | 2D fingerprint-based model | Potential for drug-drug interactions with CYP2D6 substrates. |
| Sites of Metabolism | Carboxylic acid, thiazole ring | Structure-based reactivity models | Potential for phase I and phase II metabolism at these positions. |
Mandatory Visualization: Integrated ADME Prediction Workflow
Caption: Workflow for integrated in silico ADME profiling.
Chapter 3: Foreseeing Danger - In Silico Toxicology
Early identification of potential toxicity is one of the most impactful applications of in silico modeling. By flagging potential hazards before a compound is even synthesized, computational toxicology can save significant time and resources, and most importantly, contribute to the development of safer medicines.[19][20][21]
Key Toxicological Endpoints for In Silico Prediction
-
Mutagenicity (Ames Test): Predicts the potential of a compound to cause mutations in the DNA of bacteria, a common indicator of carcinogenicity.
-
Carcinogenicity: Predicts the likelihood of a compound causing cancer.
-
Hepatotoxicity (DILI): Predicts the potential for a compound to cause drug-induced liver injury.
-
Cardiotoxicity (hERG Inhibition): Predicts the potential of a compound to block the hERG potassium channel, which can lead to a life-threatening cardiac arrhythmia.
-
Genotoxicity: A broader category that includes DNA damage and chromosomal aberrations.
-
Skin Sensitization: Predicts the potential of a compound to cause an allergic reaction upon contact with the skin.
Methodologies for In Silico Toxicology
A diverse range of computational approaches are used for toxicity prediction, reflecting the complexity of the underlying biological mechanisms. These include:
-
Structural Alerts: Identification of specific chemical fragments known to be associated with toxicity.
-
QSAR Models: Similar to ADME prediction, QSAR models are widely used for various toxicity endpoints.
-
Read-Across: Predicting the toxicity of a compound based on the known toxicity of structurally similar compounds.
-
Molecular Docking: Used to predict interactions with specific off-target proteins, such as the hERG channel.
Experimental Protocol: In Silico Toxicology Assessment Workflow
-
Structural Alert Analysis:
-
Screen the structure of Imidazo[4,3-b]thiazole-5-carboxylic acid against a database of known toxicophores and structural alerts.
-
-
Predictive Model Execution:
-
Run a battery of in silico toxicology models for key endpoints, including Ames mutagenicity, carcinogenicity, hERG inhibition, and hepatotoxicity.
-
Use multiple models for the same endpoint where possible to increase confidence in the predictions.
-
-
Data Integration and Risk Assessment:
-
Compile the toxicology predictions into a comprehensive safety profile.
-
For any predicted toxicities, investigate the underlying structural features that may be responsible.
-
Use the in silico toxicology assessment to prioritize compounds for further development and to guide the design of follow-up in vitro safety assays.
-
Data Presentation: Predicted Toxicological Profile of Imidazo[4,3-b]thiazole-5-carboxylic acid (Illustrative)
| Toxicological Endpoint | Predicted Outcome | Model Basis | Risk Assessment and Mitigation Strategy |
| Ames Mutagenicity | Negative | Consensus of multiple QSAR models | Low risk of mutagenicity. |
| Carcinogenicity | Negative | QSAR model based on rodent bioassays | Low risk of carcinogenicity. |
| hERG Inhibition | pIC50 > 6 | 3D QSAR and docking models | Low risk of cardiotoxicity. |
| Hepatotoxicity (DILI) | Low Concern | QSAR model based on human DILI data | Low likelihood of causing liver injury. |
| Skin Sensitization | Non-sensitizer | OECD QSAR Toolbox | Low risk for topical applications. |
Mandatory Visualization: In Silico Toxicology Workflow
Caption: Workflow for in silico toxicological assessment.
Conclusion: Towards a More Predictive and Efficient Drug Discovery Paradigm
The in silico prediction of a molecule's properties is no longer a futuristic concept but a present-day reality that is reshaping the drug discovery landscape. For a novel scaffold like Imidazo[4,3-b]thiazole-5-carboxylic acid, the application of the predictive workflows detailed in this guide can provide invaluable insights long before the first gram of material is synthesized. By embracing these computational tools, we can more effectively navigate the complexities of drug action, mitigate the risk of late-stage failures, and ultimately accelerate the delivery of safe and effective medicines to patients. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of this predictive science, and their diligent application will undoubtedly lead to a more efficient and successful future for pharmaceutical research.
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- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
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Methodological & Application
Application Notes and Protocols for the Synthesis of the Imidazo[2,1-b]thiazole Core Structure
A Note on Isomeric Scaffolds: While the request specified the Imidazo[4,3-b]thiazole core, a comprehensive review of the scientific literature reveals a predominant focus on the synthesis of the isomeric Imidazo[2,1-b]thiazole scaffold. This latter core is the basis for a vast array of compounds with significant biological activity and is supported by a wealth of well-established synthetic protocols. Due to the limited availability of detailed synthetic literature for the Imidazo[4,3-b]thiazole isomer, this guide will focus on the robust and versatile methods for constructing the medicinally significant Imidazo[2,1-b]thiazole core.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The Imidazo[2,1-b]thiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] This fused bicyclic structure, containing a bridgehead nitrogen atom, is a key pharmacophore in numerous compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-tuberculosis, cytotoxic, anthelmintic, and anti-hypertensive properties.[2] The rigid conformation and specific spatial arrangement of heteroatoms in the Imidazo[2,1-b]thiazole core allow for precise interactions with various biological targets, making it an attractive framework for the design of novel therapeutic agents.
This application note provides a detailed overview of the most common and effective synthetic strategies for the construction of the Imidazo[2,1-b]thiazole core, with a focus on explaining the underlying chemical principles and providing actionable experimental protocols for researchers in the field.
Method 1: Classical Synthesis via Condensation of 2-Aminothiazoles with α-Halocarbonyl Compounds
One of the most fundamental and widely employed methods for the synthesis of Imidazo[2,1-b]thiazoles is the condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound. This reaction is a variation of the Hantzsch thiazole synthesis and proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular cyclization and dehydration.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the more nucleophilic ring nitrogen of 2-aminothiazole on the electrophilic carbon of the α-halocarbonyl compound, leading to the formation of a quaternary ammonium salt intermediate. Subsequent deprotonation of the exocyclic amino group, facilitated by a base or the solvent, generates a transient enamine-like species which then undergoes an intramolecular cyclization by attacking the carbonyl carbon. The final step is a dehydration of the resulting hydroxyl intermediate to yield the aromatic Imidazo[2,1-b]thiazole ring system.
Caption: General mechanism for the synthesis of Imidazo[2,1-b]thiazoles.
Experimental Protocol: Synthesis of 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole
This protocol is adapted from a procedure described for the synthesis of various Imidazo[2,1-b]thiazole derivatives.[4][5]
Materials:
-
2-Aminothiazole
-
α-bromo-3-methoxyacetophenone
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminothiazole (1.0 g, 10 mmol) in ethanol (50 mL), add α-bromo-3-methoxyacetophenone (2.29 g, 10 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole.
| Starting Material (2-Aminothiazole) | α-Haloketone | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminothiazole | α-bromo-3-methoxyacetophenone | Ethanol | 4-6 | ~85 | [4][5] |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | Ethanol | 5 | 88 | |
| 2-Aminobenzothiazole | 2-Bromo-1-(4-nitrophenyl)ethanone | Ethanol | 6 | 92 |
Method 2: One-Pot Multicomponent Synthesis via the Groebke-Blackburn-Bienaymé Reaction (GBBR)
Modern synthetic methodologies often focus on efficiency and atom economy. The Groebke-Blackburn-Bienaymé Reaction (GBBR) is a powerful one-pot, three-component reaction for the synthesis of fused imidazole systems, including Imidazo[2,1-b]thiazoles.[2] This reaction typically involves an amidine (such as 2-aminothiazole), an aldehyde, and an isocyanide.
Mechanistic Rationale
The GBBR for Imidazo[2,1-b]thiazole synthesis is believed to proceed through a series of interconnected steps. Initially, the aldehyde and 2-aminothiazole condense to form a Schiff base (iminium ion) intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium carbon, followed by an intramolecular cyclization and subsequent tautomerization to yield the final product. The elegance of this method lies in its ability to generate molecular complexity in a single synthetic operation from simple starting materials.
Caption: Workflow for the GBBR synthesis of Imidazo[2,1-b]thiazoles.
Experimental Protocol: Synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one
The following protocol is based on a reported one-pot synthesis of Imidazo[2,1-b]thiazole derivatives.[2]
Materials:
-
3-Formylchromone
-
2-Aminothiazole
-
tert-Butyl isocyanide
-
Anhydrous toluene
Procedure:
-
In a sealed reaction vessel, combine 3-formylchromone (44.8 mg, 1 mmol), 2-aminothiazole (25.8 mg, 1 mmol), and tert-butyl isocyanide (27.9 μL, 1 mmol) in anhydrous toluene (0.5 mL).
-
Heat the reaction mixture to 100 °C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
| Aldehyde | Isocyanide | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 3-Formylchromone | tert-Butyl isocyanide | Toluene | 100 | 30 | 78 | [2] |
| 3-Formylchromone | Cyclohexyl isocyanide | Toluene | 100 | 30 | 77 | [2] |
| 3-Formylchromone | Benzyl isocyanide | Toluene | 100 | 30 | 76 | [2] |
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields.[1][6][7] The synthesis of Imidazo[2,1-b]thiazoles can be significantly enhanced by the use of microwave irradiation, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating.
Causality of Microwave Enhancement
Microwave irradiation directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform increase in temperature. This can overcome activation energy barriers more efficiently than conventional heating, resulting in faster reaction rates. Additionally, specific microwave effects, such as the alignment of polar molecules with the electric field, can further enhance reactivity and selectivity.
Experimental Protocol: Microwave-Assisted Synthesis of Benzo[d]imidazo[2,1-b]thiazoles
This protocol describes a catalyst-free, microwave-assisted synthesis in water, highlighting a green chemistry approach.[6]
Materials:
-
2-Aminobenzothiazole
-
α-Bromoketone (e.g., 2-bromo-1-phenylethanone)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, suspend 2-aminobenzothiazole (1 mmol) and the α-bromoketone (1 mmol) in water (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates from the aqueous medium. Collect the solid by filtration.
-
Wash the solid with water and dry to obtain the pure benzo[d]imidazo[2,1-b]thiazole derivative.
| Starting Material | α-Haloketone | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 2-Aminobenzothiazole | 2-Bromo-1-phenylethanone | Water | 150 | 10 | 96 | [6] |
| 2-Aminobenzothiazole | Ethyl 2-bromoacetate | Water | 150 | 12 | 95 | [6] |
| 2-Amino-6-nitrobenzothiazole | 2-Bromo-1-(4-trifluoromethylphenyl)ethanone | Water | 150 | 15 | 92 | [6] |
Conclusion
The synthesis of the Imidazo[2,1-b]thiazole core can be achieved through a variety of reliable and efficient methods. The classical condensation of 2-aminothiazoles with α-halocarbonyl compounds remains a robust and versatile approach. For more rapid and atom-economical syntheses, one-pot multicomponent reactions such as the GBBR offer a powerful alternative. Furthermore, the application of microwave irradiation can significantly accelerate these transformations, often under environmentally benign conditions. The choice of synthetic method will depend on the desired substitution pattern, available starting materials, and the scale of the synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to access this important class of heterocyclic compounds for further investigation in drug discovery and development.
References
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A Three-Component, One-Pot Synthesis of Novel Benzimidazo[2,1-b]Thiazoles from Thiobarbituric Acid under Thermal and Microwave-Assisted Conditions. Taylor & Francis Online. [Link]
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Design, synthesis and biological evaluation of 2,3-dihydroimidazo[2,1-b]thiazoles as dual EGFR and IGF1R inhibitors. PubMed. [Link]
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One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. Wiley Online Library. [Link]
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Synthesis of 2,3-Dihydroimidazo[2,1-b]thiazole Derivatives via Cyclization of N-Allylimidazoline-2-thiones. ZORA (Zurich Open Repository and Archive). [Link]
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Synthesis of selected functionalized derivatives of thiazolo[3,2-b][1][8][9]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][1][9][10]thiadiazole. ResearchHub. [Link]
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On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. PMC. [Link]
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Green microwave assisted synthesis of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé reaction. Universidad de Guanajuato. [Link]
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Chemistry of Imidazo[2,1-b][1][9][10]thiadiazoles. ResearchGate. [Link]
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Synthetic Access to Imidazo[2,1-b]thiazoles. Request PDF on ResearchGate. [Link]
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]
-
Current synthesis in the context of benzo[d]imidazo[2,1-b]thiazoles. ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]
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6-Nitro-2,3-dihydroimidazo[2,1-b][1][10]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. PubMed. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Taylor & Francis Online. [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. [Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. PubMed. [Link]
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Application Notes & Protocols: The Strategic Utility of Imidazo[2,1-b]thiazole-3-carboxylic Acid in Modern Organic Synthesis
Preamble: The Ascendancy of Fused Heterocyclic Scaffolds
In the landscape of contemporary drug discovery and materials science, fused heterocyclic systems stand as privileged structures. Their rigid frameworks, rich electronic properties, and three-dimensional diversity offer a fertile ground for the design of novel molecular entities with tailored biological activities. Among these, the imidazo[2,1-b]thiazole nucleus has garnered significant attention due to its prevalence in a wide array of pharmacologically active agents.[1] This bicyclic system, containing a bridgehead nitrogen atom, serves as the core for compounds exhibiting antitubercular, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]
The strategic introduction of a carboxylic acid functional group onto this scaffold, specifically at the 3-position, transforms the imidazo[2,1-b]thiazole core into a versatile and powerful building block. The carboxylic acid moiety not only provides a handle for a multitude of chemical transformations but also allows for the modulation of physicochemical properties such as solubility and the potential for specific interactions with biological targets.
These application notes serve as a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of Imidazo[2,1-b]thiazole-3-carboxylic acid as a pivotal intermediate in the generation of diverse chemical libraries. We will delve into the synthetic rationale, provide detailed, field-tested protocols, and explore the downstream applications that underscore the significance of this building block.
I. Foundational Synthesis: Accessing the Imidazo[2,1-b]thiazole Core
The construction of the imidazo[2,1-b]thiazole scaffold is a critical first step. A robust and scalable synthesis is paramount for its utility as a building block. The most common and efficient methods involve the condensation of a 2-aminothiazole derivative with an α-haloketone or a related α-halocarbonyl compound.[5] More contemporary approaches, such as the Groebke–Blackburn–Bienaymé multicomponent reaction, offer a streamlined, one-pot synthesis, enhancing the efficiency and atom economy of the process.[2]
For the purpose of these notes, we will focus on a well-established two-step procedure that first builds the core and then introduces the desired carboxylic acid functionality.
Protocol 1: Synthesis of Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
This protocol details the synthesis of a representative benzo-fused imidazo[2,1-b]thiazole ester, which serves as a direct precursor to the corresponding carboxylic acid.
Causality Behind Experimental Choices:
-
1,4-Dioxane as Solvent: This high-boiling, aprotic solvent is ideal for this condensation reaction, facilitating the necessary reaction temperatures while remaining inert.
-
Reflux Conditions: The elevated temperature is crucial to drive the cyclization reaction to completion.
-
Hydrolysis with Lithium Hydroxide (LiOH): LiOH is a strong base that effectively saponifies the ester to the corresponding carboxylate salt. The use of a water/methanol solvent system ensures the solubility of both the ester and the inorganic base.
Experimental Workflow Diagram:
Caption: Synthesis of the carboxylic acid building block.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-aminobenzothiazole (1.0 eq) in 1,4-dioxane, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).[6]
-
Cyclization: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate.[6]
Protocol 2: Hydrolysis to Imidazo[2,1-b]thiazole-3-carboxylic Acid
-
Saponification: Dissolve the synthesized ester (1.0 eq) in a mixture of methanol and water. Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.[1]
-
Acidification: After the reaction is complete (monitored by TLC), remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired imidazo[2,1-b]thiazole-3-carboxylic acid.[1]
II. Application in Library Synthesis: Amide Coupling Reactions
The true power of imidazo[2,1-b]thiazole-3-carboxylic acid as a building block is realized in its derivatization. Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, allowing for the systematic exploration of chemical space around a core scaffold.[7] The resulting carboxamides of imidazo[2,1-b]thiazoles have shown significant potential as antimycobacterial and anticancer agents.[1][8]
Protocol 3: General Procedure for Amide Coupling
This protocol outlines a general and reliable method for the synthesis of a diverse library of amides from the parent carboxylic acid.
Causality Behind Experimental Choices:
-
HATU as a Coupling Reagent: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when using chiral amines.[7] It activates the carboxylic acid by forming a highly reactive acyl-uronium species.
-
DIPEA as a Base: N,N-Diisopropylethylamine (DIPEA), a non-nucleophilic base, is used to neutralize the acidic byproducts of the reaction and to deprotonate the amine component, facilitating its nucleophilic attack.
-
DMF as Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents.
Amide Library Synthesis Workflow:
Caption: Amide library synthesis workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imidazo[2,1-b]thiazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature.[1]
-
Amine Addition: Add the desired amine (1.1 eq) to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 8-12 hours. Monitor the progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude amide by column chromatography or recrystallization to obtain the final product.
Data Presentation: Representative Amide Derivatives
The following table summarizes a hypothetical library of imidazo[2,1-b]thiazole-3-carboxamides synthesized using the above protocol, highlighting the diversity that can be achieved.
| Compound ID | Amine (R-NH2) | Molecular Formula (of Amide) | Calculated MW | Biological Activity (Hypothetical) |
| IMT-001 | Piperidine | C16H17N3OS | 311.40 | Moderate Antitubercular |
| IMT-002 | 4-Fluoroaniline | C17H12FN3OS | 325.36 | Potent Anticancer (Melanoma) |
| IMT-003 | Benzylamine | C18H15N3OS | 321.40 | Anti-inflammatory (COX-2) |
| IMT-004 | Morpholine | C15H15N3O2S | 317.37 | Broad-spectrum Antibacterial |
III. Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction should be meticulously monitored by TLC to ensure complete conversion of the starting material. The identity and purity of the intermediates and final products must be confirmed by a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds, which should typically be >95% for biological screening.[8]
IV. Concluding Remarks: A Gateway to Novelty
Imidazo[2,1-b]thiazole-3-carboxylic acid is a building block of significant strategic value. Its robust synthesis and the reliability of its derivatization through amide coupling provide a straightforward and efficient pathway to novel chemical entities. The diverse biological activities associated with the imidazo[2,1-b]thiazole scaffold underscore the potential of libraries derived from this intermediate in the discovery of new therapeutic agents.[3][4][8] The protocols and insights provided in these notes are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors.
References
-
Kaur, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1133-1145. Available from: [Link]
-
López-López, S., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Chem. Proc., 14(1), 3. Available from: [Link]
-
Asati, V., et al. (2014). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 13(4), 1255–1266. Available from: [Link]
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Syed, M. A., et al. (2017). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Indian Journal of Heterocyclic Chemistry, 27(4), 329-338. Available from: [Link]
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Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 78, 233-244. Available from: [Link]
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Kaur, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1133-1145. Available from: [Link]
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Aboraia, A. S., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(10), 4979-4988. Available from: [Link]
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Andreani, A., et al. (2001). Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. Bioorganic & Medicinal Chemistry, 9(9), 2375-2381. Available from: [Link]
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Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-143. Available from: [Link]
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Kaur, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Medicinal Chemistry. Available from: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
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Kumar, S., & Narasimhan, B. (2018). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][5][8][9]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 8(3), 463-476. Available from: [Link]
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Application Note & Protocol: A Guide to the Synthesis of Imidazo[2,1-b]thiazole-5-carboxylic Acid Esters
Introduction: The Imidazo[2,1-b]thiazole Scaffold
The fusion of imidazole and thiazole rings creates the imidazothiazole bicyclic system, a privileged scaffold in medicinal chemistry and drug development.[1] This heterocyclic core is of significant interest due to the wide spectrum of biological activities exhibited by its derivatives, including antitubercular, antifungal, and antineoplastic properties.[1][2][3]
This document provides a detailed protocol for the synthesis of imidazo[2,1-b]thiazole-5-carboxylic acid esters, a key class of derivatives where the ester functionality serves as a versatile handle for further chemical modification. While several isomers of the imidazothiazole core exist, this guide focuses on the synthetically accessible and widely studied imidazo[2,1-b]thiazole system. The foundational reaction is a variation of the Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring.[4] Here, we adapt this principle by reacting a 2-aminothiazole precursor with an α-halo-β-ketoester, leading to a cyclocondensation that efficiently yields the target scaffold.
We will explore the mechanistic underpinnings of this transformation and provide a detailed, step-by-step protocol suitable for implementation in a standard organic synthesis laboratory.
Core Synthetic Strategy: The Hantzsch-Type Cyclocondensation
The primary route to the imidazo[2,1-b]thiazole core involves the reaction of a 2-aminothiazole with an α-halo ketone.[5] The mechanism proceeds in two key stages:
-
Initial Alkylation: The endocyclic nitrogen of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbon bearing the halogen on the α-halo ketone. This SN2 reaction forms an N-alkylated thiazolium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group of the intermediate then attacks the carbonyl carbon in an intramolecular condensation. The subsequent dehydration of the resulting hemiaminal-like intermediate yields the aromatic imidazo[2,1-b]thiazole ring system.
This sequence is highly efficient and provides a direct route to the fused heterocyclic product.
Experimental Protocol: One-Pot Synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
This protocol details a direct and efficient one-pot synthesis utilizing commercially available starting materials. The reaction of 2-amino-4-methylthiazole with ethyl 2-chloroacetoacetate provides the target ester in a single synthetic operation.
Causality and Experimental Choices
-
Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux, which provides the necessary activation energy for the reaction without causing degradation.
-
Reaction Condition: Refluxing the mixture ensures that the reaction proceeds at a reasonable rate to completion. The cyclization and dehydration steps are often the rate-limiting parts of the sequence and benefit from thermal energy.
-
Work-up: The product is expected to be a solid with limited solubility in cold ethanol. Cooling the reaction mixture allows for the crystallization of the product, simplifying its isolation by filtration. This avoids the need for more complex chromatographic purification in the initial step.
Materials and Equipment
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (mmol) |
| 2-Amino-4-methylthiazole | 1.14 g | 114.17 | 10.0 |
| Ethyl 2-chloroacetoacetate | 1.81 g (1.5 mL) | 164.59 | 11.0 |
| Ethanol (absolute) | 25 mL | - | - |
| Equipment | Specification | ||
| Round-bottom flask | 100 mL | ||
| Reflux condenser | - | ||
| Magnetic stirrer/hotplate | - | ||
| Buchner funnel and filter flask | - | ||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Synthetic Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylthiazole (1.14 g, 10.0 mmol).
-
Addition of Reagents: Add 25 mL of absolute ethanol to the flask and stir until the solid dissolves. To this solution, add ethyl 2-chloroacetoacetate (1.5 mL, 11.0 mmol) dropwise at room temperature.
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the 2-aminothiazole spot indicates the reaction is nearing completion.
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A precipitate should begin to form. To maximize crystallization, place the flask in an ice-water bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Transfer the crystalline solid to a watch glass and dry it under vacuum or in a desiccator to a constant weight.
-
Characterization: The final product, ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Scientist's Notes & Troubleshooting
-
Purity of Starting Materials: Ensure that the 2-amino-4-methylthiazole and ethyl 2-chloroacetoacetate are of high purity. Impurities in the starting materials can lead to side reactions and complicate purification.
-
Anhydrous Conditions: While not strictly necessary for this reaction, using absolute ethanol can improve yields by minimizing potential hydrolysis of the ester or halo-ketoester.
-
Reaction Time: The specified 4-6 hour window is typical. However, reaction times may vary depending on the scale and specific substitution patterns of the reactants. Always rely on TLC monitoring for an accurate determination of reaction completion.
-
Product Solubility: If the product does not precipitate upon cooling, it may be necessary to reduce the solvent volume under reduced pressure. If the product remains oily, purification by column chromatography may be required.
-
Alternative α-Halo Ketones: This protocol is adaptable. Other α-halo ketones and α-halo-β-ketoesters can be used to generate a library of substituted imidazo[2,1-b]thiazoles.[5]
References
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Krasavin, M., et al. (n.d.). A three-component reaction of a 2-aminoazine, a 2-oxoaldehyde, and a cyclic 1,3-dicarbonyl compound for the synthesis of imidazo[1,2-a]azine derivatives. PubMed. Retrieved January 20, 2026, from [Link]
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Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2022). Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives | Request PDF. Retrieved January 20, 2026, from [Link]
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Taylor & Francis Online. (n.d.). A Three-Component, One-Pot Synthesis of Novel Benzimidazo[2,1-b]Thiazoles from Thiobarbituric Acid under Thermal and Microwave-Assisted Conditions. Retrieved January 20, 2026, from [Link]
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Oriental Journal of Chemistry. (n.d.). Three Component Reaction for the Synthesis of Imidazo[2,1-B]Thiazole Derivatives. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Reaction mechanism of formation of imidazo[2,1-b][6][7][8]thiadiazoles. Retrieved January 20, 2026, from [Link]
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Oriental Journal of Chemistry. (n.d.). Three Component Reaction for the Synthesis of Imidazo[2,1-B]Thiazole Derivatives. Retrieved January 20, 2026, from [Link]
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Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (2023). Synthesis of imidazo[4,5-e][6][7]thiazino[2,3-c][6][8][9]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][6][8][9]triazines. Retrieved January 20, 2026, from [Link]
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Moglioni, A. G., et al. (2015). Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties. European Journal of Medicinal Chemistry, 91, 145-166. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved January 20, 2026, from [Link]
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International Journal of Chemical and Physical Sciences. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Retrieved January 20, 2026, from [Link]
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Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved January 20, 2026, from [Link]
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Application of Imidazo[4,3-b]thiazole Compounds in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
The imidazo[4,3-b]thiazole scaffold and its isomers, such as imidazo[2,1-b]thiazole and imidazo[2,1-b][1][2][3]thiadiazole, represent a class of privileged heterocyclic structures in medicinal chemistry. Their unique three-dimensional architecture and diverse substitution possibilities have led to the discovery of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the applications of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed protocols for the synthesis and evaluation of these promising therapeutic agents are also presented to facilitate their exploration in drug discovery and development programs.
The Imidazo[4,3-b]thiazole Core: A Versatile Pharmacophore
The fused imidazole and thiazole ring system creates a rigid, planar structure with multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity. The nitrogen and sulfur heteroatoms within the core can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to their therapeutic effects. The versatility of this scaffold has made it a focal point for the development of novel kinase inhibitors, microtubule-destabilizing agents, and inhibitors of microbial growth.
Anticancer Applications: Targeting Key Oncogenic Pathways
Imidazo[4,3-b]thiazole derivatives have demonstrated significant potential as anticancer agents through the modulation of several critical signaling pathways involved in tumor growth, proliferation, and survival.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A significant number of imidazo[2,1-b]thiazole derivatives have been shown to exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival. By targeting key kinases within this cascade, these compounds can effectively induce apoptosis and inhibit tumor progression.
Other Anticancer Mechanisms
Beyond PI3K/Akt/mTOR inhibition, imidazo[4,3-b]thiazole derivatives have been shown to target other crucial cellular processes for their anticancer activity:
-
Tubulin Polymerization Inhibition: Certain derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
RAF Kinase Inhibition: Some compounds have been identified as inhibitors of RAF kinases, key components of the MAPK/ERK signaling pathway, which is also frequently dysregulated in cancer.
-
Focal Adhesion Kinase (FAK) Inhibition: Inhibition of FAK phosphorylation has been observed with some imidazo[2,1-b][1][2][3]thiadiazole compounds, impacting cell migration and proliferation.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of representative imidazo[2,1-b]thiazole and imidazo[2,1-b][1][2][3]thiadiazole derivatives against various human cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Imidazo[2,1-b]thiazole-chalcone conjugate | A549 (Lung) | 0.64 - 1.44 | Tubulin Polymerization Inhibition | [5] |
| Imidazo[2,1-b]thiazole derivative | A375P (Melanoma) | Sub-micromolar | Not specified | [6] |
| Imidazo[2,1-b][1][2][3]thiadiazole-chalcone | Various | 0.65 - 2.25 | Apoptosis Induction | |
| Imidazo[2,1-b][1][2][3]thiadiazole-oxindole | Various | 0.13 - 3.8 | Tubulin Polymerization Inhibition |
Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Imidazo[4,3-b]thiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Antibacterial and Antifungal Activity
These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The mechanism of their antimicrobial action is still under investigation but is thought to involve the disruption of essential cellular processes in the microorganisms.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values of representative imidazo[2,1-b][1][2][3]thiadiazole derivatives against selected microbial strains.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazo[2,1-b][1][2][3]thiadiazole derivative | Staphylococcus aureus | <0.24 | |
| Imidazo[2,1-b][1][2][3]thiadiazole derivative | Escherichia coli | <0.24 | |
| Imidazole-fused imidazo[2,1-b][1][2][3]thiadiazole | Candida albicans | 0.16 |
Anti-inflammatory Applications: Targeting Cyclooxygenase Enzymes
Chronic inflammation is a hallmark of many diseases. Imidazo[4,3-b]thiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent and selective inhibition of cyclooxygenase-2 (COX-2).
Mechanism of Action: COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective inhibition of COX-2 over COX-1 is desirable as it is associated with a reduced risk of gastrointestinal side effects. Certain imidazo[2,1-b]thiazole derivatives have been designed as selective COX-2 inhibitors, offering a potential therapeutic advantage.
Protocol for MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effects of imidazo[4,3-b]thiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microtiter plates
-
Imidazo[4,3-b]thiazole test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol for Broth Microdilution MIC Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of imidazo[4,3-b]thiazole derivatives against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Imidazo[4,3-b]thiazole test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Standard antibiotic as a positive control
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Conclusion
The imidazo[4,3-b]thiazole scaffold and its isomers are a rich source of biologically active compounds with significant potential in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel derivatives of this versatile heterocyclic system. With continued research and development, imidazo[4,3-b]thiazole-based compounds may lead to the discovery of new and effective therapies for a range of human diseases.
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Kamal, A. et al. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem9 , 2814-2825 (2014). [Link]
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- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[4,3-b]thiazole Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[4,3-b]thiazole Scaffold
The imidazothiazole nucleus, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] These compounds have demonstrated a wide range of biological effects, including antitumor, anti-inflammatory, and antiparasitic properties.[1][2] A significant area of interest is their application as enzyme inhibitors, targeting a variety of enzymes implicated in human diseases. The structural rigidity and the presence of multiple sites for substitution on the imidazothiazole ring system allow for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets. This document provides a detailed guide on the synthesis and enzymatic evaluation of imidazo[4,3-b]thiazole derivatives, with a focus on their potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme critically involved in inflammatory pathways.[3]
Targeting Phosphodiesterase 4 (PDE4) with Imidazo[4,3-b]thiazole Derivatives
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] PDE4, in particular, is a cAMP-specific phosphodiesterase that is predominantly expressed in inflammatory and immune cells. By degrading cAMP, PDE4 plays a crucial role in modulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This mechanism makes PDE4 an attractive therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel PDE4 inhibitors.[3] Building on this, the imidazo[4,3-b]thiazole scaffold offers a unique structural framework for the design of potent and selective PDE4 inhibitors. The strategic design and synthesis of derivatives based on this core can lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
Synthesis of Imidazo[4,3-b]thiazole Derivatives: A General Protocol
The synthesis of imidazo[4,3-b]thiazole derivatives typically involves a multi-step process, starting from commercially available reagents. The following protocol outlines a general and adaptable synthetic route.
Protocol 1: Synthesis of a Representative Imidazo[4,3-b]thiazole Derivative
Objective: To synthesize a substituted imidazo[4,3-b]thiazole derivative for evaluation as a PDE4 inhibitor.
Materials:
-
2-aminothiazole
-
Substituted α-bromoketone
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Appropriate solvents for purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin-layer chromatography (TLC) plates and developing chambers
Procedure:
-
Step 1: N-Alkylation of 2-aminothiazole.
-
In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in anhydrous ethanol.
-
Add sodium bicarbonate (1.2 equivalents) to the solution.
-
To this stirred suspension, add a solution of the desired substituted α-bromoketone (1 equivalent) in anhydrous ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Intramolecular Cyclization.
-
The crude intermediate from Step 1 is then subjected to cyclization. This can often be achieved by heating the intermediate in a high-boiling point solvent such as dimethylformamide (DMF) or by using a dehydrating agent like polyphosphoric acid (PPA).
-
Monitor the progress of the cyclization by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure imidazo[4,3-b]thiazole derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
-
Causality Behind Experimental Choices:
-
The use of a base like sodium bicarbonate in Step 1 is crucial to neutralize the hydrobromic acid formed during the N-alkylation reaction, thus driving the reaction forward.
-
Anhydrous ethanol is a suitable solvent as it is relatively polar to dissolve the starting materials and is unreactive under the reaction conditions.
-
TLC is an essential tool for monitoring the reaction progress, allowing for the determination of the optimal reaction time and preventing the formation of side products.
-
Column chromatography is a standard and effective method for purifying organic compounds, ensuring that the final product is of high purity for biological testing.
Caption: Workflow for the PDE4 enzyme inhibition assay.
Conclusion and Future Directions
The imidazo[4,3-b]thiazole scaffold serves as a promising framework for the development of novel enzyme inhibitors. The synthetic and screening protocols outlined in this document provide a solid foundation for researchers to explore the potential of these compounds against various enzymatic targets. The presented case of PDE4 inhibition demonstrates the applicability of this compound class in addressing inflammatory diseases. Future research should focus on expanding the library of imidazo[4,3-b]thiazole derivatives through diverse substitutions and exploring their inhibitory activity against other relevant enzyme targets. Furthermore, lead compounds identified from in vitro screens should be advanced to cellular and in vivo models to evaluate their therapeutic potential.
References
- From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2023). Vertex AI Search.
- Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors. (2013). PubMed.
- Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. (n.d.). PubMed.
-
Biological activities of imidazo[2,1-b]t[1][3][4]hiadiazole derivatives: A review. (2013). ResearchGate.
- Chemoinformatics Studies on a Series of Imidazoles as Cruzain Inhibitors. (2021).
- Synthesis of selected functionalized deriv
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- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Imidazo[4,3-b]thiazole Libraries for Novel Drug Candidates
Introduction: The Therapeutic Promise of the Imidazo-Thiazole Scaffold
The Imidazo[4,3-b]thiazole core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. This structural motif is a key component in numerous compounds demonstrating a vast spectrum of pharmacological activities.[1][2] Derivatives of the broader imidazothiazole class have been investigated for their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular agents.[3][4][5][6] The versatility of this scaffold stems from its unique three-dimensional structure and its ability to engage with a wide array of biological targets, including enzymes and receptors, making it a highly attractive starting point for drug discovery campaigns.[1][2]
High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large, chemically diverse libraries of Imidazo[4,3-b]thiazole derivatives against specific biological targets. This allows for the efficient identification of "hits"—compounds that modulate the target's activity and serve as the foundation for developing new therapeutics. This document provides a comprehensive guide to designing and executing an HTS campaign for Imidazo[4,3-b]thiazole libraries, from initial assay development to hit confirmation, grounded in established scientific principles.
Part 1: Assay Development and Optimization
The success of any HTS campaign is contingent upon a robust and reliable assay. The primary objective of this phase is to develop a sensitive, reproducible, and miniaturizable assay that can accurately report the activity of library compounds on the biological target of interest.
Target Selection and Rationale
The choice of a biological target is dictated by its therapeutic relevance. The Imidazo[4,3-b]thiazole scaffold has shown activity against several important target classes:
-
Kinases: Many cancers are driven by aberrant kinase activity. Imidazo[4,5-b]pyridine derivatives, a related scaffold, have been identified as potent inhibitors of Aurora kinases, and Imidazo[2,1-b]thiazoles have shown pan-RAF inhibitory effects, highlighting the potential of this class in oncology.[7][8]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are validated targets for Alzheimer's disease. Imidazo[2,1-b]thiazole derivatives have been successfully screened for AChE inhibition, demonstrating the scaffold's utility in neurodegenerative disease research.[9][10]
-
Microbial Enzymes: With the rise of drug-resistant pathogens, novel antimicrobial agents are urgently needed. The scaffold has demonstrated potent antitubercular and antibacterial activity, suggesting its utility in targeting essential microbial enzymes like Pantothenate Synthetase in Mycobacterium tuberculosis.[5][11]
Causality Behind Experimental Choice: The selection of the assay format (e.g., fluorescence, luminescence, absorbance) is directly linked to the target class. For kinase targets, fluorescence-based assays that measure ATP consumption or substrate phosphorylation are common. For cholinesterase targets, chemiluminescent assays are often preferred due to their high sensitivity and signal-to-noise ratio.[9][10]
Assay Miniaturization and Quality Control
To be suitable for HTS, the assay must be miniaturized to a 384- or 1536-well plate format. This reduces the consumption of costly reagents and valuable library compounds. During this phase, critical parameters are optimized to ensure data quality.
The Z'-Factor: This statistical parameter is the gold standard for measuring the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for an HTS campaign.[12] This metric provides a self-validating system; a low Z'-factor indicates unacceptable variability and signals that the assay protocol requires further optimization before committing to screening the full library.
Part 2: The High-Throughput Screening Campaign
The HTS campaign involves the systematic testing of every compound in the Imidazo[4,3-b]thiazole library. This process is typically automated to ensure high throughput and minimize human error.[13]
HTS Workflow Overview
The overall workflow follows a logical progression from library screening to validated hits. This multi-step process is designed to systematically reduce the number of compounds under consideration, focusing resources on the most promising candidates.
Caption: High-Throughput Screening (HTS) Workflow for Imidazo[4,3-b]thiazole Libraries.
Protocol: Primary Screening for Kinase Inhibitors
This protocol describes a generic, fluorescence-based biochemical assay to screen an Imidazo[4,3-b]thiazole library for inhibitors of a target kinase.
Materials:
-
Target Kinase (e.g., recombinant human Aurora Kinase A)
-
Kinase Substrate (e.g., fluorescently labeled peptide)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Imidazo[4,3-b]thiazole Library (10 mM in DMSO)
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO)
-
384-well, low-volume, black assay plates
-
Automated liquid handling systems and plate readers
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each library compound (10 mM stock) into the wells of the 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Control Plating: Dispense positive control (Staurosporine) and negative control (DMSO) into designated columns on each plate.
-
Enzyme Addition: Add 10 µL of the enzyme solution (Target Kinase in Assay Buffer) to all wells and incubate for 15 minutes at room temperature. This pre-incubation allows compounds to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 10 µL of the substrate solution (Kinase Substrate and ATP in Assay Buffer) to all wells to start the kinase reaction.
-
Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Reaction Termination & Detection: Add 10 µL of a stop solution (containing EDTA to chelate Mg2+) to quench the reaction. Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.
Part 3: Data Analysis and Hit Validation
Raw data from the HTS plate reader must be processed to identify genuine hits. This involves normalization, quality assessment, and a rigorous, multi-step validation process to eliminate false positives.[14]
Primary Data Analysis and Hit Picking
-
Normalization: Raw fluorescence values are normalized per-plate. The signal in each compound well is typically expressed as a percentage of the activity of the negative (DMSO) controls. % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))
-
Quality Control: The Z'-factor is calculated for each plate. Plates with a Z' < 0.5 should be flagged for review or repeated.
-
Hit Selection: A statistical cutoff is applied to identify primary hits. A common method is to select compounds that show an inhibition level greater than three standard deviations from the mean of the library population.
Hit Triage and Confirmation
Primary hits undergo a stringent validation process known as the "hit triage funnel."
Caption: The Hit Triage Funnel for an HTS Campaign.
-
Hit Confirmation: Primary hits are re-tested under the same assay conditions, often using freshly prepared compound solutions, to rule out experimental artifacts.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC50 or EC50). This step is crucial for establishing a structure-activity relationship (SAR).
-
Secondary Assays: Compounds are tested in different, "orthogonal" assays to confirm their mechanism of action and rule out non-specific activity (e.g., compound aggregation, assay interference). Cytotoxicity assays are also performed to assess the compound's therapeutic window.[15]
Example Data Presentation
The following table represents hypothetical data from a primary screen and subsequent dose-response confirmation for a lead Imidazo[4,3-b]thiazole compound targeting a kinase.
| Compound ID | Primary Screen Inhibition (%) at 10 µM | IC50 (µM) | Target Kinase | Plate Z'-Factor |
| IBT-001 | 92 | 0.75 | Kinase A | 0.82 |
| IBT-002 | 15 | > 50 | Kinase A | 0.81 |
| IBT-003 | 88 | 1.2 | Kinase B | 0.79 |
| Staurosporine (Control) | 99 | 0.01 | Kinase A & B | 0.85 |
Interpretation: In this example, IBT-001 was identified as a potent and specific hit for Kinase A. It showed high inhibition in the primary screen and a sub-micromolar IC50 value. IBT-002 was inactive. IBT-003 was active but selected for a different project targeting Kinase B. The high Z'-factor values on all plates indicate excellent assay quality.
Conclusion
High-throughput screening of Imidazo[4,3-b]thiazole libraries is a powerful strategy for identifying novel starting points for drug discovery programs. The success of such a campaign relies on a meticulously developed and validated assay, a systematic and automated screening process, and a rigorous data analysis and hit confirmation cascade. By adhering to the principles of scientific integrity, including robust quality control and orthogonal validation, researchers can confidently identify promising Imidazo[4,3-b]thiazole derivatives for further optimization into next-generation therapeutics.
References
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From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2023). MDPI. Available at: [Link]
-
Synthesis and chemiluminescent high throughput screening for inhibition of acetylcholinesterase activity by imidazo[2,1-b]thiazole derivatives. (n.d.). PubMed. Available at: [Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.). PubMed. Available at: [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. (2016). ResearchGate. Available at: [Link]
-
Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. (2022). ResearchGate. Available at: [Link]
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SYNTHESIS OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. (n.d.). PubMed. Available at: [Link]
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In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2][3]thiadiazoles. (2024). National Institutes of Health (NIH). Available at: [Link]
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Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. (2022). ResearchGate. Available at: [Link]
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Chemiluminescent high-throughput microassay applied to imidazo[2,1-b]thiazole derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. (n.d.). PubMed. Available at: [Link]
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New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (n.d.). PubMed. Available at: [Link]
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Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. (2024). PubMed. Available at: [Link]
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Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (n.d.). PubMed. Available at: [Link]
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Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). PubMed. Available at: [Link]
-
Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. (2025). ResearchGate. Available at: [Link]
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Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Available at: [Link]
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Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). National Institutes of Health (NIH). Available at: [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (2020). ResearchGate. Available at: [Link]
-
Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (2025). PubMed. Available at: [Link]
-
Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. (2023). ResearchGate. Available at: [Link]
-
Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. (2014). PubMed. Available at: [Link]
-
Synthesis of imidazo[4,5-e][1][2]thiazino[2,3-c][1][3][9]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][3][9]triazines. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. (2024). MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (n.d.). PubMed Central. Available at: [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). National Institutes of Health (NIH). Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). MDPI. Available at: [Link]
-
Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. (n.d.). PubMed. Available at: [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity. (2025). PubMed. Available at: [Link]
-
High-Throughput Screening Assay Datasets from the PubChem Database. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. (2025). PubMed. Available at: [Link]
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Application Notes & Protocols: A Guide to the Cellular Characterization of Imidazo[4,3-b]thiazole-5-carboxylic Acid Analogs
Abstract
The imidazo-fused heterocyclic scaffold is a cornerstone in medicinal chemistry, with numerous analogs demonstrating potent biological activities, particularly as kinase inhibitors in oncology.[1][2] The Imidazo[4,3-b]thiazole-5-carboxylic acid series represents a promising class of novel small molecules requiring thorough cellular characterization to elucidate their therapeutic potential. This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals. It outlines a logical progression of cell-based assays, from initial phenotypic screening to detailed mechanistic and target engagement studies. The protocols herein are designed to be robust and self-validating, providing not just procedural steps but also the scientific rationale behind them to empower researchers to generate high-quality, interpretable data.
Introduction: The Rationale for a Phased Assay Approach
The journey of a novel compound from synthesis to a potential therapeutic candidate is a multi-step process of inquiry. For a new chemical series like the Imidazo[4,3-b]thiazole-5-carboxylic acid analogs, which are structurally related to known kinase inhibitors, a systematic evaluation is paramount.[3][4] A phased approach ensures that resources are used efficiently, beginning with broad questions about cellular effects and progressively narrowing the focus to specific molecular mechanisms and targets.
Our proposed workflow is structured as a funnel:
-
General Impact Assessment: Does the compound affect cell health and proliferation?
-
Mechanistic Deep Dive: If it affects cell health, how? Does it induce programmed cell death or halt cell division?
-
Target Validation: What is the specific molecular target, and does the compound engage it within the complex environment of a living cell?
This guide will provide detailed protocols for key assays at each stage of this funnel, enabling a comprehensive cellular profile of your lead compounds.
Caption: A logical workflow for characterizing novel compounds.
Foundational Assays: Assessing General Cellular Impact
The first step is to determine if the Imidazo[4,3-b]thiazole analogs have any effect on cell survival or proliferation. Cytotoxicity assays are crucial for this initial screening and for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[5]
Scientific Principle
These assays rely on measuring a proxy for cell health. The MTT assay, a classic colorimetric method, measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[6] In viable cells, these enzymes reduce the tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells. A reduction in the purple color indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostasis).
Protocol 2.1: MTT Cell Viability Assay
Objective: To determine the IC50 value of Imidazo[4,3-b]thiazole analogs in a selected cancer cell line.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile PBS, Trypsin-EDTA
-
Imidazo[4,3-b]thiazole compounds, dissolved in sterile DMSO to create a 10 mM stock
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Scientist's Insight: The seeding density is critical. Too few cells will result in a weak signal; too many may become confluent and enter growth arrest, masking the compound's effects. This should be optimized for each cell line.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution series of your compound in complete medium. A common starting range is 100 µM to 1 nM. Remember to create a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Presentation:
-
Normalize the absorbance values to the vehicle control (which represents 100% viability).
-
Plot the percent viability against the log concentration of the compound.
-
Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism to calculate the IC50 value.
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| IZ-Thiazole-001 | A549 | 48 | 5.2 |
| IZ-Thiazole-002 | A549 | 48 | 12.8 |
| IZ-Thiazole-001 | HeLa | 48 | 2.1 |
| IZ-Thiazole-002 | HeLa | 48 | 8.9 |
| Table 1: Example data summary for cytotoxicity screening. |
Mechanistic Elucidation: Uncovering the Mode of Action
Once a compound is confirmed to be cytotoxic, the next question is how it induces cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Many anti-cancer agents are designed to induce apoptosis.[7] Additionally, a compound may not kill cells but instead arrest their proliferation at a specific phase of the cell cycle.
Protocol 3.1: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Scientific Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[8][9] By using these two stains together, we can distinguish between four populations via flow cytometry:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+ (less common)
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Methodology (General Outline):
-
Cell Preparation: Transfect cells (commonly HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein of interest.
-
Cell Seeding: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the Imidazo[4,3-b]thiazole analog.
-
Prepare a solution containing the NanoBRET™ tracer at its optimized concentration.
-
Add both the compound and the tracer to the cells.
-
Incubate for a set period (e.g., 2 hours) at 37°C to allow the compound to enter the cells and reach equilibrium with the target.
-
-
Signal Detection:
-
Add the NanoLuc® substrate (furimazine) to all wells.
-
Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log concentration of the compound to determine the IC50, which in this context reflects the apparent cellular affinity.
-
Protocol 4.2: Western Blot for Downstream Pathway Modulation
Scientific Principle: To confirm that binding to the target kinase (target engagement) leads to a functional consequence, it is essential to measure the activity of the kinase. This is often done by assessing the phosphorylation status of a known downstream substrate. [10]A successful inhibitor will reduce the phosphorylation of the substrate.
Methodology:
-
Cell Treatment & Lysis: Treat cells with the compound at various concentrations for a short period (e.g., 1-2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-AKT).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Conclusion
The Imidazo[4,3-b]thiazole-5-carboxylic acid scaffold holds significant potential for the development of novel therapeutics. A rigorous and systematic application of cell-based assays is fundamental to unlocking this potential. By progressing from broad phenotypic screens to specific mechanistic and target engagement studies, researchers can build a comprehensive biological profile of their lead compounds. The protocols and strategies outlined in this guide provide a robust framework for assessing cytotoxicity, elucidating the mechanism of action, and validating target engagement, thereby accelerating the journey from chemical entity to promising drug candidate.
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Mallesh, B., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 917–922. [Link]
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Kaspers, S., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2847–2858. [Link]
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Mohammadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Oncology Letters, 23(4), 118. [Link]
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Application Notes and Protocols for the Investigation of Imidazo[4,3-b]thiazole-5-carboxylic Acid in Cancer Research
Introduction: Unveiling the Potential of the Imidazo[4,3-b]thiazole Scaffold
The landscape of oncology drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic scaffolds that can serve as the foundation for targeted therapeutics. Among these, fused imidazole derivatives have emerged as a particularly promising class of compounds, demonstrating a wide array of biological activities.[1][2] The imidazothiazole core, in particular, is a privileged structure in medicinal chemistry, with various isomers showing potent anticancer effects.[3][4] While much of the existing research has centered on the Imidazo[2,1-b]thiazole scaffold, this guide will focus on the less explored, yet potentially equally valuable, Imidazo[4,3-b]thiazole system, specifically Imidazo[4,3-b]thiazole-5-carboxylic acid .
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals initiating studies on this novel investigational compound. We will provide a plausible synthetic route, hypothesize potential mechanisms of action based on structurally related compounds, and offer detailed, field-proven protocols for its in vitro characterization as a potential anticancer agent. The causality behind experimental choices will be explained to ensure a deep understanding of the scientific process.
Proposed Synthesis of Imidazo[4,3-b]thiazole-5-carboxylic acid
The synthesis of functionalized imidazo-fused heterocycles often involves multi-step reactions starting from commercially available precursors. A plausible synthetic route for Imidazo[4,3-b]thiazole-5-carboxylic acid could be envisioned starting from 2-aminothiazole and an appropriate three-carbon building block with subsequent cyclization and functional group manipulation. While specific literature on the synthesis of this exact molecule is scarce, general methods for the synthesis of related imidazothiazole carboxylic acids can be adapted.[5] A potential, though unverified, synthetic approach is outlined below.
Hypothetical Synthetic Scheme:
A possible route could involve the reaction of a 4-carboxy-thiazole derivative with a suitable aminoacetaldehyde equivalent, followed by intramolecular cyclization. The specific reagents and conditions would require experimental optimization.
Hypothesized Mechanisms of Action and Cellular Targets
Based on the extensive research into the anticancer properties of the broader imidazothiazole family, we can propose several putative mechanisms of action for Imidazo[4,3-b]thiazole-5-carboxylic acid. These hypotheses provide a rational basis for the experimental protocols detailed later in this guide.
Kinase Inhibition: Targeting Aberrant Signaling
A predominant mechanism of action for many small molecule anticancer agents, including numerous imidazole derivatives, is the inhibition of protein kinases that drive oncogenic signaling.[1]
-
RAF Kinase Inhibition: The RAF-MEK-ERK (MAPK) pathway is frequently hyperactivated in various cancers, most notably in melanoma due to BRAF mutations.[1] Structurally related imidazo[2,1-b]thiazole derivatives have been identified as potent pan-RAF inhibitors.[1] It is plausible that Imidazo[4,3-b]thiazole-5-carboxylic acid could also bind to the ATP-binding pocket of RAF kinases, inhibiting their activity and downstream signaling.
Caption: Proposed inhibition of the RAF-MEK-ERK signaling pathway.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is another critical driver of tumor growth and proliferation. Novel benzo[3][6]imidazo[2,1-b]thiazole derivatives have been designed as potential EGFR inhibitors.[7] The planar, heterocyclic nature of Imidazo[4,3-b]thiazole-5-carboxylic acid makes it a candidate for targeting the ATP-binding site of EGFR.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several imidazothiazole-containing compounds have been shown to act as microtubule-destabilizing agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Caption: Proposed mechanism of microtubule disruption leading to apoptosis.
Application Notes and Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust framework for the initial in vitro evaluation of Imidazo[4,3-b]thiazole-5-carboxylic acid.
Experimental Workflow Overview
Caption: A general workflow for the in vitro evaluation of the compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the anti-proliferative effect of Imidazo[4,3-b]thiazole-5-carboxylic acid on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is a standard first-pass screen for cytotoxicity.[7]
Materials:
-
Imidazo[4,3-b]thiazole-5-carboxylic acid
-
DMSO (cell culture grade)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[1]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Imidazo[4,3-b]thiazole-5-carboxylic acid in DMSO. Further dilutions should be made in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
Rationale: As many anticancer agents, particularly those affecting microtubule dynamics, induce cell cycle arrest, this assay is crucial for mechanistic understanding.[1]
Materials:
-
Cancer cells treated with Imidazo[4,3-b]thiazole-5-carboxylic acid (at IC50 and 2x IC50 concentrations)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound for 24-48 hours. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated cells to the vehicle control.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
Objective: To determine if the compound induces apoptosis (programmed cell death).
Rationale: Differentiating between apoptosis and necrosis is a key step in characterizing the mode of cell death induced by a compound.
Materials:
-
Cancer cells treated with the compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis. Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 4: Target Validation by Western Blotting
Objective: To investigate the effect of the compound on the phosphorylation status of key signaling proteins (e.g., RAF, MEK, ERK, EGFR).
Rationale: This protocol directly tests the hypothesis that the compound inhibits specific kinase pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RAF, anti-RAF, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.
-
Analysis: Analyze the band intensities to determine the change in phosphorylation of the target protein relative to the total protein and the loading control (β-actin).
Data Summary and Interpretation
The quantitative data obtained from the aforementioned protocols should be systematically organized for clear interpretation and comparison.
| Assay | Cell Line | Parameter | Result (Hypothetical) | Interpretation |
| MTT Assay | MCF-7 | IC50 | 5.2 µM | Potent anti-proliferative activity. |
| A549 | IC50 | 8.9 µM | Moderate anti-proliferative activity. | |
| HCT-116 | IC50 | 3.1 µM | High anti-proliferative activity. | |
| Cell Cycle Analysis | HCT-116 | % of Cells in G2/M | Increased from 15% to 60% | Induction of G2/M phase arrest. |
| Apoptosis Assay | HCT-116 | % Apoptotic Cells | Increased from 5% to 45% | Induction of apoptosis. |
| Western Blot | HCT-116 | p-ERK/Total ERK | 75% decrease | Inhibition of the RAF-MEK-ERK pathway. |
Interpretation and Next Steps:
If the hypothetical data above were obtained, it would suggest that Imidazo[4,3-b]thiazole-5-carboxylic acid is a potent anticancer agent that induces G2/M cell cycle arrest and apoptosis, likely through the inhibition of the RAF-MEK-ERK signaling pathway.
Subsequent steps would involve:
-
Kinase Profiling: A broader kinase screen to determine the selectivity of the compound.
-
In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and pharmacokinetic properties.
Conclusion
Imidazo[4,3-b]thiazole-5-carboxylic acid represents a novel and intriguing scaffold for cancer research. While its specific biological activities are yet to be fully elucidated, the strong precedent set by related imidazothiazole derivatives provides a compelling rationale for its investigation. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers to systematically characterize its anticancer potential and uncover its mechanism of action, potentially leading to the development of a new class of therapeutic agents.
References
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Abdel-Maksoud, M. S., El-Gamal, M. I., Lee, B. S., Gamal El-Din, M. M., Jeon, H. R., Kwon, D., Ammar, U. M., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877–6901. [Link]
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Bansal, R., & Kumar, A. (2020). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 12(14), 1345-1372. [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., Yoo, K. H., Oh, C. H., & Lee, B. S. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 417-428. [Link]
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Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4444-4458. [Link]
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Yurchenko, A. A., & Zozulya, Y. A. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][1][6][8]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][6][8][9]thiadiazole. Chemistry of Heterocyclic Compounds, 58(12), 991-1001. [Link]
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Dwarakanath, D., Nayak, Y. N., Kulal, A., Pandey, S., Pai, K. S. R., & Gaonkar, S. L. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][6][8][9]thiadiazoles. Scientific Reports, 14(1), 1-16. [Link]
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Gomha, S. M., & Abdel-aziz, H. M. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(8), 6433-6444. [Link]
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Kamal, A., Reddy, M. K., Ramaiah, M. J., & Pushpavalli, S. N. C. V. L. (2025). Imidazo[2,1-b][6][8][9]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Mini-Reviews in Medicinal Chemistry. [Link]
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Samala, S., & Gutta, V. (2019). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 29(11), 1401-1406. [Link]
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Zasukhin, V. O., Vaskevich, R. I., Zozulya, Y. A., & Vaskevich, A. I. (2023). Synthesis of imidazo[4,5-e][8][9]thiazino[2,3-c][1][6][8]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][6][8]triazines. Beilstein Journal of Organic Chemistry, 19, 1076-1085. [Link]
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Gürsoy, E., & Güzeldemirci, N. U. (2021). Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][6][8][9]thiadiazole derivatives as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1168-1181. [Link]
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Boshoff, H. I., Steel, P. G., & Wilson, R. (2018). In vitro evaluation of nine imidazo[2,1-b]thiazole-5-carboxamides, Q203 and BTZ043 against replicating and non-replicating Mtb, cellular toxicity and aqueous solubility determination. Tuberculosis, 111, 1-4. [Link]
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Akhtar, M. J., Al-Masoudi, N. A., & Khan, S. A. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(11), 2533. [Link]
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Kamal, A., Reddy, M. K., Ramaiah, M. J., & Pushpavalli, S. N. C. V. L. (2025). Imidazo[2,1-b][6][8][9]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Mini-Reviews in Medicinal Chemistry. [Link]
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Wang, Y., Li, Y., Zhang, Y., Li, J., & Gong, P. (2019). Design, synthesis, characterization, and biological activity of a novel series of benzo[3][6]imidazo[2,1-b]thiazole derivatives as potent EGFR inhibitors. Molecules, 24(4), 713. [Link]
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Cascioferro, S., Parrino, B., Carbone, D., Pecoraro, C., Schillaci, D., & Diana, P. (2020). Imidazo[2,1-b][6][8][9]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. European Journal of Medicinal Chemistry, 198, 112351. [Link]
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Li, J., Wang, Y., Zhang, Y., Li, Y., & Gong, P. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Molecules, 24(11), 2130. [Link]
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Application Notes & Protocols: Evaluating the Antimicrobial Activity of Imidazo[4,3-b]thiazole-5-carboxylic Acid Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[4,3-b]thiazole Scaffold
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and unique mechanisms of action. Condensed heterocyclic compounds, which incorporate two or more heterocyclic rings, represent a promising avenue for this research due to their structural complexity and diverse pharmacological activities.[1] Among these, the imidazothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of drugs like Levamisole, an anthelmintic agent with immunomodulatory properties.[1][2]
Derivatives of the imidazo[2,1-b]thiazole and the bioisosteric imidazo[2,1-b][1][3][4]thiadiazole systems have demonstrated a remarkable breadth of biological effects, including antibacterial, antifungal, antitubercular, and anticancer activities.[5][6] This document provides a detailed guide for researchers investigating a specific, yet promising subclass: Imidazo[4,3-b]thiazole-5-carboxylic acid derivatives . While the protocols outlined are broadly applicable to novel compound screening, they are presented here with the specific considerations required for evaluating this particular chemical series.
The inclusion of a carboxylic acid moiety at the 5-position is a strategic design element. This functional group can significantly alter the compound's physicochemical properties, such as solubility and polarity, and may serve as a crucial interaction point with biological targets through hydrogen bonding or ionic interactions. This guide will equip researchers with the foundational protocols and scientific rationale to rigorously assess the antimicrobial efficacy of these novel derivatives.
Potential Mechanisms of Antimicrobial Action
Understanding the potential mechanism of action is crucial for guiding drug development. For imidazole-based heterocycles, several primary targets within microbial cells have been identified. The evaluation of Imidazo[4,3-b]thiazole derivatives should be contextualized by these known pathways.
-
Inhibition of Cell Wall/Membrane Synthesis: A primary mechanism for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungi.[7] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death. In bacteria, related compounds can interfere with cell wall synthesis or directly disrupt membrane potential, causing leakage of essential cellular components.[8]
-
Inhibition of Nucleic Acid Synthesis: Some heterocyclic compounds exert their antimicrobial effect by targeting enzymes critical for DNA replication, such as DNA gyrase.[9] By binding to these enzymes, they prevent the relaxation of supercoiled DNA, a necessary step for replication and transcription, ultimately leading to bacterial cell death.[9]
-
Inhibition of Protein Synthesis: Interference with ribosomal function and the subsequent impairment of protein synthesis is another established antimicrobial mechanism.[10]
-
Disruption of Key Metabolic Pathways: Certain imidazoles have been shown to inhibit the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobin, interfering with the microbe's ability to handle nitrosative stress.[11]
The following diagram illustrates these potential points of intervention for a hypothetical Imidazo[4,3-b]thiazole derivative within a microbial cell.
Caption: Potential antimicrobial targets for Imidazo[4,3-b]thiazole derivatives.
Core Protocols for Antimicrobial Susceptibility Testing (AST)
The primary objective of AST is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[3] The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are considered the standard for evaluating novel compounds.[3][12]
Protocol 1: Broth Microdilution for MIC Determination
This method is the gold standard for quantitative assessment of antimicrobial activity, allowing for the testing of multiple compounds against various microbial strains in a high-throughput 96-well plate format.[4][13]
Scientific Rationale: The principle lies in exposing a standardized population of microorganisms to a range of serially diluted concentrations of the test compound in a liquid growth medium.[3] The standardization of the inoculum is critical; a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) ensures that the results are reproducible and comparable across different experiments and laboratories.[3] The subsequent dilution to a final concentration of 5 x 10⁵ CFU/mL in the test wells provides an optimal density for visible growth within a standard incubation period (16-20 hours for most bacteria) without being so dense that it overwhelms the compound's inhibitory effect.[3]
Materials:
-
Test Imidazo[4,3-b]thiazole derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Solvent for compound (e.g., DMSO, ensuring final concentration is non-inhibitory)
-
Multichannel micropipettes and sterile tips
-
Incubator (35-37°C)
-
Plate reader (optional, for quantitative analysis)
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the Imidazo[4,3-b]thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer. This suspension must be used within 15 minutes.[12]
-
Dilute this adjusted suspension in the appropriate sterile broth (e.g., MHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells, resulting in the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th or 11th column. Discard 100 µL from the last dilution column. This creates a gradient of decreasing compound concentrations.
-
-
Controls:
-
Positive Control: Wells containing broth, inoculum, and a standard antibiotic.
-
Negative/Growth Control: Wells containing only broth and the microbial inoculum.[3]
-
Sterility Control: Wells containing only sterile broth.[3]
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay.
-
-
Inoculation: Add the prepared microbial inoculum (from step 2) to each well (except the sterility control) to reach the final volume and cell density.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation times and different temperatures.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] This can be assessed visually as the first clear well or by using a plate reader to measure optical density (OD).
The workflow for this protocol is visualized below.
Caption: A step-by-step workflow for the broth microdilution assay.
Protocol 2: Agar Disk/Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is particularly useful for initial screening.[2][13]
Scientific Rationale: This technique is based on the diffusion of an antimicrobial agent from a source (a saturated paper disk or a well in the agar) into a solid medium that has been uniformly seeded with a test microorganism.[13] As the compound diffuses outwards, it creates a concentration gradient. If the compound is effective, a clear circular zone of no growth—the "zone of inhibition"—will form around the source. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound. Using a standardized inoculum and agar depth is crucial for reproducibility.[13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm) or a sterile cork borer/pipette tip to create wells
-
Test Imidazo[4,3-b]thiazole derivatives at known concentrations
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Solvent control (disk saturated with solvent only)
-
Incubator (35-37°C)
-
Calipers or a ruler
Step-by-Step Methodology:
-
Plate Preparation:
-
Prepare a standardized inoculum matching a 0.5 McFarland standard as described in Protocol 3.1.
-
Within 15 minutes, dip a sterile cotton swab into the inoculum suspension, removing excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate uniformly in three directions (rotating the plate approximately 60 degrees between each swabbing) to ensure confluent growth.[12]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Application of Compound:
-
For Disk Diffusion: Aseptically place sterile paper disks impregnated with a known amount of the test compound onto the agar surface.
-
For Well Diffusion: Use a sterile cork borer to create uniform wells in the agar. Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
-
Controls: Place a positive control antibiotic disk and a solvent-only control disk/well on the agar surface, sufficiently spaced apart to prevent overlapping zones.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk/well diameter) in millimeters (mm).[12]
-
A larger zone of inhibition generally indicates greater antimicrobial activity. The results are typically interpreted qualitatively (active vs. inactive) or semi-quantitatively by comparing zone sizes to those of standard antibiotics.
-
Data Presentation and Interpretation
Effective data management is crucial for comparing the antimicrobial efficacy of different derivatives.[3] MIC values should be compiled into a clear, structured table. This allows for easy identification of structure-activity relationships (SAR), where modifications to the Imidazo[4,3-b]thiazole core can be correlated with changes in potency against different microbial species.
Table 1: Example Data Summary for Minimum Inhibitory Concentration (MIC) of Novel Imidazo[4,3-b]thiazole Derivatives
| Compound ID | R-Group Modification | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) | ||
| IA-001 | -H | 16 | 64 | 32 |
| IA-002 | -Cl | 8 | 32 | 16 |
| IA-003 | -OCH₃ | 32 | >128 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
Note: The data shown are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial evaluation of the antimicrobial properties of novel Imidazo[4,3-b]thiazole-5-carboxylic acid derivatives. By systematically determining MIC values and assessing zones of inhibition, researchers can effectively screen compound libraries, identify lead candidates, and begin to elucidate structure-activity relationships.
Following this initial screening, promising compounds should be subjected to further investigation, including:
-
Time-kill curve analysis to determine whether the compound is bactericidal or bacteriostatic.[4]
-
Cytotoxicity assays against mammalian cell lines to assess selectivity and potential for therapeutic use.[14]
-
Mechanism of action studies to identify the specific molecular target(s).
-
In vivo efficacy studies in appropriate animal models of infection.
Through rigorous and standardized evaluation, the therapeutic potential of the Imidazo[4,3-b]thiazole scaffold can be fully explored, potentially leading to the development of next-generation antimicrobial agents.
References
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Bhat, K. G., et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][3][4]thiadiazoles. National Institutes of Health. Retrieved from
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Various Authors. (n.d.). Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b][1][3][4]thiadiazole Moiety as Antibacterial Agents. ResearchGate. Retrieved from
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Atta, K. F. M., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules. Retrieved from [Link]
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Lv, K., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1][3][4]thiadiazole Analogues. ChemMedChem. Retrieved from [Link]
- Venkatesh, T., & Bodke, Y. D. (2014). Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran. Arabian Journal of Chemistry.
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El-Metwaly, N., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Pharmaceuticals. Retrieved from [Link]
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Vanden Bossche, H., et al. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases. Retrieved from [Link]
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Coyle, M. B. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. Retrieved from [Link]
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A-PAHO. (n.d.). Antimicrobial Susceptibility Testing. Pan American Health Organization. Retrieved from [Link]
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Wadhwa, R., & Rai, S. (2023). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]
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Savvidou, L. G., et al. (2001). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Al-jebori, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Retrieved from [Link]
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Application Notes and Protocols for Imidazo[4,3-b]thiazole and Related Compounds as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of the Imidazo-fused Thiazole Scaffold
The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Inflammation, a complex biological response to harmful stimuli, is implicated in a vast array of pathologies, from acute inflammatory conditions to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Conventional non-steroidal anti-inflammatory drugs (NSAIDs), while effective, are often associated with significant gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This has fueled the search for new chemical entities that can selectively target key inflammatory mediators.
The imidazo[4,3-b]thiazole scaffold, and its close relatives such as imidazo[2,1-b][3][4][5]thiadiazoles, have emerged as a privileged heterocyclic ring system in medicinal chemistry.[4] These fused bicyclic structures have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and, most notably, potent anti-inflammatory properties.[4][6] Their compact and rigid framework allows for precise orientation of substituents to interact with specific biological targets, making them attractive candidates for the development of next-generation anti-inflammatory drugs. This guide provides a comprehensive overview of the synthesis, mechanism of action, and detailed protocols for the evaluation of imidazo[4,3-b]thiazole and related compounds as anti-inflammatory agents.
Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory effects of imidazo-fused thiazole derivatives are often multi-faceted, primarily revolving around the inhibition of key enzymes and modulation of pro-inflammatory signaling pathways. A significant body of evidence points towards the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, as a primary mechanism of action.[1][7]
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical orchestrator of the inflammatory response.[8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[8] By inhibiting upstream components of this pathway, imidazo[4,3-b]thiazole compounds can effectively dampen the inflammatory cascade.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[4,3-b]thiazole Systems
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Imidazo[4,3-b]thiazole systems. This scaffold is a critical pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. However, its synthesis can present several challenges. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Imidazo[4,3-b]thiazole and its derivatives. The questions are structured to guide you from common problems to specific, actionable solutions.
Q1: My overall yield for the Imidazo[4,3-b]thiazole synthesis is consistently low. What are the most likely causes and how can I improve it?
Low yields are a frequent challenge and can stem from several factors throughout the synthetic sequence. The most common route involves the initial formation of a 2-amino-thiazole derivative followed by cyclization with an α-haloketone (a variation of the Hantzsch thiazole synthesis).[1][2][3] Let's break down the potential problem areas.
Possible Cause 1: Inefficient Thiazole Ring Formation. The initial condensation between a thiourea derivative and an α-haloketone is the foundation of your synthesis. Incomplete reaction or side-product formation at this stage will cripple your overall yield.
-
Troubleshooting:
-
Reaction Conditions: This reaction is often performed in ethanol at reflux.[1] If yields are low, consider microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often improves yields by providing rapid, uniform heating.[4][5][6]
-
Catalyst: While often run without a catalyst, acidic or basic conditions can sometimes promote the reaction. However, these can also lead to side products. A milder, reusable catalyst like silica-supported tungstosilisic acid has been shown to be effective.[3]
-
Solvent-Free Conditions: For a greener and potentially more efficient approach, consider a solvent-free reaction, which can be completed in seconds with good yields.[7]
-
Possible Cause 2: Poor Cyclization/Condensation to Form the Fused Imidazole Ring. The second crucial step is the cyclization of the 2-aminothiazole with another electrophile (commonly an α-haloketone or a related species) to form the fused imidazole ring.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. A base that is too strong can lead to decomposition or side reactions. A weak inorganic base like potassium bicarbonate (KHCO₃) is often a good starting point.
-
Temperature Control: This step can be sensitive to temperature. Running the reaction at a lower temperature (e.g., -3°C to room temperature) can sometimes minimize the formation of byproducts.[8]
-
One-Pot Procedures: To minimize handling losses and improve overall efficiency, consider a one-pot, multi-component reaction (MCR) strategy.[9][10][11] For example, the Groebke–Blackburn–Bienaymé reaction (GBBR) allows for the synthesis of imidazo[2,1-b]thiazoles in a single step from an aldehyde, an aminothiazole, and an isocyanide, often with high atom economy.[10]
-
Q2: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity of the cyclization?
Regioselectivity is a significant challenge, especially when using unsymmetrical starting materials. The formation of the desired isomer depends on which nitrogen atom of the imidazole or thiazole precursor acts as the nucleophile during the cyclization step.
Understanding the Mechanism: The regioselectivity is governed by the relative nucleophilicity of the nitrogen atoms and the steric hindrance around them. Density Functional Theory (DFT) calculations and Molecular Electrostatic Potential (MEP) analysis have been used to predict and explain the observed regioselectivity in similar fused thiazole systems.[12]
-
Troubleshooting Strategies:
-
Protecting Groups: If one nitrogen is significantly more reactive and leads to the undesired isomer, consider using a protecting group to temporarily block that site.
-
Substituent Effects: The electronic nature of the substituents on your starting materials can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups will increase nucleophilicity, while electron-withdrawing groups will decrease it. Judicious choice of substituents can help direct the reaction to the desired outcome.
-
Reaction Conditions: In some cases, changing the solvent polarity or the nature of the catalyst can influence the transition state energies of the competing pathways, thereby favoring one regioisomer over the other.
-
Q3: My product is very difficult to purify. What are some effective purification strategies for Imidazo[4,3-b]thiazole systems?
Purification challenges often arise from the formation of closely related byproducts with similar polarities to the desired product, or from the product's poor solubility.
-
Troubleshooting Purification:
-
Crystallization: This should be the first method you attempt. Imidazo[4,3-b]thiazoles are often crystalline solids. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/methanol) to find conditions that allow for selective crystallization of your product.
-
Column Chromatography:
-
Solvent System Optimization: If crystallization fails, column chromatography is the next step. A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or acetone. Thin Layer Chromatography (TLC) is your best tool for optimizing the solvent system.
-
Alternative Stationary Phases: If your compound streaks or is inseparable on silica gel, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).
-
-
Acid-Base Extraction: The nitrogen atoms in the imidazo[4,3-b]thiazole ring system are basic. You may be able to selectively extract your product into an acidic aqueous layer, wash away neutral organic impurities, and then re-extract the protonated product back into an organic layer after basifying the aqueous solution.
-
Preparative HPLC: For very challenging separations or for obtaining highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.
-
Detailed Experimental Protocol: A Representative Synthesis
This protocol describes a general, two-step synthesis of a 6-phenylimidazo[2,1-b]thiazole derivative, a closely related and structurally similar system, which highlights the key reaction types.
Step 1: Synthesis of 2-Amino-4-phenylthiazole
-
Reaction Setup: To a solution of 2-bromo-1-phenylethanone (1.99 g, 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add thiourea (0.76 g, 10 mmol).
-
Reaction: Stir the mixture at reflux for 3 hours. Monitor the reaction progress by TLC (e.g., 7:3 hexanes/ethyl acetate).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-water. Neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2-amino-4-phenylthiazole.
Step 2: Synthesis of 6-Phenylimidazo[2,1-b]thiazole
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-amino-4-phenylthiazole (1.76 g, 10 mmol) in ethanol (40 mL). Add 2-chloroacetaldehyde (50% wt. solution in water, 1.7 mL, ~11 mmol).
-
Reaction: Reflux the mixture for 6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Add water (50 mL) and neutralize with saturated sodium bicarbonate solution.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.
Data Presentation: Optimizing Reaction Conditions
The choice of reaction conditions can significantly impact the outcome. The following table summarizes results from literature for similar syntheses, showcasing the effect of different methodologies.
| Entry | Method | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional Heating | Methanol | 8 h | 60-70 | [1] |
| 2 | Microwave Irradiation | Methanol | 10 min | 85-95 | [1] |
| 3 | One-Pot (NBS-promoted) | Water | 4-6 h | 70-85 | [13][14] |
| 4 | Solvent-Free | None | < 5 min | 80-90 | [7] |
Table 1: Comparison of synthetic methodologies for thiazole and imidazothiazole synthesis.
Visualizations: Workflows and Mechanisms
Diagrams can clarify complex synthetic pathways and troubleshooting logic.
General Synthetic Workflow
Caption: General two-step synthesis workflow for Imidazo[4,3-b]thiazole systems.
Troubleshooting Decision Tree for Low Yields
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). Molecules. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Institutes of Health. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of imidazo[2,1-b][2][7][13]thiadiazoles 4a–k via the one-pot TCRs. (n.d.). ResearchGate. [Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Oriental Journal of Chemistry. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules. [Link]
-
One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. (n.d.). ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
One Pot Synthesis of Substituted Imidazopyridines and Thiazoles from Styrenes in Water Assisted by NBS. (2019). ResearchGate. [Link]
-
Reaction mechanism of formation of imidazo[2,1-b][2][7][13]thiadiazoles. (n.d.). ResearchGate. [Link]
-
An efficient synthesis of imidazo[2,1-b][2][7][13]thiadiazol-7-ium hydroxides by a one-pot, three-component reaction in water. (2017). ResearchGate. [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (2010). Molecules. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2023). MDPI. [Link]
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][2][7][13]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules. [Link]
-
Green microwave assisted synthesis of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé reaction. (n.d.). Universidad de Guanajuato. [Link]
-
Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. (2017). ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. (2005). ResearchGate. [Link]
-
Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. (2022). MDPI. [Link]
-
Chemistry of Imidazo[2,1-b][2][7][13]thiadiazoles. (2011). ResearchGate. [Link]
-
Synthesis of imidazo[4,5-e][2][13]thiazino[2,3-c][1][7][13]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][7][13]triazines. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][2][7][13]thiadiazole Analogues. (2021). ACS Omega. [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b][2][7][13]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]
-
Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties. (2015). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018). ResearchGate. [Link]
-
Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2023). ChemistrySelect. [Link]
-
Unit 4 imidazole | PDF. (n.d.). Slideshare. [Link]
-
Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. (2022). ResearchGate. [Link]
-
Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. (2024). Parasitology Research. [Link]
-
SYNTHESIS OF IMIDAZO[2,1-b][2][7][13]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. (2015). Acta Poloniae Pharmaceutica. [Link]
Sources
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Imidazo[4,3-b]thiazole Synthesis
Welcome to the technical support resource for the synthesis and optimization of Imidazo[4,3-b]thiazole and related fused heterocyclic systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The Imidazo[4,3-b]thiazole core is a key pharmacophore found in a multitude of compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3]
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the common challenges encountered during the synthesis and achieve optimal reaction outcomes. The principles discussed are often applicable to related isomeric systems like imidazo[2,1-b]thiazoles and imidazo[2,1-b][4][5][6]thiadiazoles.[3][7]
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the formation of the Imidazo[4,3-b]thiazole ring system. For each issue, we outline the potential underlying causes and provide actionable solutions to guide your optimization efforts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | 1. Impure Reactants: Starting materials (e.g., 2-aminothiazole, α-haloketone) may contain impurities that inhibit the reaction. 2. Suboptimal Temperature: The reaction may require a specific temperature range for activation without causing decomposition. 3. Incorrect Solvent: Poor solubility of reactants or unfavorable solvent-transition state interactions.[1] 4. Ineffective Catalyst/Base: The chosen catalyst or base may not be strong enough or suitable for the specific substrates. 5. Moisture or Air Sensitivity: Some intermediates or catalysts can be deactivated by water or oxygen. | 1. Purify Starting Materials: Recrystallize or run column chromatography on all reactants. Verify purity by NMR or LC-MS. 2. Screen Temperatures: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C).[1] 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., Ethanol, Toluene, DMF, Acetonitrile, or solvent-free conditions).[1][8] 4. Vary Catalyst/Base: If using a catalyst (e.g., Eaton's reagent, PPA) or base (e.g., K₂CO₃, Et₃N), screen different options and adjust stoichiometry.[8][9] 5. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon and use anhydrous solvents. |
| 2. Formation of Multiple Side Products | 1. High Reaction Temperature: Can lead to decomposition of starting materials or products, or promote alternative reaction pathways. 2. Incorrect Stoichiometry: An excess of one reactant can lead to side reactions (e.g., dimerization). 3. Prolonged Reaction Time: The desired product may be unstable under the reaction conditions and degrade over time. 4. Self-condensation of α-haloketone: A common side reaction, especially in the presence of a base. | 1. Reduce Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. 2. Optimize Stoichiometry: Use a 1:1 or slight excess (1.1 eq) of one reactant. Consider slow addition of the more reactive component. 3. Monitor Reaction Progress: Use TLC or LC-MS to track the reaction and quench it once the starting material is consumed or product concentration peaks. 4. Slow Addition: Add the α-haloketone slowly to the solution containing the 2-aminothiazole and base to maintain a low instantaneous concentration of the ketone. |
| 3. Difficulty in Product Purification | 1. Tar Formation: Often caused by high temperatures or reactive impurities. 2. Product Co-elution with Impurities: Side products may have similar polarity to the desired product. 3. Poor Crystallization: The product may be an oil or form an amorphous solid. | 1. Revisit Reaction Conditions: Lower the temperature and ensure high-purity starting materials. 2. Optimize Chromatography: Screen different solvent systems for column chromatography. Consider reverse-phase chromatography if standard silica gel is ineffective. 3. Induce Crystallization: Attempt recrystallization from a variety of solvent/anti-solvent pairs. If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether. |
| 4. Poor Reproducibility | 1. Variability in Reagent Quality: Purity of reactants, solvents, or catalysts may differ between batches. 2. Atmospheric Conditions: Ambient moisture can significantly affect reactions sensitive to water. 3. Heating Inconsistency: Different heating methods (oil bath vs. heating mantle) can lead to temperature fluctuations. | 1. Standardize Reagents: Use reagents from the same supplier and lot number for critical experiments. Always verify purity. 2. Use Anhydrous Techniques: Dry solvents and glassware, and run reactions under an inert atmosphere, especially during optimization. 3. Ensure Uniform Heating: Use a calibrated oil bath or reaction block for precise temperature control. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the Imidazo[4,3-b]thiazole core?
The most prevalent and versatile method is the condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound (e.g., an α-bromoketone). This classic approach, often referred to as the Hantzsch thiazole synthesis in a broader context, reliably forms the fused imidazole ring.[10] Another powerful strategy is the use of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, which can construct the core in a single pot from multiple starting materials, offering high atom economy and efficiency.[1]
Q2: How does the choice of solvent critically impact the reaction outcome?
The solvent plays a crucial role in several ways:
-
Solubility: It must effectively dissolve the starting materials to allow the reaction to proceed in the homogeneous phase.
-
Polarity and Protic/Aprotic Nature: The initial step of the synthesis is often an SN2 reaction between the amine of the thiazole and the α-haloketone. Polar aprotic solvents like DMF or acetonitrile can accelerate this step. Protic solvents like ethanol can also be effective, as they can facilitate proton transfer steps in the subsequent cyclization.
-
Boiling Point: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. High-boiling solvents like toluene or DMF are often used for reactions that require significant thermal energy.[1]
A systematic solvent screen is a cornerstone of optimizing these reactions.
Q3: What are the typical side products and how can their formation be minimized?
A common side product is the dimer of the α-haloketone, formed via self-condensation. This can be minimized by the slow addition of the α-haloketone to the reaction mixture. Another potential issue is the formation of isomeric products if the starting materials are not symmetric. Careful analysis of the reaction mechanism and precise control over reaction conditions (especially temperature and order of addition) are key to minimizing these unwanted pathways.
Q4: How can I confirm the formation and structure of the desired Imidazo[4,3-b]thiazole product?
A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
¹H and ¹³C NMR: These are the most powerful tools. The disappearance of the NH₂ proton signal from the 2-aminothiazole and the appearance of a new aromatic proton signal for the imidazole ring are key indicators.[2][11] The chemical shifts and coupling constants of the protons on the fused ring system provide definitive structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.[1]
-
Infrared (IR) Spectroscopy: Can be used to confirm the disappearance of the N-H stretching bands of the primary amine starting material.[11]
Visualizing the Optimization Workflow
A systematic approach is critical for efficient reaction optimization. The following workflow diagram illustrates a logical sequence for screening key reaction parameters.
Caption: A systematic workflow for the optimization of Imidazo[4,3-b]thiazole synthesis.
Representative Experimental Protocol
Synthesis of a 6-Aryl-imidazo[2,1-b][4][5][6]thiadiazole Derivative
This protocol is a general guideline adapted from established procedures and should be adjusted based on the specific substrates used.[12]
Materials:
-
2-Amino-5-aryl-1,3,4-thiadiazole (1.0 mmol, 1.0 eq)
-
p-Substituted phenacyl bromide (1.0 mmol, 1.0 eq)
-
Anhydrous Ethanol (10 mL)
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-amino-5-aryl-1,3,4-thiadiazole (1.0 mmol).
-
Dissolution: Add anhydrous ethanol (10 mL) and stir the mixture to dissolve the starting material.
-
Reagent Addition: Add the p-substituted phenacyl bromide (1.0 mmol) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Neutralization (if necessary): The initial product is often the hydrobromide salt. To obtain the free base, the crude material can be suspended in water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 6-aryl-imidazo[2,1-b][4][5][6]thiadiazole derivative.
-
Characterization: Confirm the structure of the final product using NMR, MS, and IR spectroscopy.
References
-
Chen, L., Zhu, H., Wang, J., & Liu, H. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. ResearchGate. Available at: [Link]
-
Rojas-Lima, S., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. MDPI. Available at: [Link]
-
Reaction mechanism of formation of imidazo[2,1-b][4][5][6]thiadiazoles. ResearchGate. Available at: [Link]
-
Osman, A. M., et al. (2023). Synthesis of imidazo[4,5-e][4][5]thiazino[2,3-c][1][4][6]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][4][6]triazines. National Institutes of Health (NIH). Available at: [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. [a]. ResearchGate. Available at: [Link]
-
Geronikaki, A., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][5][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. National Institutes of Health (NIH). Available at: [Link]
-
Taheri, S., et al. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involv. Journal of Synthetic Chemistry. Available at: [Link]
-
Migliaro, D., et al. (2015). Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties. PubMed. Available at: [Link]
-
Unit 4 imidazole. (2021). SlideShare. Available at: [Link]
-
Shi, B., et al. (2016). Approach for 2-(Arylthio)imidazoles and Imidazo[2,1-b]thiazoles from Imidazo[2,1-b][4][5][6]thiadiazoles by Ring-Opening and -Reconstruction. ResearchGate. Available at: [Link]
-
Geronikaki, A., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][5][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI. Available at: [Link]
-
Gad, S. M., et al. (2008). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][4][5][6]thiadiazoles. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][4][5][6]thiadiazole Analogues. PubMed. Available at: [Link]
-
SYNTHESIS OF IMIDAZO[2,1-b][4][5][6]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. PubMed. Available at: [Link]
-
Bhongade, B. A., et al. (2013). Biological activities of imidazo[2,1-b][4][5][6]thiadiazole derivatives: A review. ResearchGate. Available at: [Link]
-
Shi, B. Y. (2016). Study On The Synthesis Of Imidazo[2,1-b][4][5][6]thiadiazoles And Its Reactivity Worth. Global Thesis. Available at: [Link]
-
Kamal, A., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health (NIH). Available at: [Link]
-
Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]
Sources
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- 2. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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Technical Support Center: Purification of Imidazo[4,3-b]thiazole-5-carboxylic acid
Welcome to the technical support center for the purification of Imidazo[4,3-b]thiazole-5-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity and yield for your compound.
I. Understanding the Molecule: Key Purification Challenges
Imidazo[4,3-b]thiazole-5-carboxylic acid presents a unique set of purification challenges due to its structural features:
-
Fused Heterocyclic Core: The rigid, nitrogen- and sulfur-containing ring system can lead to strong interactions with stationary phases in chromatography.
-
Carboxylic Acid Group: This functional group provides a handle for pH-based purification techniques (acid-base extraction) but can also cause streaking on silica gel.
-
Polarity: The combination of the heterocyclic system and the carboxylic acid makes the molecule quite polar, influencing solvent selection for both chromatography and recrystallization.
-
Potential Impurities: Synthesis byproducts may include starting materials, reagents, or structurally similar isomers that can be difficult to separate.
This guide will provide a logical, step-by-step approach to navigate these challenges effectively.
II. Frequently Asked Questions (FAQs)
Q1: My crude Imidazo[4,3-b]thiazole-5-carboxylic acid has poor solubility in common organic solvents. What should I try for recrystallization?
A1: This is a common issue with polar heterocyclic carboxylic acids. A systematic solvent screen is the best approach.
-
Single Solvent Systems: Try highly polar, protic solvents like ethanol, methanol, or isopropanol. Acetic acid or dimethylformamide (DMF) can also be effective, although their high boiling points can make removal difficult.
-
Co-solvent Systems: A powerful technique is to use a "good" solvent (in which your compound is soluble when hot) and a "poor" solvent (in which it is insoluble).[1]
-
Dissolve your crude product in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol, or DMF).
-
Slowly add a "poor" solvent (e.g., water, diethyl ether, or hexane) dropwise until you see persistent cloudiness.
-
Re-heat gently until the solution becomes clear again.
-
Allow the solution to cool slowly to promote crystal growth.
-
Q2: I'm seeing significant streaking/tailing on my silica gel TLC plates and columns. How can I fix this?
A2: Streaking is often caused by the acidic nature of the silica gel interacting with the basic nitrogens in your imidazole ring, or by the strong binding of the carboxylic acid group.
-
Add a Modifier to the Mobile Phase: To neutralize the acidic sites on the silica, add a small amount of an acid to your eluent.[1]
-
Acetic Acid (AcOH): Add 0.5-2% acetic acid to your mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid). This is often the most effective method for carboxylic acids as it keeps the compound protonated and reduces its interaction with the silica.
-
Formic Acid: Can also be used as an alternative to acetic acid.
-
Q3: Can I use acid-base extraction to purify my compound?
A3: Absolutely. This is one of the most effective techniques for removing neutral or basic impurities from a carboxylic acid.[2][3]
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a basic aqueous solution (e.g., 1 M sodium bicarbonate or 1 M sodium hydroxide). Your carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH well below the pKa of your carboxylic acid (typically pH 2-3). Your product will precipitate out.[3]
-
Extract the precipitated product back into an organic solvent, or collect it by filtration if it is a solid.
-
Wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent.
III. Troubleshooting Guides
A. Column Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound Won't Elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. A common system for these compounds is a gradient of methanol in dichloromethane (DCM). If that fails, consider switching to a more polar solvent system like ethyl acetate/ethanol.[1] |
| Irreversible adsorption to silica. | Deactivate the silica gel by pre-treating the column with the mobile phase containing an acidic modifier (e.g., 1% acetic acid). For very difficult compounds, consider switching to a different stationary phase like neutral alumina or C18 reversed-phase silica.[1] | |
| Poor Separation from Impurities | Improper solvent system. | If your compound and the impurity have very similar Rf values, try a different solvent system to alter the selectivity. For example, switch from a hexane/ethyl acetate system to a DCM/methanol system.[1] |
| Column overloading. | The amount of crude material should be 1-5% of the mass of the stationary phase. If you need to purify a large amount, use a wider column.[1] | |
| Product Decomposes on Column | Compound is unstable on acidic silica gel. | Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute to check for degradation. If decomposition occurs, use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1] |
B. Recrystallization Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound "Oils Out" | Solution is too concentrated or cooled too quickly. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Using a Dewar flask or insulating the flask can help.[1] |
| Presence of impurities inhibiting crystallization. | Try a pre-purification step, such as a quick filtration through a small plug of silica, before recrystallization. If colored impurities are present, consider a charcoal treatment.[1] | |
| No Crystals Form | Solution is not supersaturated enough. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. If you have a pure crystal, add a tiny "seed crystal" to induce crystallization.[1] |
| Low Recovery | Too much solvent was used. | Use the absolute minimum amount of hot solvent required to fully dissolve the compound. After crystallization, ensure the mixture is thoroughly chilled in an ice bath before filtering to minimize the amount of product lost to the mother liquor. |
| The chosen solvent is too "good." | A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. You may need to screen for a different solvent or use a co-solvent system.[1] |
IV. Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography with Acidic Modifier
This protocol is designed for the purification of moderately polar compounds that may streak on silica.
-
TLC Analysis: Develop a TLC solvent system that gives your desired compound an Rf value of ~0.3. A good starting point is 5-10% Methanol in Dichloromethane. Add 1% acetic acid to this mixture and re-run the TLC to confirm that streaking is suppressed and separation is good.
-
Column Packing: Dry pack a column with silica gel. Wet the column with your initial, low-polarity mobile phase (e.g., 100% DCM + 1% AcOH).
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a solvent like methanol, add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding more of the polar solvent (e.g., Methanol + 1% AcOH). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Be aware that residual acetic acid may need to be removed by co-evaporation with a solvent like toluene.
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification technique.
Sources
Technical Support Center: Overcoming Low Yield in Imidazo[4,3-b]thiazole Synthesis
Welcome to the technical support center for the synthesis of Imidazo[4,3-b]thiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we move beyond simple procedural lists to delve into the causality behind common experimental pitfalls, offering expert insights and validated protocols to enhance your synthetic outcomes.
The Imidazo[4,3-b]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. However, its synthesis can be fraught with challenges leading to suboptimal yields. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guides
Issues with Starting Materials: The Foundation of Your Synthesis
The quality and reactivity of your starting materials are paramount. The most common route to the Imidazo[2,1-b]thiazole core, a close structural relative and often synthetically analogous system, involves the condensation of a 2-aminothiazole derivative with an α-haloketone, a variation of the Hantzsch thiazole synthesis.
Q1: My reaction of 2-aminothiazole with an α-bromoketone is sluggish and gives a low yield of the desired Imidazo[4,3-b]thiazole. What could be the problem?
A1: Several factors related to your starting materials could be at play:
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Purity of 2-Aminothiazole: Commercially available 2-aminothiazole can degrade over time, often appearing as a dark, discolored solid. This degradation can introduce impurities that interfere with the reaction.
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Expert Insight: The primary amino group of 2-aminothiazole is the nucleophile that initiates the reaction. Oxidation or polymerization of this starting material will reduce the concentration of the active nucleophile, leading to a slower reaction and lower yield.
-
Troubleshooting Protocol:
-
Assess Purity: Check the melting point and appearance of your 2-aminothiazole. A pure sample should be a light-colored crystalline solid.
-
Purification: If the purity is suspect, recrystallize the 2-aminothiazole from a suitable solvent system, such as ethanol/water or toluene.
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Storage: Store purified 2-aminothiazole under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent degradation.
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-
-
Stability of the α-Haloketone: α-Haloketones can be lachrymatory and are susceptible to hydrolysis. The presence of water can convert the α-haloketone to the corresponding α-hydroxyketone, which is unreactive in this condensation.
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Expert Insight: The reaction relies on the electrophilicity of the carbon bearing the halogen. Hydrolysis removes the leaving group (halide) and replaces it with a hydroxyl group, rendering the ketone non-electrophilic at that position.
-
Troubleshooting Protocol:
-
Use Freshly Prepared or Purified α-Haloketones: Whenever possible, use freshly prepared α-haloketones. If using a commercial source, ensure it is from a reputable supplier and has been stored properly.
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Anhydrous Conditions: Ensure your reaction solvent is dry and consider running the reaction under an inert atmosphere to minimize exposure to moisture.
-
-
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, slight excesses of one reagent can sometimes improve yields, depending on the relative stability and reactivity of the substrates.
-
Expert Insight: If one of your starting materials is volatile or prone to side reactions, a slight excess (e.g., 1.1 equivalents) can compensate for this loss and drive the reaction to completion.
-
Reaction Conditions: The Environment for Success
The choice of solvent, temperature, and reaction time are critical parameters that can dramatically influence the yield of your Imidazo[4,3-b]thiazole synthesis.
Q2: I'm observing the formation of multiple byproducts and a low yield of my target compound. How can I optimize the reaction conditions?
A2: The formation of byproducts often points to issues with reaction temperature, solvent polarity, or the presence of competing reaction pathways.
-
Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Expert Insight: Polar protic solvents like ethanol and methanol are commonly used and often effective as they can facilitate the proton transfer steps in the mechanism.[1] However, in some cases, aprotic solvents like DMF or dioxane may be beneficial, particularly if side reactions with the solvent are a concern.
-
Troubleshooting Protocol:
-
Solvent Screening: If you are experiencing low yields, perform a small-scale screen of different solvents. Common choices include ethanol, methanol, isopropanol, acetonitrile, DMF, and dioxane.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction progress in each solvent to identify the conditions that lead to the cleanest conversion to the product.
-
-
-
Temperature Control: The reaction temperature must be carefully controlled.
-
Expert Insight: While heating is often necessary to drive the reaction to completion, excessive heat can lead to decomposition of the starting materials or the product, as well as the formation of polymeric byproducts. Some reactions may proceed efficiently at room temperature, while others require reflux.[1]
-
Troubleshooting Protocol:
-
Gradual Temperature Increase: Start the reaction at a lower temperature (e.g., 40-50 °C) and gradually increase it if the reaction is slow.
-
Microwave Synthesis: For rapid optimization, consider microwave-assisted synthesis. Microwave heating can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles.[2][3]
-
-
-
Reaction Time: It is crucial to monitor the reaction to determine the optimal time for completion.
-
Expert Insight: Stopping the reaction too early will result in a low yield due to incomplete conversion. Conversely, extending the reaction time unnecessarily can lead to product degradation and the formation of byproducts.
-
Troubleshooting Protocol:
-
TLC Monitoring: Monitor the reaction by TLC at regular intervals (e.g., every 30-60 minutes) until the starting materials are consumed.
-
LC-MS Analysis: For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and the disappearance of starting materials.
-
-
Work-up and Purification: Isolating Your Product
Even with a successful reaction, improper work-up and purification techniques can lead to significant product loss.
Q3: I seem to be losing a significant amount of my product during the work-up and purification steps. What are the best practices for isolating Imidazo[4,3-b]thiazoles?
A3: The work-up and purification strategy should be tailored to the specific properties of your target molecule.
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Product Precipitation: Many Imidazo[4,3-b]thiazole derivatives are basic and can be precipitated from the reaction mixture.
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Expert Insight: The imidazole ring imparts basicity to the molecule. Adding a weak base, such as aqueous sodium bicarbonate or sodium carbonate, to the reaction mixture can neutralize any acid formed (e.g., HBr from an α-bromoketone) and deprotonate the product, causing it to precipitate.[1]
-
Troubleshooting Protocol:
-
pH Adjustment: After the reaction is complete, cool the mixture and slowly add a saturated solution of sodium bicarbonate while monitoring the pH with litmus paper or a pH meter until it is basic (pH 8-9).
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Collection: Collect the precipitated solid by filtration, wash it with cold water and then a non-polar solvent like hexane or ether to remove non-polar impurities, and dry it under vacuum.
-
-
-
Extraction: If the product does not precipitate, it may be necessary to perform a liquid-liquid extraction.
-
Expert Insight: The choice of extraction solvent is critical. A solvent that provides good solubility for your product but is immiscible with the aqueous layer is required. Dichloromethane and ethyl acetate are common choices.
-
Troubleshooting Protocol:
-
Solvent Selection: Choose an appropriate organic solvent based on the polarity of your product.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to maximize recovery.
-
Back-Extraction: If your product is basic, you can perform an acid-base extraction to purify it from neutral impurities. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the acidic aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer to precipitate or re-extract your purified product.
-
-
-
Chromatography: Column chromatography is often necessary to obtain a highly pure product.
-
Expert Insight: The choice of stationary phase (e.g., silica gel or alumina) and mobile phase (eluent) will depend on the polarity of your product and impurities.
-
Troubleshooting Protocol:
-
TLC Optimization: First, determine the optimal eluent system using TLC. A good system will give your product an Rf value of around 0.3-0.4 and provide good separation from impurities.
-
Column Packing: Ensure the column is packed properly to avoid channeling, which can lead to poor separation.
-
Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the polarity of the eluent) can provide better separation than an isocratic elution (using a single eluent composition).
-
-
Frequently Asked Questions (FAQs)
Q: Can I use α-chloroketones instead of α-bromoketones? A: Yes, α-chloroketones can be used. However, they are generally less reactive than α-bromoketones, so you may need to use more forcing reaction conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield.
Q: My reaction is not working at all. What are the first things I should check? A: First, re-verify the identity and purity of your starting materials using techniques like NMR or melting point analysis. Second, double-check your reaction setup to ensure you are using the correct solvent and that the temperature is being controlled accurately. Finally, confirm that you have added all the reagents in the correct stoichiometry.
Q: Are there any alternative synthetic routes to Imidazo[4,3-b]thiazoles? A: While the Hantzsch-type synthesis is the most common, other methods have been reported. For example, some routes involve the cyclization of appropriately substituted imidazole or thiazole precursors. Multi-component reactions have also been developed for the one-pot synthesis of these scaffolds.[4]
Q: How can I confirm the structure of my final product? A: A combination of spectroscopic techniques should be used to confirm the structure of your Imidazo[4,3-b]thiazole.
-
¹H and ¹³C NMR: Will confirm the connectivity of the atoms in your molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
Visualizing the Synthesis and Troubleshooting
General Synthetic Pathway
The following diagram illustrates the general reaction for the synthesis of an Imidazo[2,1-b]thiazole, which is analogous to the Imidazo[4,3-b]thiazole synthesis.
Caption: General synthesis of Imidazo[2,1-b]thiazole.
Troubleshooting Workflow
This flowchart provides a logical approach to troubleshooting low yields.
Caption: Troubleshooting workflow for low yield synthesis.
Summary of Optimization Parameters
| Parameter | Common Issue | Recommended Action |
| Starting Materials | Degradation or impurities | Recrystallize 2-aminothiazole; use fresh α-haloketone. |
| Solvent | Poor solubility or side reactions | Screen a range of polar protic and aprotic solvents. |
| Temperature | Incomplete reaction or decomposition | Start at a lower temperature and gradually increase; consider microwave synthesis. |
| Reaction Time | Incomplete reaction or product degradation | Monitor progress closely using TLC or LC-MS. |
| Work-up | Product loss during isolation | Optimize precipitation pH; use efficient extraction techniques. |
| Purification | Poor separation of product from impurities | Develop an optimal chromatography method using TLC. |
By systematically addressing these potential issues, you can significantly improve the yield and purity of your Imidazo[4,3-b]thiazole synthesis, paving the way for further research and development.
References
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
- Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO.
- Taylor & Francis Online. (2021, January 17). Synthesis and anticancer properties of 2-aminothiazole derivatives.
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- National Institutes of Health (NIH). (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Imidazo[4,3-b]thiazoles
Welcome to the technical support center for the synthesis of Imidazo[4,3-b]thiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our aim is to provide practical, experience-driven advice to help you optimize your reactions and achieve your desired products with high purity and yield.
Introduction to the Synthetic Challenge
The synthesis of the Imidazo[4,3-b]thiazole core typically involves the condensation of a 2-aminothiazole derivative with an α-haloketone. While seemingly straightforward, this reaction is often complicated by a critical regioselectivity issue, leading to the formation of an undesired, thermodynamically more stable isomer, Imidazo[2,1-b]thiazole. Understanding and controlling the factors that govern this regioselectivity is paramount to a successful synthesis. This guide will delve into the mechanistic underpinnings of this and other side reactions, offering detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of Imidazo[4,3-b]thiazoles?
A1: The most prevalent side product is the isomeric Imidazo[2,1-b]thiazole. This arises from the dual nucleophilicity of the 2-aminothiazole starting material, which contains both an endocyclic nitrogen (N3) and an exocyclic amino group (N2). Alkylation of the endocyclic nitrogen leads to the desired Imidazo[4,3-b]thiazole (the kinetic product), while alkylation of the exocyclic nitrogen results in the more stable Imidazo[2,1-b]thiazole (the thermodynamic product).[1][2][3]
Q2: How can I differentiate between the Imidazo[4,3-b]thiazole and Imidazo[2,1-b]thiazole isomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these isomers. Specifically, ¹H NMR and ¹³C NMR will show distinct chemical shifts for the protons and carbons of the fused ring system. Often, the bridgehead proton in the Imidazo[4,3-b]thiazole isomer will have a characteristic chemical shift. For unambiguous identification, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be employed to confirm the connectivity of the atoms in the heterocyclic core.
Q3: Can other side reactions occur besides the formation of the Imidazo[2,1-b]thiazole isomer?
A3: Yes, other side reactions can occur, although they are generally less common. These can include:
-
Formation of 2-acylaminothiazoles: This can happen if the reaction conditions favor acylation of the exocyclic amino group over alkylation, followed by a potential rearrangement.
-
Polymerization: Under harsh reaction conditions or with highly reactive starting materials, polymerization of the reactants or intermediates can lead to a complex mixture of products and a low yield of the desired compound.
-
Skeletal Rearrangements: While less common for this specific system, base-induced rearrangements of related thiazole-fused heterocycles have been reported.[4] The use of strong bases could potentially trigger such side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems encountered during the synthesis of Imidazo[4,3-b]thiazoles, along with actionable solutions based on established chemical principles.
Problem 1: Predominant Formation of the Undesired Imidazo[2,1-b]thiazole Isomer
Cause: The reaction is proceeding under thermodynamic control, favoring the formation of the more stable Imidazo[2,1-b]thiazole isomer. This is often the case at higher reaction temperatures and longer reaction times.
Solution: Emphasize Kinetic Control
To favor the formation of the desired Imidazo[4,3-b]thiazole (the kinetic product), the reaction should be carried out under conditions that promote the faster, but reversible, initial reaction pathway.
dot
Caption: Kinetic vs. Thermodynamic control in Imidazo[4,3-b]thiazole synthesis.
Experimental Protocol for Promoting Kinetic Product Formation:
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the competing reaction that leads to the thermodynamic product.
-
Shorten the Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the desired kinetic product is formed, before it has a chance to equilibrate to the more stable isomer.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from polar aprotic (e.g., acetonitrile, DMF) to less polar solvents (e.g., THF, dichloromethane), to find the optimal conditions for the formation of the kinetic product.
-
Substituent Effects: The electronic and steric nature of the substituents on both the 2-aminothiazole and the α-haloketone can influence the regioselectivity. Electron-withdrawing groups on the 2-aminothiazole may decrease the nucleophilicity of the exocyclic amino group, potentially favoring alkylation at the endocyclic nitrogen.
Table 1: Effect of Reaction Conditions on Product Distribution
| Parameter | Condition for Imidazo[4,3-b]thiazole (Kinetic) | Condition for Imidazo[2,1-b]thiazole (Thermodynamic) |
| Temperature | Low (e.g., 0 °C to 25 °C) | High (e.g., reflux) |
| Reaction Time | Short (monitor closely) | Long |
| Base | Weak, non-nucleophilic base (if required) | Stronger base (may promote equilibration) |
Problem 2: Formation of 2-Acylaminothiazole Byproduct
Cause: This side reaction occurs when the exocyclic amino group of the 2-aminothiazole acts as a nucleophile towards the carbonyl group of the α-haloketone, leading to acylation rather than the initial alkylation required for cyclization.
Solution: Modifying Reaction Conditions to Favor Alkylation
dot
Caption: Competing pathways in the synthesis of Imidazo[4,3-b]thiazoles.
Experimental Protocol to Minimize Acylation:
-
Choice of Halogen in α-Haloketone: α-Bromoketones are generally preferred over α-chloroketones as bromine is a better leaving group, which facilitates the initial SN2 alkylation step.
-
Stepwise Addition: Consider adding the α-haloketone slowly to the solution of the 2-aminothiazole at a low temperature. This can help to control the initial alkylation step and minimize side reactions.
-
Solvent Effects: A less polar solvent may disfavor the acylation reaction by reducing the stabilization of charged intermediates.
Problem 3: Low Yield and/or Formation of Polymeric Material
Cause: This is often a result of overly harsh reaction conditions (high temperature, prolonged reaction time) or the use of highly reactive, unhindered starting materials that are prone to self-condensation or polymerization.
Solution: Milder Reaction Conditions and Careful Purification
Experimental Protocol for Improved Yield and Purity:
-
Optimize Reaction Temperature and Time: As mentioned previously, lower temperatures and shorter reaction times are generally beneficial. A systematic optimization study can be performed to identify the ideal balance for your specific substrates.
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Use of a Mild Base (if necessary): In some cases, a mild, non-nucleophilic base (e.g., sodium bicarbonate, potassium carbonate) can be used to neutralize the hydrogen halide formed during the reaction, which can sometimes catalyze side reactions. However, the use of strong bases should be approached with caution as they can promote the formation of the thermodynamic isomer or other rearrangements.
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Purification: Careful purification by column chromatography is often necessary to separate the desired product from any side products and unreacted starting materials. The choice of eluent system should be optimized to achieve good separation.
Conclusion
The synthesis of Imidazo[4,3-b]thiazoles presents a fascinating and rewarding challenge in heterocyclic chemistry. By understanding the underlying principles of kinetic and thermodynamic control and by carefully optimizing reaction conditions, researchers can successfully navigate the potential side reactions and achieve their desired products. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each specific set of substrates may require its own tailored optimization.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (Eds.). (2008).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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Elgemeie, G. H., & Zaghary, W. A. (2016). Recent developments in the chemistry of 2-aminothiazoles. ARKIVOC, 2017(i), 1-52. [Link]
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Gomaa, M. A.-M. (2013). Synthesis and reactions of 2-aminothiazoles and their derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1337-1361. [Link]
-
Gomha, S. M., & Khalil, K. D. (2012). A convenient method for the synthesis of thiazole, thiadiazole and thiazine derivatives. Molecules, 17(8), 9335-9347. [Link]
-
A. (2023). Synthesis of imidazo[4,5-e][1][3]thiazino[2,3-c][1][2][5]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][5]triazines. Beilstein Journal of Organic Chemistry, 19, 1378-1388. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Improving the Solubility of Imidazo[4,3-b]thiazole-5-carboxylic Acid
Welcome to the technical support center for Imidazo[4,3-b]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this heterocyclic compound. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate your experiments successfully.
Troubleshooting Guide: Addressing Common Solubility Issues
This section addresses specific experimental problems you might encounter. We provide a systematic, step-by-step approach to identify the root cause and implement a solution.
Scenario 1: My compound precipitates or "crashes out" of my aqueous buffer during my experiment.
This is a classic sign of exceeding the compound's thermodynamic solubility limit in your chosen buffer system. The issue often arises when a stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous medium.
Underlying Cause: Imidazo[4,3-b]thiazole-5-carboxylic acid, like many heterocyclic carboxylic acids, is expected to have low intrinsic aqueous solubility. The carboxylic acid group is ionizable, meaning its charge state and, consequently, its solubility are highly dependent on the pH of the solution.[1][2][3][4]
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Verify Solution pH:
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Action: Immediately measure the pH of your final aqueous solution after the precipitation has occurred.
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Rationale: The pH of the final solution dictates the ionization state of the carboxylic acid. If the pH is below or near the compound's pKa, the un-ionized (neutral) form will dominate, which is typically much less soluble than the ionized carboxylate form.[2][3]
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Determine the pH-Solubility Profile:
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Action: Conduct a systematic experiment to measure the solubility of Imidazo[4,3-b]thiazole-5-carboxylic acid across a range of pH values (e.g., from pH 2 to pH 10).
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Rationale: This profile is critical for understanding your compound's behavior. You will likely observe a significant increase in solubility as the pH rises above the pKa, due to the deprotonation of the carboxylic acid to form the more polar and water-soluble carboxylate anion.[1][2][5]
Experimental Protocol: pH-Solubility Profiling
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Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
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Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.
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Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
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Filter the samples through a 0.22 µm filter to remove undissolved solid.
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Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
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Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each sample.
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Adjust Formulation Strategy:
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Action: Based on the pH-solubility profile, select a buffer system for your experiments where the compound exhibits sufficient solubility.
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Rationale: For most applications, maintaining a pH at least 1.5 to 2 units above the compound's pKa will ensure it remains in its soluble, ionized form. If the experimental constraints do not allow for pH modification, other strategies like using co-solvents or salt forms must be explored.[6]
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Scenario 2: I am getting inconsistent solubility results between experiments.
Variability in solubility measurements can derail a project. The root cause is often subtle variations in experimental conditions.
Underlying Cause: Factors such as equilibration time, temperature, and the presence of different solid-state forms (polymorphs) of your compound can lead to inconsistent results.
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Standardize Equilibration Time:
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Action: Perform a time-to-equilibrium study. Measure the dissolved concentration at multiple time points (e.g., 4, 8, 16, 24, 48 hours).
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Rationale: Insufficient equilibration time will result in an underestimation of the true thermodynamic solubility. You must ensure that the concentration has reached a plateau, indicating that equilibrium has been established.
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-
Control Temperature:
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Action: Use a temperature-controlled incubator or shaker for all solubility experiments. Record the temperature for all measurements.
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Rationale: Solubility is a temperature-dependent property. Even minor fluctuations in ambient lab temperature can affect your results.[1]
-
-
Characterize the Solid Form:
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Action: Analyze the solid material before and after the solubility experiment using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Rationale: Different crystalline forms (polymorphs) or an amorphous form of the same compound can have different solubilities. It's crucial to ensure you are consistently working with the same, stable solid form.
-
Logical Flow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent solubility data.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward first step to improve the solubility of Imidazo[4,3-b]thiazole-5-carboxylic acid?
The most direct and often most effective initial approach is pH adjustment .[6][7]
-
Mechanism: Imidazo[4,3-b]thiazole-5-carboxylic acid is a weak acid. By increasing the pH of the aqueous solution with a base, you deprotonate the carboxylic acid group (-COOH) to form the carboxylate anion (-COO⁻).[2][5] This ionized form is significantly more polar and thus more soluble in water than the neutral form.[3]
-
Practical Tip: Aim for a pH that is at least 2 units higher than the pKa of the carboxylic acid. This ensures that >99% of the compound is in the ionized, soluble form according to the Henderson-Hasselbalch equation.
Chemical Equilibrium Diagram
Caption: pH-dependent equilibrium of a carboxylic acid.
Q2: pH modification is not an option for my assay. What should I try next?
If you cannot alter the pH, using a co-solvent system is the next logical step.[8][9]
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10][11] This makes the environment more favorable for dissolving a hydrophobic molecule like Imidazo[4,3-b]thiazole-5-carboxylic acid.
-
Common Co-solvents: For research applications, common choices include:
-
Screening Protocol: It is essential to screen both the type of co-solvent and its concentration. A typical approach is to measure solubility in aqueous buffers containing 5%, 10%, and 20% (v/v) of different co-solvents. Be aware that high concentrations of organic solvents can interfere with biological assays.[11]
| Co-solvent (10% v/v in PBS pH 7.4) | Hypothetical Solubility (µg/mL) | Fold Increase (vs. Aqueous) |
| None (Aqueous Buffer) | 2 | 1x |
| Ethanol | 25 | 12.5x |
| Propylene Glycol | 45 | 22.5x |
| PEG 400 | 70 | 35x |
| DMSO | >200 | >100x |
| This table presents hypothetical data for illustrative purposes. |
Q3: I need to formulate a high-concentration solution for an in vivo study. What is the best strategy?
For high-concentration formulations, salt formation is often the most effective and pharmaceutically acceptable strategy.[12][13][14]
-
Mechanism: Reacting the weakly acidic Imidazo[4,3-b]thiazole-5-carboxylic acid with a suitable base creates a stable, solid salt form.[12] When this salt is dissolved in water, it readily dissociates, often leading to a much higher aqueous solubility than the free acid.[5][13] The choice of the counterion is critical.
-
Counterion Selection: The "pKa rule" is a guiding principle: for a stable salt, the pKa of the base (the counterion's conjugate acid) should be at least 2-3 units higher than the pKa of your acidic compound.[15]
-
Common Counterions for Acidic Drugs:
-
Inorganic: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺)
-
Organic Amines: Tromethamine, Meglumine, Diethanolamine
-
-
Self-Validating Protocol:
-
Screening: Attempt to form salts with a panel of pharmaceutically acceptable bases.
-
Characterization: Confirm salt formation and characterize the new solid form using PXRD, DSC, and spectroscopic methods. A successful salt will show distinctly different properties from the parent free acid.
-
Solubility & Stability: Measure the aqueous solubility and physical/chemical stability of the most promising salt forms. The salt should not only be highly soluble but also stable and non-hygroscopic.
-
Decision Workflow for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement method.
Q4: Are there other advanced techniques I can consider?
Yes, if the above methods are insufficient, several advanced formulation technologies can be explored:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the compound in an amorphous state within a polymer matrix.[16] The amorphous form has a higher energy state and is generally more soluble than its crystalline counterpart. Polymers like HPMC or PVP are commonly used.[17]
-
Use of Excipients:
-
Surfactants: Molecules like Tween 80 or sodium lauryl sulfate can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[18]
-
Lipid-Based Formulations: For oral delivery, lipid-based systems can improve solubility and absorption.[19][20] The drug is dissolved in oils and surfactants, which are then digested in the GI tract to form mixed micelles that carry the drug to the intestinal wall for absorption.[19][20]
-
-
Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the drug, although it does not change the thermodynamic solubility.[7] For a more significant impact, nanonization (creating a nanosuspension) can increase both dissolution rate and apparent solubility.[6][21]
These advanced methods typically require specialized equipment and formulation expertise.
References
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Cosolvent - Wikipedia. Wikipedia. [Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. [Link]
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Al-Zoubi, N., Odah, F., & El-Elimat, T. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]
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Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. [Link]
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EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024, August 8). SEN Pharma. [Link]
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Cosolvent. Taylor & Francis Online. [Link]
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Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
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Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023, July 11). Brainly. [Link]
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Cosolvent – Knowledge and References. Taylor & Francis. [Link]
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Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021, May 22). Chemistry LibreTexts. [Link]
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Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube. [Link]
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How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]
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How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]
-
Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]
-
Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. [Link]
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Principles of Salt Formation. ResearchGate. [Link]
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Singh, A., & Worku, Z. A. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 37-46. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Investigation, 46(6), 511-519. [Link]
-
Synthesis of selected functionalized derivatives of thiazolo[3,2-b][8][19][22]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][8][12][22]thiadiazole. ResearchHub. [Link]
-
Synthesis of imidazo[4,5-e][8][12]thiazino[2,3-c][8][19][22]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][8][19][22]triazines. National Institutes of Health (NIH). [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. ResearchGate. [Link]
-
Kumar, L., & Singh, S. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 12(11), 1085. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharma. [Link]
-
In vitro evaluation of nine imidazo[2,1-b]thiazole-5-carboxamides, Q203... ResearchGate. [Link]
-
Mechanochemical Reaction of Sulfathiazole with Carboxylic Acids: Formation of a Cocrystal, a Salt, and Coamorphous Solids. ACS Publications. [Link]
-
Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][8][12][22]thiadiazole derivatives as potent inhibitors of carbonic anhydrase and acetylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1282. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]
-
3H-imidazo(4,5-b)pyridine-5-carboxylic acid. PubChem. [Link]
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Technical Support Center: Navigating Stability Challenges with Imidazo[4,3-b]thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising, yet sometimes challenging, Imidazo[4,3-b]thiazole chemical scaffold. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address the stability issues that can arise during your experiments. By understanding the underlying chemical principles and implementing robust experimental designs, you can ensure the integrity of your data and the success of your research.
Part 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Concerns
Here, we address some of the most common questions our team receives regarding the stability of Imidazo[4,3-b]thiazole compounds in various assays.
Q1: My Imidazo[4,3-b]thiazole compound shows variable potency and high background in my cell-based assay. What could be the cause?
A: This is a classic sign of compound instability. The Imidazo[4,3-b]thiazole core can be susceptible to several degradation pathways, including oxidation and photodegradation, especially under typical cell culture conditions (aqueous media, prolonged incubation, exposure to light).[1] Degradation products can be inactive, leading to variable potency, or they can interfere with the assay readout, causing high background. We recommend performing a preliminary stability assessment of your compound in the assay media under your specific experimental conditions.
Q2: I've noticed a decrease in the concentration of my Imidazo[4,3-b]thiazole compound in my stock solution over time, even when stored at -20°C in DMSO. Why is this happening?
A: While freezing is generally a good storage practice, repeated freeze-thaw cycles can introduce moisture into your DMSO stock, which can accelerate degradation.[2] Furthermore, the quality of the DMSO itself is crucial; water content can significantly impact compound stability.[2] Long-term storage at room temperature is generally not recommended, as studies have shown significant compound loss in as little as one year.[3][4][5] For long-term storage, we advise preparing single-use aliquots and storing them at -80°C in desiccated conditions.[6]
Q3: Are there specific pH ranges I should avoid when working with Imidazo[4,3-b]thiazole compounds?
A: Yes, the stability of the imidazole moiety can be pH-dependent.[7] Basic conditions can promote base-mediated autoxidation.[1] It is advisable to conduct a pH stability profile for your specific compound in the relevant assay buffers. Generally, maintaining a pH between 4 and 8 is a good starting point for many thiazole derivatives.[8]
Q4: My compound is showing signs of forming reactive metabolites in my metabolic stability assays. Is this a common issue with this scaffold?
A: Yes, the Imidazo[4,3-b]thiazole scaffold can undergo metabolic activation. The thiazole ring is known to be susceptible to cytochrome P450 (CYP)-mediated S-oxidation and epoxidation, which can lead to the formation of reactive electrophilic species.[9] These reactive metabolites can then form covalent adducts with nucleophilic biomolecules like glutathione. It is crucial to characterize these potential bioactivation pathways early in the drug discovery process.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common stability-related issues encountered during your experiments.
Guide 1: Investigating and Mitigating Oxidative Degradation
Oxidative degradation is a primary concern for the imidazole component of the Imidazo[4,3-b]thiazole core.
Symptoms:
-
Loss of compound potency over time in aqueous buffers.
-
Appearance of unknown peaks in HPLC or LC-MS analysis.
-
Increased background signal in assays sensitive to reactive oxygen species (ROS).
Underlying Cause: The imidazole ring is susceptible to oxidation, which can be exacerbated by the presence of transition metals, high oxygen levels, and basic pH.[1]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting oxidative degradation.
Experimental Protocol: Assessing Oxidative Stability
-
Prepare Compound Solutions: Prepare fresh solutions of your Imidazo[4,3-b]thiazole compound in your assay buffer at the final assay concentration.
-
Set Up Experimental Conditions:
-
Condition A (Control): Compound in assay buffer.
-
Condition B (Antioxidant): Compound in assay buffer supplemented with a freshly prepared antioxidant (e.g., 100 µM ascorbic acid or trolox).
-
-
Incubation: Incubate both solutions under your standard assay conditions (e.g., 37°C for 24 hours).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by LC-MS to determine the remaining percentage of the parent compound at each time point.
-
Interpretation: A significantly higher percentage of the parent compound remaining in Condition B compared to Condition A indicates that oxidation is a major degradation pathway.
Data Summary Table: Example Oxidative Stability Data
| Time (hours) | % Parent Compound Remaining (Control) | % Parent Compound Remaining (with Ascorbic Acid) |
| 0 | 100 | 100 |
| 2 | 85 | 98 |
| 4 | 72 | 96 |
| 8 | 55 | 94 |
| 24 | 20 | 90 |
Guide 2: Managing Photosensitivity
The imidazole moiety is also known to be sensitive to light, which can lead to photodegradation.[1]
Symptoms:
-
Inconsistent results between experiments performed on different days or in different locations within the lab.
-
Rapid loss of activity when exposed to ambient light.
-
Discoloration of compound solutions upon light exposure.
Underlying Cause: Imidazo[4,3-b]thiazole compounds can absorb UV or visible light, leading to photochemical reactions that alter their structure and activity.[10][11] Wavelengths in the 300-500 nm range are often responsible for photodegradation.[11]
Troubleshooting Workflow:
Caption: Workflow for managing photosensitive compounds.
Experimental Protocol: Simple Photosensitivity Test
-
Sample Preparation: Prepare two identical sets of your compound in a relevant solvent or buffer in clear vials.
-
Light Exposure:
-
Set A (Light): Place one set of vials on a lab bench under ambient laboratory lighting for a defined period (e.g., 4-8 hours).
-
Set B (Dark): Wrap the second set of vials completely in aluminum foil and place them next to Set A.
-
-
Analysis: After the exposure period, analyze the concentration of the parent compound in both sets of samples using HPLC or LC-MS.
-
Interpretation: A significant decrease in the concentration of the compound in Set A compared to Set B confirms photosensitivity.
Guide 3: Addressing Metabolic Instability and Reactive Metabolites
The formation of reactive metabolites is a critical consideration for drug development, as it can lead to off-target toxicity.
Symptoms:
-
High clearance in in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes).
-
Formation of glutathione (GSH) or other nucleophilic adducts in trapping experiments.
-
Time-dependent inhibition of cytochrome P450 enzymes.
Underlying Cause: The Imidazo[4,3-b]thiazole core can be metabolized by CYPs to form electrophilic intermediates. The thiazole sulfur is a common site of oxidation.
Troubleshooting Workflow:
Caption: Workflow for addressing reactive metabolite formation.
Experimental Protocol: Glutathione Trapping Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), your Imidazo[4,3-b]thiazole compound, and glutathione (GSH, typically 1-5 mM).
-
Initiate Reaction: Start the reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence of the expected GSH adduct(s) of your compound. This often involves looking for a specific mass shift corresponding to the addition of glutathione.
Part 3: Best Practices for Compound Handling and Storage
To ensure the long-term integrity of your Imidazo[4,3-b]thiazole compounds, adhere to the following best practices:
Storage:
-
Solid Compounds: Store in a cool, dark, and dry place.[6] For long-term storage, use a desiccator and consider storage at -20°C or -80°C.[6][7]
-
DMSO Stock Solutions:
-
Use high-quality, anhydrous DMSO.
-
Prepare concentrated stock solutions (e.g., 10-20 mM).
-
Aliquot into single-use volumes to minimize freeze-thaw cycles.[2]
-
Store at -80°C for long-term storage.
-
-
Aqueous Solutions: Prepare fresh for each experiment whenever possible. If short-term storage is necessary, store at 2-8°C and protect from light.
Handling:
-
Light Exposure: Minimize exposure to ambient and direct light at all times. Use amber vials or wrap containers in aluminum foil.[10][11][12]
-
Temperature: Allow compounds to equilibrate to room temperature before opening to prevent condensation and moisture absorption.
-
Inert Atmosphere: For highly sensitive compounds, consider handling under an inert atmosphere (e.g., nitrogen or argon).
By following these guidelines and proactively investigating the stability of your Imidazo[4,3-b]thiazole compounds, you can significantly improve the reliability and reproducibility of your experimental results.
References
- Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
-
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]
- Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters, 13(11), 1735-1741.
-
Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Available at: [Link]
- Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds. (2023). Environmental Toxicology and Chemistry, 42(1), 7-20.
- Studies on repository compound stability in DMSO under various conditions. (2003). Journal of Biomolecular Screening, 8(3), 292-304.
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1266.
- Antioxidant activity of imidazole dipeptides - Prevention of DNA and protein degradation. (2012). Food Chemistry, 135(3), 1475-1480.
- The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. (2003). Journal of Biomolecular Screening, 8(2), 205-209.
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Innova Design Group. (n.d.). Illuminating Your Lab: The Importance of Proper Lighting. Available at: [Link]
- Basics of Assay Equipment and Instrumentation for High Throughput Screening. (2012). In Assay Guidance Manual. Bethesda (MD)
- The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. (2009). Corrosion Science, 51(11), 2588-2595.
- Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Journal of Biomolecular Screening, 8(3), 292-304.
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). Chemical Research in Toxicology, 34(6), 1503-1517.
-
LED Lights Direct. (2023). An Appropriate Lighting for a Laboratory: Selection & Recommendations. Available at: [Link]
- Antioxidant Activity of Imidazole Dipeptides – Prevention of DNA and Protein Degradation. (2014). In Bioactive Peptides. Royal Society of Chemistry.
-
Pasolite. (n.d.). Best Lighting For Laboratories. Available at: [Link]
-
U.S. Food and Drug Administration. (2014). S10 Photosafety Evaluation of Pharmaceuticals. Available at: [Link]
-
InterFocus. (2020). Choosing the Correct Lighting for Your Laboratory. Available at: [Link]
- PhotoChem Reference Chemical Database for the Development of New Alternative Photosafety Test Methods. (2023).
- Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. (2022). Molecules, 27(15), 4987.
- Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. (2018). Pharmaceutics, 10(4), 220.
- Application Note: Comparing pH and Buffer Solutions for Stabilizing a Monoclonal Antibody. (2020). Unchained Labs.
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LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Available at: [Link]
- Liposomal Antioxidants for Protection against Oxidant-Induced Damage. (2012). Oxidative Medicine and Cellular Longevity, 2012, 194528.
- How to determine pH stability of an organic compound?. (2024).
- Preventing degradation of Imidazo[4,5-d]imidazole during functionaliz
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). Journal of Pharmaceutical Sciences, 108(9), 3043-3053.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (2021).
- Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. Bethesda (MD)
- Buffer Solutions and pH Stability Report. (n.d.). Scribd.
- The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. (2015). Oxidative Medicine and Cellular Longevity, 2015, 522701.
- In Vitro Phototoxicity Testing Part 1: Methodological Overview. (2023). YouTube.
- Dealing with Reactive Metabolites in Drug Discovery. (2016). American Chemical Society.
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (2021). Antioxidants, 10(9), 1474.
- Troubleshooting. (n.d.). BioAssay Systems.
- A troubleshooting guide to micropl
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2021). Antioxidants, 10(11), 1695.
- minimizing off-target effects of thiazole-based compounds in cell culture. (n.d.). BenchChem.
- Mitigation Strategies for Reactive Intermediates in Drug Discovery. (n.d.). The Royal Society of Chemistry.
- New N-Adducts of Thiadiazole and Thiazoline with Levoglucosenone and Evaluation of Their Significant Cytotoxic (Anti-Cancer) Activity. (2024). Molecules, 29(1), 234.
- Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023). European Journal of Medicinal Chemistry, 255, 115392.
- ATP/GTP hydrolysis is required for oxazole and thiazole biosynthesis in the peptide antibiotic microcin B17. (2000). Biochemistry, 39(32), 9762-9772.
- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016.
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Technical Support Center: Spectroscopic Analysis of Imidazo[4,3-b]thiazoles
Welcome to the technical support center for the spectroscopic analysis of Imidazo[4,3-b]thiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important heterocyclic scaffold. My goal is to provide not just procedural steps, but the underlying scientific rationale to help you troubleshoot common issues and interpret your data with confidence. This document is structured as a series of frequently asked questions (FAQs) and detailed protocols, mirroring the collaborative problem-solving approach we use in the field.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules, including the Imidazo[4,3-b]thiazole system. However, the unique electronic nature of this fused heterocyclic core can lead to complex and sometimes confusing spectra.
NMR Troubleshooting FAQs
Question 1: My ¹H NMR spectrum is complex, with overlapping aromatic signals. How can I achieve better resolution and make confident assignments?
This is a very common challenge, especially with substituted Imidazo[4,3-b]thiazole derivatives. The aromatic protons on the core and any aryl substituents often resonate in a narrow region of the spectrum.
Answer:
The key is to alter the chemical environment of the molecule or to use more advanced NMR techniques to resolve the ambiguities.
-
Causality—Why Peaks Overlap: Protons in similar electronic environments will have similar chemical shifts (δ). In a fused aromatic system, the electron density is delocalized, causing many of the protons to resonate between 7.0 and 9.0 ppm.
Troubleshooting Steps:
-
Change the Deuterated Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ or Pyridine-d₅ can induce significant changes in chemical shifts.[1] The "aromatic solvent-induced shift" (ASIS) occurs because the solvent molecules will associate with specific, more electron-poor sites of your analyte, altering the local magnetic field and shifting the associated proton signals. This can often spread out the crowded regions of your spectrum.[1]
-
Vary the Temperature: If your molecule has flexible side chains or exhibits conformational isomers (rotamers), you may see multiple sets of signals or broadened peaks.[1] Acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) can increase the rate of bond rotation, causing the distinct signals of the rotamers to coalesce into a single, sharp average signal.
-
Utilize 2D NMR Spectroscopy: When 1D methods are insufficient, 2D NMR is essential. For complex heterocyclic compounds, these experiments are not just helpful; they are often necessary for unambiguous assignment.[2][3]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out spin systems within your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This shows direct, one-bond correlations between protons and the carbons they are attached to. It is the most reliable way to assign carbons that have attached protons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key to connecting the different fragments of your molecule and confirming the core structure.[2]
-
Question 2: I'm struggling with the initial assignment of the Imidazo[4,3-b]thiazole core signals. Are there typical chemical shift ranges I can use as a starting point?
Answer:
Yes, while substituent effects can be significant, the unsubstituted core has characteristic chemical shifts. Understanding these provides a crucial foundation for your analysis. The electron-donating sulfur atom and the electron-withdrawing nitrogen atoms create a unique electronic environment that influences the proton and carbon shifts.
Below is a table summarizing typical chemical shift ranges for a related, well-documented core, imidazo[2,1-b][2][4][5]thiadiazole, which provides a good proxy for what to expect.
| Position | Atom | Typical Chemical Shift (δ) Range (ppm) | Notes |
| H-5 | ¹H | 7.8 - 8.9 | Often appears as a sharp singlet, highly characteristic of this proton in an electron-deficient imidazole ring.[6] |
| C-5 | ¹³C | 100 - 117 | This carbon is shielded relative to other aromatic carbons due to its position between two heteroatoms.[6] |
| Aromatic H | ¹H | 7.0 - 8.5 | Protons on aryl substituents will fall in this general region, often with complex coupling patterns. |
| Imidazole Ring Carbons | ¹³C | 139 - 152 | These carbons are typically deshielded due to the influence of the adjacent nitrogen atoms.[7] |
| Thiadiazole Ring Carbons | ¹³C | 158 - 166 | The carbons in the thiadiazole portion of the fused system are often the most deshielded.[7] |
Note: These are guideline values. The exact shifts will be influenced by your specific substituents and the solvent used.
Question 3: My NMR signal-to-noise (S/N) ratio is very poor, even for my ¹H spectrum. What are the likely causes and how can I fix it?
Answer:
A poor S/N ratio can be frustrating and can obscure important details like small couplings or low-concentration impurities. The cause can range from the sample itself to instrument parameters.
Causality—Why S/N is Poor: The NMR signal is inherently weak. A poor S/N ratio means the intensity of your desired signal is not much greater than the background electronic noise. This can be due to insufficient sample, poor instrument calibration (shimming), or relaxation issues.
Below is a workflow to diagnose and solve this problem.
Caption: Plausible MS/MS fragmentation pathways for an Imidazo[4,3-b]thiazole.
Section 3: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like Imidazo[4,3-b]thiazoles.
UV-Vis Spectroscopy FAQs
Question 6: My UV-Vis spectrum shows multiple absorption bands. What do they represent?
Answer:
The multiple bands in the UV-Vis spectrum of an Imidazo[4,3-b]thiazole derivative are due to different types of electronic transitions within the conjugated π-system.
Causality—The Origin of UV-Vis Absorption: Molecules absorb UV or visible light when an electron is promoted from a lower energy molecular orbital to a higher energy one. In your molecule, the most likely transitions are:
-
π → π Transitions:* These are high-energy transitions that occur within the aromatic π-system. They typically result in strong absorption bands in the 250-350 nm range. [5][8]The extended conjugation of the fused ring system is responsible for these absorptions.
-
n → π Transitions:* These are lower-energy transitions involving the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or sulfur atoms, to an antibonding π* orbital. [5]These transitions are typically weaker and appear at longer wavelengths (>350 nm).
Question 7: I noticed the maximum absorption wavelength (λ_max) of my compound changes when I switch solvents. Why does this happen?
Answer:
This phenomenon is called solvatochromism , and it provides valuable insight into the electronic structure of your molecule. [9][10] Causality—How Solvents Affect Electronic Transitions: The polarity of the solvent can stabilize the ground state and the excited state of your molecule to different extents.
-
Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, lowering the energy gap for the transition. This results in absorption at a longer wavelength (a "red shift"). [5][11]This is common for π → π* transitions in molecules with charge-transfer character.
-
Hypsochromic Shift (Blue Shift): If the ground state is stabilized by the polar solvent more than the excited state (e.g., through hydrogen bonding to the heteroatoms), the energy gap for the transition will increase. This results in absorption at a shorter wavelength (a "blue shift"). This is often observed for n → π* transitions. [10] Observing how the λ_max changes with solvent polarity (e.g., from hexane to chloroform to ethanol to DMSO) can help you tentatively assign the nature of the electronic transitions.
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[2][4][5]hiadiazole Derivatives as Anti-Inflammatory Agents - NIH. Available at: [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. Available at: [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central. Available at: [Link]
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube. Available at: [Link]
-
Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[2][5][6]riazole and Imidazo[2,1-b]t[2][4][5]hiadiazole Derivatives - MDPI. Available at: [Link]
-
Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani - PMC - PubMed Central. Available at: [Link]
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Chemistry of Imidazo[2,1-b]t[2][4][5]hiadiazoles - ResearchGate. Available at: [Link]
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Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at: [Link]
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Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. Available at: [Link]
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Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed. Available at: [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. Available at: [Link]
-
¹H‐NMR chemical shifts of imidazothiazole 1 and its 6‐phenyl analogue. Values taken from Ref. [17c] - ResearchGate. Available at: [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and - FULIR. Available at: [Link]
-
Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes - SciSpace. Available at: [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. Available at: [Link]
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Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
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Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS - ResearchGate. Available at: [Link]
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Introduction to NMR part 2 - MIT Department of Chemistry. Available at: [Link]
-
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes | Semantic Scholar. Available at: [Link]
-
Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Available at: [Link]
-
Poor Signal-to-Noise Ratio in Your Spectrum? - University of Ottawa NMR Facility Blog. Available at: [Link]
-
Electrospray ionization - Wikipedia. Available at: [Link]
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Technical Support Center: Enhancing the Biological Activity of Imidazo[4,3-b]thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising Imidazo[4,3-b]thiazole scaffold. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to overcome common challenges in synthesis and to rationally enhance the biological activity of your derivatives.
Introduction: The Imidazo[4,3-b]thiazole Scaffold
The Imidazo[4,3-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. This is due to its structural similarity to biologically important purine analogs and its presence in a wide range of compounds exhibiting diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties[1][2][3]. The fusion of the imidazole and thiazole rings creates a unique electronic and steric environment, making it a privileged scaffold for drug discovery[4]. However, optimizing the biological activity of these derivatives requires a nuanced understanding of their synthesis, structure-activity relationships (SAR), and physicochemical properties.
This guide provides a question-and-answer-based approach to address specific issues you may encounter during your experimental work.
Troubleshooting Guide: Synthesis & Characterization
This section addresses common hurdles encountered during the synthesis and purification of Imidazo[4,3-b]thiazole derivatives.
Q1: My reaction yield for the final cyclization step is consistently low. What are the primary causes and how can I optimize it?
A1: Low yield in the synthesis of fused heterocyclic systems like Imidazo[4,3-b]thiazoles is a frequent issue. The most common synthetic route involves the condensation of a 2-aminothiazole derivative with an α-haloketone[3]. The problem can typically be traced back to one of three areas: reactant quality, reaction conditions, or side reactions.
-
Causality & Solution - Reactant Purity:
-
α-Haloketones: These reagents can be unstable and prone to self-condensation or degradation. Verify the purity of your α-haloketone via NMR or melting point analysis before use. Using freshly prepared or purified starting materials is highly recommended[5].
-
2-Aminothiazole Precursor: The purity of the starting aminothiazole is paramount. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification[5].
-
-
Causality & Solution - Reaction Conditions:
-
Solvent Choice: The polarity of the solvent is critical as it affects the solubility of reactants and intermediates, thereby influencing reaction kinetics. While ethanol is commonly used, exploring other solvents like DMF, 1-butanol, or even water can sometimes improve yields depending on the specific substrates[3][6].
-
Temperature & Time: These reactions often require heat to proceed to completion. However, excessive heat or prolonged reaction times can lead to decomposition and the formation of tar-like byproducts. We recommend monitoring the reaction progress meticulously using Thin Layer Chromatography (TLC). This allows you to identify the optimal reaction time and prevent degradation of the desired product[5].
-
Base/Acid Catalysis: Some variations of this synthesis may benefit from a mild base to scavenge the HBr or HCl generated. However, under certain acidic conditions, isomeric byproducts can form[5]. If you suspect this, consider running the reaction under neutral conditions.
-
-
Causality & Solution - Side Reactions:
-
The primary side reaction can be the formation of isomeric byproducts or dimers. Careful control of stoichiometry and slow, portion-wise addition of the α-haloketone can often minimize these unwanted reactions[5].
-
Q2: I am observing multiple spots on my TLC plate post-reaction, making purification difficult. What are these byproducts and how can I avoid them?
A2: The formation of multiple products is a classic challenge. In the context of Imidazo[4,3-b]thiazole synthesis, this often points to the formation of isomers or reaction of the product with starting materials.
-
Isomer Formation: The cyclization can sometimes lead to different regioisomers depending on the reaction mechanism. The reaction between 2-amino-1,3,4-thiadiazole and phenacyl bromides, for instance, leads to the electrophilic substitution at the C-5 position of the imidazole ring[7]. Altering the reaction conditions, such as the solvent or temperature, can favor the formation of the desired isomer.
-
Purification Strategy: If side products are unavoidable, a multi-step purification strategy may be necessary. Column chromatography is standard. We recommend starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity to elute your compounds. If compounds co-elute, consider recrystallization from a suitable solvent system (e.g., Ethanol, Methanol, or a mixture) to isolate the pure product.
Workflow for Troubleshooting Low Synthetic Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
FAQs for Enhancing Biological Activity
This section focuses on strategies to rationally modify your lead compounds to improve their therapeutic potential.
Q1: My lead compound shows promising activity but has poor aqueous solubility. How can I improve its solubility without sacrificing potency?
A1: This is a critical challenge in drug development, as poor solubility can lead to low bioavailability. Several strategies can be employed:
-
Introduce Polar Functional Groups: The most direct approach is to add polar, ionizable, or hydrogen-bond-forming groups to the scaffold, provided they do not interfere with the key binding interactions (the pharmacophore). For example, adding small amine, hydroxyl, or morpholine groups at positions that are not critical for activity can enhance solubility.
-
Bioisosteric Replacement: This powerful strategy involves replacing a lipophilic part of the molecule with a more polar group of a similar size and shape (a bioisostere)[8]. For example, if your molecule has a phenyl ring, you could replace it with a more polar pyridine or pyrazole ring. This can modulate solubility while potentially maintaining or even improving biological activity[9].
-
Salt Formation: If your derivative has a basic nitrogen (like in the imidazole ring) or an acidic proton, forming a pharmaceutically acceptable salt (e.g., hydrochloride, sulfate, or sodium salt) is a standard method to dramatically increase aqueous solubility.
Q2: How do I begin to understand the Structure-Activity Relationship (SAR) for my series of Imidazo[4,3-b]thiazole derivatives?
A2: Establishing a clear SAR is fundamental to rational drug design. It involves systematically modifying the structure of your lead compound and observing the effect on biological activity.
-
Identify Key Positions for Modification: The Imidazo[4,3-b]thiazole scaffold has several positions amenable to substitution (typically at the C2, C5, and C6 positions).
-
Systematic Modification: Synthesize small libraries of analogs where you vary one substituent at a time. For example, at a specific phenyl ring, you can explore the effect of electron-donating groups (-OCH₃, -CH₃), electron-withdrawing groups (-Cl, -F, -NO₂), and changes in steric bulk.
-
Quantitative Analysis: It is crucial to obtain quantitative biological data, such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values. This allows for direct comparison between derivatives.
-
Computational Modeling (In Silico Analysis): Molecular docking studies can provide valuable insights into how your compounds might bind to their biological target[2][10]. This can help rationalize observed SAR and guide the design of new, more potent analogs. For instance, docking might reveal a hydrogen bond interaction that explains why a certain substituent is crucial for activity[11].
Key SAR Insights for Imidazo[4,3-b]thiazole Scaffolds
| Position of Substitution | Substituent Type | General Effect on Activity | Reference |
| Aryl ring at C2/C6 | Electron-withdrawing (e.g., Halogens) | Often enhances antibacterial and antitubercular activity. | [2] |
| Aryl ring at C2/C6 | Electron-donating (e.g., Methoxy) | Can increase anticancer cytotoxicity. | [1][12] |
| C5 Position | Substitution (e.g., formyl, thiocyanate) | Can increase antiproliferative activity against tumor cell lines. | [13] |
| Fused Benzene Ring | Sulfonamide group | Shown to impart potent antitubercular and antibacterial activity. | [2] |
Rational Drug Design Cycle
Caption: The iterative cycle of synthesis, testing, and analysis in drug discovery.
Key Experimental Protocols
Here we provide standardized, step-by-step protocols for common procedures in the synthesis and evaluation of Imidazo[4,3-b]thiazole derivatives.
Protocol 1: General One-Pot Synthesis of 2,6-Disubstituted Imidazo[2,1-b][1][2][14]thiadiazoles
This protocol is adapted from established methods for the synthesis of related fused imidazole systems[3].
Objective: To synthesize a 2,6-diaryl-imidazo[2,1-b][1][2][13]thiadiazole derivative.
Materials:
-
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (1.0 eq)
-
Substituted phenacyl bromide (1.1 eq)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
TLC plates (Silica gel 60 F₂₅₄)
-
Saturated sodium bicarbonate solution
Procedure:
-
Setup: To a round-bottom flask, add the 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (1.0 eq) and dissolve it in a minimal amount of anhydrous ethanol.
-
Reactant Addition: Add the substituted phenacyl bromide (1.1 eq) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) with constant stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., in a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-18 hours, as indicated by the consumption of the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Stir for 15-20 minutes.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Purification: Air-dry the solid product. For higher purity, the crude product can be recrystallized from ethanol or purified by column chromatography.
Self-Validation: The structure of the final compound should be unequivocally confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The disappearance of the -NH₂ protons from the starting material in the ¹H-NMR spectrum is a key indicator of successful cyclization[7].
Protocol 2: Evaluation of Antitubercular Activity using Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis[2].
Objective: To determine the MIC of synthesized derivatives against M. tuberculosis H37Rv strain.
Materials:
-
Synthesized compounds dissolved in DMSO.
-
M. tuberculosis H37Rv culture.
-
Middlebrook 7H9 broth supplemented with OADC.
-
Sterile 96-well microplates.
-
Alamar Blue reagent.
-
Isoniazid (as a positive control).
Procedure:
-
Plate Preparation: Add 100 µL of sterile deionized water to all outer-perimeter wells of a sterile 96-well plate to minimize evaporation.
-
Compound Dilution: Add 100 µL of Middlebrook 7H9 broth to the remaining wells. Serially dilute the test compounds (starting from a high concentration, e.g., 100 µg/mL) across the wells.
-
Inoculation: Add 100 µL of the M. tuberculosis H37Rv inoculum to each well.
-
Incubation: Seal the plates with parafilm and incubate at 37 °C for 5-7 days.
-
Assay Development: After incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubation: Re-incubate the plates for 24 hours.
-
Reading Results: A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Trustworthiness: This assay includes both positive (standard drug) and negative (no drug) controls, ensuring the results are valid and comparable across experiments.
References
-
SYNTHESIS OF IMIDAZO[2,1-b][1][2][13]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. (n.d.). PubMed.
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][13]THIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters.
- From Bench to Bedside: What Do We Know about Imidazothiazole Deriv
- Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). PMC - PubMed Central.
- Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatiz
- Troubleshooting low yield in the synthesis of thiazole compounds. (n.d.). Benchchem.
-
Biological activities of imidazo[2,1-b][1][2][13]thiadiazole derivatives: A review. (2025). ResearchGate.
- Synthesis of selected functionalized deriv
- Biological activity of oxadiazole and thiadiazole deriv
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][13]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). NIH.
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][13]THIADIAZOLE DERIVATIVES: A REVIEW. (2024). ResearchGate.
- Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (n.d.). PMC - NIH.
- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
- Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018).
- Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. (n.d.). PMC - PubMed Central.
- Quantitative Structure Activity Relationship of 2, 5, 6–Trisubstituted imidazo (2, 1-b)-1, 3, 4–Thiadiazole as Anticancer Compunds.. (n.d.).
- PDF. (n.d.).
- Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. (2014). PubMed.
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Synthesis and biological evaluation of imidazo[2,1-b][1][2][13]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. (n.d.). PubMed.
- Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1. (2021). ScienceDirect.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
- Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. (n.d.). PubMed.
-
Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][1][2][13]thiadiazoles as highly potent acetylcholinesterase and non-classical carbonic anhydrase inhibitors. (n.d.). PubMed.
- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). PMC - PubMed Central.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - PubMed Central. fDBg5mGkri02pI=)
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Validation & Comparative
A Researcher's Guide to Validating the Biological Target of Imidazo[4,3-b]thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[4,3-b]thiazole scaffold is a promising heterocyclic structure demonstrating a wide range of biological activities, including potent anticancer and anti-inflammatory effects. As with any novel bioactive compound, pinpointing its precise molecular target is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive, in-depth comparison of modern experimental methodologies for validating the biological target of Imidazo[4,3-b]thiazole derivatives. Drawing from established protocols and field-proven insights, this document will navigate the complexities of target identification and validation, empowering researchers to build a robust body of evidence for their lead compounds.
The Criticality of Target Validation
Identifying the molecular target of a novel compound is paramount for several reasons. It elucidates the mechanism of action, which is fundamental to understanding how the compound elicits its therapeutic effect. Furthermore, a validated target allows for the development of targeted assays for lead optimization, aids in the prediction of potential on- and off-target effects, and ultimately increases the probability of success in later-stage clinical trials. For a novel scaffold like Imidazo[4,3-b]thiazole, rigorous target validation is the cornerstone of a successful drug development program.
Hypothetical Starting Point: A Phenotypic Screen Hit
Imagine a high-throughput phenotypic screen for novel anti-cancer agents has identified a promising hit: an Imidazo[4,3-b]thiazole derivative that selectively induces apoptosis in a cancer cell line. While this is an exciting discovery, the molecular target mediating this effect remains unknown. The following sections will outline a logical workflow of experimental techniques to identify and validate the biological target of this hypothetical compound.
A Multi-Faceted Approach to Target Validation
A robust target validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. These can be broadly categorized into biochemical and biophysical, genetic, and in vivo approaches.
dot
Caption: A streamlined workflow for target validation of a novel compound.
Part 1: Biochemical and Biophysical Validation
These methods directly assess the physical interaction between the Imidazo[4,3-b]thiazole compound and its putative target protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[1][2][3][4] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.[1][4]
Experimental Rationale: If the Imidazo[4,3-b]thiazole compound binds to its target protein within the cell, the protein will be more resistant to heat-induced unfolding and aggregation.
-
Cell Culture and Treatment: Culture the cancer cell line of interest to approximately 80% confluency. Treat the cells with the Imidazo[4,3-b]thiazole compound at various concentrations (a DMSO vehicle control is essential). Incubate for a sufficient period to allow for compound uptake and target binding.
-
Heat Challenge: Harvest and wash the cells, then resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures using a thermal cycler.
-
Protein Extraction and Analysis: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with an antibody specific to the hypothesized target.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]
dot
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity between a ligand and an analyte.[1][6][7]
Experimental Rationale: By immobilizing the putative target protein on a sensor chip, the binding of the Imidazo[4,3-b]thiazole compound can be measured as a change in the refractive index at the sensor surface, providing kinetic parameters such as the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
Ligand Immobilization: Covalently couple the purified recombinant target protein to a suitable sensor chip.
-
Analyte Injection: Prepare a series of concentrations of the Imidazo[4,3-b]thiazole compound in a running buffer. Inject the compound solutions over the sensor chip surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram for each concentration.
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the ka, kd, and KD values.
Isothermal Titration Calorimetry (ITC)
ITC is considered the "gold standard" for characterizing binding interactions as it directly measures the heat change that occurs upon binding.[8][9][10][11][12]
Experimental Rationale: The binding of the Imidazo[4,3-b]thiazole compound to its target protein will either release (exothermic) or absorb (endothermic) heat. ITC measures these heat changes to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[10][11][12]
-
Sample Preparation: Prepare solutions of the purified target protein and the Imidazo[4,3-b]thiazole compound in the same buffer to minimize heats of dilution.[11] The protein solution is placed in the sample cell, and the compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of the compound solution are made into the protein solution.
-
Heat Measurement: The heat change after each injection is measured by the instrument.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of the compound to the protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[1] | Target engagement in cells, melting temperature shift (ΔTm). | In-cell assay, reflects cellular environment. | Requires a specific antibody for the target. |
| SPR | Change in refractive index upon binding to a sensor surface.[1] | Binding kinetics (ka, kd), affinity (KD). | Real-time, label-free, provides kinetic data. | Requires purified protein, immobilization can affect protein conformation. |
| ITC | Measurement of heat change upon binding.[10] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | "Gold standard" for affinity, provides thermodynamic profile. | Requires larger amounts of purified protein, sensitive to buffer mismatches. |
Part 2: Genetic Validation
Genetic methods provide strong evidence for target validation by directly linking the gene encoding the putative target to the observed phenotype.
CRISPR/Cas9-Mediated Gene Knockout
The CRISPR/Cas9 system is a revolutionary gene-editing tool that can be used to create a knockout of the gene encoding the putative target protein.[13][14][15][16][17]
Experimental Rationale: If the target protein is essential for the pro-apoptotic effect of the Imidazo[4,3-b]thiazole compound, knocking out its gene should render the cells resistant to the compound's effects.
-
sgRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) that target a specific exon of the gene of interest into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the cancer cell line with the sgRNA/Cas9 construct. Select for successfully transfected cells.
-
Validation of Knockout: Verify the knockout of the target gene at the DNA, RNA, and protein levels (e.g., via sequencing, qPCR, and Western blotting).
-
Phenotypic Assay: Treat the knockout cells and wild-type control cells with the Imidazo[4,3-b]thiazole compound and assess for apoptosis (e.g., using a caspase activity assay or Annexin V staining).
-
Data Analysis: Compare the apoptotic response between the knockout and wild-type cells. A significant reduction in apoptosis in the knockout cells validates the target's role in the compound's mechanism of action.
dot
Caption: A workflow for target validation using CRISPR/Cas9-mediated gene knockout.
Part 3: In Vivo Validation
In vivo models are crucial for validating that the target is relevant in a more complex biological system that mimics the human disease state.
Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anti-cancer agents.[18][19][20][21][22][23][24][25][26][27]
Experimental Rationale: If the Imidazo[4,3-b]thiazole compound is effective in reducing tumor growth in a xenograft model, and this effect is correlated with target engagement in the tumor tissue, it provides strong evidence for the target's therapeutic relevance.
-
Cell Implantation: Subcutaneously inject the cancer cell line of interest into the flank of immunodeficient mice.[24][26][27]
-
Tumor Growth and Treatment: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the Imidazo[4,3-b]thiazole compound (and vehicle control) according to a predetermined dosing schedule.
-
Efficacy Assessment: Measure tumor volume regularly to assess the anti-tumor efficacy of the compound.
-
Pharmacodynamic (PD) Marker Analysis: At the end of the study, collect tumor tissue to assess target engagement. This can be done by measuring the levels of a downstream biomarker of the target's activity (e.g., phosphorylation of a substrate for a kinase target).
-
Data Analysis: Compare tumor growth and PD marker levels between the treatment and control groups.
| Model Type | Description | Advantages | Limitations |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines grown as tumors in immunodeficient mice.[24][26][27] | Reproducible, relatively inexpensive, well-characterized cell lines. | May not fully represent the heterogeneity of human tumors. |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor implanted into immunodeficient mice.[18][19][20][21][22] | Better recapitulates the heterogeneity and microenvironment of the original tumor. | More expensive and time-consuming to establish, higher variability. |
Conclusion
The validation of the biological target of a novel compound series like the Imidazo[4,3-b]thiazoles is a multifaceted process that requires a convergence of evidence from biochemical, biophysical, genetic, and in vivo studies. By employing a strategic and orthogonal set of experiments as outlined in this guide, researchers can build a compelling case for their target, paving the way for successful preclinical and clinical development. The journey from a phenotypic hit to a validated drug target is challenging, but with the powerful tools and methodologies available today, it is a journey that can be navigated with confidence and scientific rigor.
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A Comparative Guide to the In Vivo Efficacy of Imidazo[4,3-b]thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the imidazo[4,3-b]thiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the in vivo efficacy of imidazo[4,3-b]thiazole-based compounds across key therapeutic areas: oncology, infectious disease, and inflammation. By synthesizing data from preclinical studies, we aim to offer a clear perspective on the therapeutic potential of this versatile heterocyclic system and provide insights into the experimental design considerations that underpin these evaluations.
The Versatility of the Imidazo[4,3-b]thiazole Core
The fusion of imidazole and thiazole rings creates a unique chemical architecture that allows for diverse substitutions, leading to a wide array of pharmacological profiles. This structural versatility is the foundation of the significant research interest in this compound class, with derivatives being investigated for their potential as anticancer, antitubercular, and anti-inflammatory agents, among others. The ability to modulate the physicochemical properties and biological targets through strategic chemical modifications makes imidazo[4,3-b]thiazoles a compelling scaffold for the development of novel therapeutics.
Anticancer Efficacy: Targeting the RAF/MEK/ERK Pathway
The Raf/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation and survival. Its hyperactivation, often due to mutations in components like BRAF, is a hallmark of many cancers, particularly melanoma.[1] Imidazo[2,1-b]thiazole derivatives have been developed as potent pan-RAF inhibitors, aiming to overcome resistance to selective BRAF inhibitors.[2]
One such promising compound is 38a , a novel (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivative. In preclinical studies, compound 38a has demonstrated significant in vivo activity against melanoma.[2] While specific tumor growth inhibition percentages from the primary study require access to the full-text article, the selection of this compound for in vivo testing was based on its potent enzymatic and cellular activity, including the inhibition of MEK and ERK phosphorylation.[2]
Comparative Analysis:
| Compound | Cancer Model | Dosing Regimen | Efficacy | Comparator |
| Compound 38a | Melanoma Xenograft | To be determined from full text | Significant antitumor activity | To be determined |
| Sorafenib | Various solid tumors | Varies by model | Standard-of-care | N/A |
Table 1: In Vivo Anticancer Efficacy of Imidazo[2,1-b]thiazole-Based Compounds
Experimental Design Considerations: The Xenograft Model
The use of human tumor xenografts in immunocompromised mice is a cornerstone of preclinical oncology research.[3][4] This model allows for the in vivo evaluation of a compound's efficacy against a human-derived cancer, providing valuable data on drug response and potential biomarkers.[3][5] The choice of a xenograft model is predicated on its ability to recapitulate key aspects of human tumor biology, though it is important to acknowledge the absence of a complete immune system as a limitation.[3][5]
Experimental Protocol: Melanoma Xenograft Model
-
Cell Culture: Human melanoma cells (e.g., A375) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of melanoma cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., Compound 38a) and vehicle control are administered according to the specified dosing regimen (e.g., daily oral gavage).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Tumor volumes are compared between the treated and control groups to determine the percentage of tumor growth inhibition.
Caption: Workflow for in vivo anticancer efficacy testing.
Antitubercular Activity: Targeting the Electron Transport Chain
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of drug-resistant strains. The mycobacterial electron transport chain, crucial for energy production, has been identified as a key therapeutic target. Imidazo[2,1-b]thiazole-5-carboxamides have emerged as a promising class of anti-TB agents that inhibit QcrB, a component of the cytochrome bcc-aa3 supercomplex.[6]
A standout compound from this class is ND-11543 . In vivo studies in a chronic murine TB infection model have demonstrated its efficacy.[6]
Comparative Analysis:
| Compound | Animal Model | Dosing Regimen | Efficacy (Log10 CFU Reduction in Lungs) | Comparator |
| ND-11543 | Chronic Murine TB (BALB/c mice) | 200 mg/kg, daily for 4 weeks | Significant reduction in bacterial load | Untreated Control |
| Isoniazid | Chronic Murine TB (BALB/c mice) | Standard-of-care | Standard-of-care | N/A |
Table 2: In Vivo Antitubercular Efficacy of Imidazo[2,1-b]thiazole-Based Compounds
Experimental Design Considerations: The Chronic Murine TB Model
The chronic murine TB infection model in BALB/c mice is a widely accepted standard for evaluating the efficacy of new anti-TB drugs.[7][8] This model mimics several key features of human TB, including the establishment of a persistent, chronic infection in the lungs.[7] The use of BALB/c mice is well-established in TB research due to their defined immune responses to mycobacterial infection.[6][9]
Experimental Protocol: Chronic Murine TB Infection Model
-
Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is grown to mid-log phase.
-
Animal Model: BALB/c mice are commonly used.
-
Infection: Mice are infected with a low dose of M. tuberculosis via aerosol exposure to establish a lung infection.
-
Chronic Phase Establishment: The infection is allowed to progress for several weeks to establish a chronic, stable bacterial load in the lungs.
-
Treatment Initiation: Mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., ND-11543) and vehicle control are administered daily for the specified duration.
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and their lungs are harvested.
-
Bacterial Load Quantification: The number of viable bacteria (colony-forming units, CFU) in the lungs is determined by plating serial dilutions of lung homogenates on appropriate agar.
-
Data Analysis: The log10 CFU reduction in the lungs of treated mice is compared to that of the untreated control group.
Caption: Mechanism of action for antitubercular compounds.
Anti-inflammatory Action: COX-2 Inhibition
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment, and many exert their effects through the inhibition of cyclooxygenase (COX) enzymes. A series of 2,6-diaryl-imidazo[2,1-b][3][7][10]thiadiazole derivatives have been synthesized and evaluated for their in vivo anti-inflammatory properties, with a focus on selective COX-2 inhibition to minimize gastrointestinal side effects associated with COX-1 inhibition.[9][11]
Compound 5c from this series has shown noteworthy anti-inflammatory activity in the carrageenan-induced rat paw edema model, a classic assay for screening acute anti-inflammatory agents.[9][11]
Comparative Analysis:
| Compound | Animal Model | Dosing Regimen | Efficacy (% Edema Inhibition at 2h) | Comparator | % Edema Inhibition of Comparator (at 2h) |
| Compound 5c | Carrageenan-induced rat paw edema | 50 mg/kg | 31.63% | Diclofenac | 26.96% |
| Diclofenac | Carrageenan-induced rat paw edema | 20 mg/kg | 26.96% | N/A | N/A |
Table 3: In Vivo Anti-inflammatory Efficacy of Imidazo[2,1-b][3][7][10]thiadiazole-Based Compounds
Experimental Design Considerations: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a well-established and reproducible method for evaluating the efficacy of anti-inflammatory drugs.[12][13][14] The injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response, with the later phase being largely dependent on prostaglandin synthesis, making it particularly sensitive to COX inhibitors.[12][15]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound (e.g., Compound 5c), a positive control (e.g., diclofenac), and a vehicle control are administered (e.g., orally) to their respective groups.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition: The percentage of edema is calculated for each animal, and the percentage of inhibition by the test compounds is determined by comparing the edema in the treated groups to the vehicle control group.
Caption: Mechanism of action for anti-inflammatory compounds.
Conclusion and Future Directions
The imidazo[4,3-b]thiazole scaffold has unequivocally demonstrated its value in the development of novel therapeutic agents with potent in vivo efficacy. The compounds highlighted in this guide represent just a fraction of the research in this area, but they serve as compelling examples of the potential of this heterocyclic system to address significant unmet medical needs in oncology, infectious diseases, and inflammation.
Future research should focus on a number of key areas. Firstly, more head-to-head in vivo comparative studies of different imidazo[4,3-b]thiazole derivatives are needed to establish clear structure-activity relationships and identify the most promising candidates for further development. Secondly, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for optimizing dosing regimens and improving their therapeutic index. Finally, the exploration of novel therapeutic applications for this versatile scaffold should be encouraged, as its full potential is likely yet to be realized.
By continuing to build upon the solid foundation of preclinical in vivo data, the scientific community can pave the way for the clinical translation of imidazo[4,3-b]thiazole-based drugs that could one day improve the lives of patients worldwide.
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The Cutting Edge: A Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives in Oncology Research
A Senior Application Scientist's Guide to Anticancer Potential and Mechanistic Insights
The relentless pursuit of novel and effective anticancer agents has led researchers down a multitude of synthetic pathways. Among the heterocyclic compounds that have garnered significant attention, the imidazo[2,1-b]thiazole scaffold stands out as a privileged structure.[1] Its unique three-dimensional arrangement and rich electronic properties make it an ideal backbone for the design of potent and selective anticancer therapeutics. This guide provides a comparative analysis of the anticancer activity of various imidazo[2,1-b]thiazole derivatives, delving into their mechanisms of action and the experimental data that underscore their potential.
Comparative Anticancer Activity: A Data-Driven Overview
The true measure of an anticancer agent's potential lies in its ability to inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation. The following table summarizes the in vitro cytotoxic activity of a selection of promising imidazo[2,1-b]thiazole derivatives against various human cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Noteworthy Features |
| Compound 9m | MDA-MB-231 (Breast) | 1.12 | Aryl hydrazone derivative; induced G0/G1 cell cycle arrest. |
| Compound 9i [2] | MDA-MB-231 (Breast) | 1.65 | Aryl hydrazone derivative; induced G0/G1 cell cycle arrest. |
| Compound 3c | PC-3 (Prostate) | <0.01 | Arylidenehydrazide derivative; demonstrated marked potency. |
| Compound 22 | Colon Cancer (In Vivo) | MID GI₅₀ = 0.75 | 2-(4-methylbenzyl)-5,6-substituted derivative with significant in vivo activity. |
| Compound 3b | NCI 60-cell line panel | Log10GI50 -4.41 to -6.44 | Broad-spectrum antiproliferative activity. |
| Compound 26 [3] | A375P (Melanoma) | Sub-micromolar | Selective towards melanoma cell lines. |
| Compound 27 [3] | A375P (Melanoma) | Sub-micromolar | Selective towards melanoma cell lines. |
| Compound 13g [4] | Pancreatic Ductal Adenocarcinoma (PDAC) | Micromolar to sub-micromolar | Active against gemcitabine-resistant cells. |
Expert Analysis: The data clearly indicate that the imidazo[2,1-b]thiazole scaffold is a versatile platform for generating potent anticancer compounds. The sub-micromolar to nanomolar IC50 values observed for several derivatives highlight their significant cytotoxic potential. Notably, the derivatization at different positions of the fused ring system allows for the fine-tuning of activity and selectivity against specific cancer types. For instance, the aryl hydrazone modifications in compounds 9i and 9m conferred potent activity against breast cancer cells, while the arylidenehydrazide in 3c showed exceptional potency against prostate cancer. Furthermore, the promising in vivo activity of compound 22 underscores the translational potential of this class of molecules.[5]
Unraveling the Mechanism of Action: Beyond Cytotoxicity
A crucial aspect of drug development is understanding how a compound exerts its therapeutic effect. Imidazo[2,1-b]thiazole derivatives have been shown to induce cancer cell death through multiple mechanisms, primarily by disrupting key cellular processes like cell division and survival signaling.
Microtubule Destabilization: A Common Pathway
Several imidazo[2,1-b]thiazole derivatives have been identified as potent microtubule-destabilizing agents.[1] They function by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization by Imidazo[2,1-b]thiazole derivatives.
Kinase Inhibition: Targeting Survival Signals
In addition to their effects on the cytoskeleton, some imidazo[2,1-b]thiazole derivatives have been shown to inhibit the activity of key protein kinases involved in cancer cell proliferation and survival.[1][6] For example, certain derivatives have demonstrated inhibitory activity against receptor tyrosine kinases like EGFR and HER2, which are often overexpressed or mutated in various cancers. By blocking these kinases, the compounds can shut down downstream signaling pathways that promote cell growth and survival.
Caption: Inhibition of receptor tyrosine kinase signaling by Imidazo[2,1-b]thiazole derivatives.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-documented experimental protocols. Below are step-by-step methodologies for key assays used in the evaluation of the anticancer activity of imidazo[2,1-b]thiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the imidazo[2,1-b]thiazole derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the phase of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold has proven to be a remarkably fruitful starting point for the development of novel anticancer agents. The diverse mechanisms of action, including microtubule disruption and kinase inhibition, offer multiple avenues for therapeutic intervention. The extensive body of preclinical data, highlighted by potent in vitro and in vivo activities, strongly supports the continued exploration of this chemical class.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the identification of specific molecular targets for the most potent derivatives through techniques like proteomics and molecular docking will be crucial for rational drug design and the development of targeted therapies. The journey from the laboratory bench to the patient's bedside is long and arduous, but the compelling evidence surrounding imidazo[2,1-b]thiazole derivatives suggests that they are a class of compounds with significant promise in the fight against cancer.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Imidazo[4,3-b]thiazole Enzyme Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the selectivity and cross-reactivity of enzyme inhibitors based on the versatile Imidazo[4,3-b]thiazole scaffold. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor profiling.
The Imidazo[4,3-b]thiazole Scaffold: A Double-Edged Sword in Drug Discovery
The Imidazo[4,3-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry.[1][2] Its rigid, bicyclic nature and rich electronic properties make it an excellent scaffold for designing potent enzyme inhibitors. Derivatives of this core have shown significant activity against a range of targets, most notably protein kinases such as Anaplastic Lymphoma Kinase (ALK)[3][4] and p38 MAP kinase.[5][6][7]
However, the very features that make this scaffold effective—particularly its ability to interact with the highly conserved ATP-binding pocket of kinases—also present a significant challenge: the risk of polypharmacology and off-target effects.[8][9] An inhibitor designed for ALK may inadvertently engage with dozens of other kinases, leading to unforeseen toxicities or, in some cases, beneficial synergistic effects. Therefore, a rigorous and multi-tiered cross-reactivity profiling strategy is not just recommended; it is essential for the successful development of safe and effective therapeutics.
Caption: Tiered workflow for comprehensive cross-reactivity profiling of enzyme inhibitors.
Phase 1: In Vitro Biochemical Profiling
The Causality: The first step is to quantify the inhibitor's potency against its intended target and a broad panel of related enzymes in a controlled, cell-free environment. For Imidazo[4,3-b]thiazole kinase inhibitors, this typically involves screening against a large portion of the human kinome. [8]This approach provides a baseline understanding of the inhibitor's intrinsic affinity and selectivity, free from the complexities of cell permeability, metabolism, and efflux.
Featured Protocol: In Vitro Kinase Assay (Fluorescence-Based)
This protocol describes a common, non-radioactive method for determining the IC50 value of an inhibitor against a panel of purified kinases.
Principle: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A detection reagent converts the remaining ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce light. Inhibition of the kinase results in less ATP consumption and therefore a stronger light signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the Imidazo[4,3-b]thiazole inhibitor in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM). A DMSO-only sample serves as the vehicle control (0% inhibition). A known potent inhibitor for the target kinase should be used as a positive control.
-
Reaction Setup: In a 384-well white plate, add 5 µL of the kinase/substrate solution to each well.
-
Inhibitor Addition: Add 50 nL of the serially diluted inhibitor, vehicle control, or positive control to the appropriate wells.
-
Initiation of Reaction: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. Incubate at room temperature for 1 hour. [10][11]5. Reaction Termination & Detection: Add 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™). Incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 20 µL of a kinase detection reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Interpretation
The output of a broad kinase panel screen is a rich dataset that reveals the inhibitor's selectivity profile. Data should be summarized in a table for clear comparison.
Table 1: Hypothetical Kinase Selectivity Profile for "IZT-Exemplar"
| Kinase Target | Primary Target? | IC50 (nM) | Selectivity Index (vs. Primary) |
| p38α (MAPK14) | Yes | 9.6 | 1 |
| p38β (MAPK11) | No | 85 | 8.9 |
| JNK1 | No | >10,000 | >1,041 |
| ERK2 | No | >10,000 | >1,041 |
| ALK | No | 1,200 | 125 |
| FLT3 | No | 850 | 88.5 |
| Aurora A | No | 450 | 46.9 |
| DDR1 | No | 2,500 | 260 |
| NQO2 | No | >10,000 | >1,041 |
Data is hypothetical, inspired by published data on similar scaffolds. [5][7] Interpretation: The Selectivity Index (IC50 Off-Target / IC50 Primary Target) is a key metric. A higher number indicates greater selectivity. In this example, "IZT-Exemplar" is a potent p38α inhibitor with good selectivity against JNK and ERK, but it shows some cross-reactivity with other kinases like p38β, ALK, FLT3, and Aurora A. This information is crucial for predicting potential side effects and guiding further medicinal chemistry efforts.
Phase 2: In-Cell Target Engagement
The Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or active efflux. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures an inhibitor's ability to bind to and stabilize its target protein inside intact cells or cell lysates. [12][13]A positive result provides strong evidence of target engagement in a physiological environment. [14][15]
Featured Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: Ligand binding increases the thermal stability of a protein. When cells are heated, unbound proteins denature and aggregate at a lower temperature than ligand-bound proteins. By measuring the amount of soluble protein remaining at various temperatures, a "melting curve" can be generated. A shift in this curve in the presence of an inhibitor indicates target engagement. [13][16] Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target of interest (e.g., THP-1 cells for p38α) to approximately 80% confluency. Treat the cells with the Imidazo[4,3-b]thiazole inhibitor at a desired concentration (e.g., 10x the biochemical IC50) or with a vehicle control (DMSO) for 1 hour.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. [12]3. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C) to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-induced protein aggregates.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using a standard protein detection method, such as Western Blot or ELISA.
-
Data Analysis: For each temperature point, quantify the band intensity (for Western Blot) and normalize it to the intensity at the lowest temperature (e.g., 40°C). Plot the percentage of soluble protein against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample confirms thermal stabilization and target engagement.
Phase 3: Unbiased Proteome-wide Profiling
The Causality: While panel screens are excellent for assessing activity against known protein families, they are inherently biased and cannot identify completely unexpected off-targets. Chemoproteomic methods like the Kinobeads technology provide an unbiased, systems-level view of an inhibitor's interactions across the native proteome. [17][18]This is critical for uncovering novel mechanisms of action and potential liabilities that would be missed by other methods. [19]
Featured Workflow: Kinobeads Affinity Chromatography
Principle: This is a competitive binding experiment. A cell lysate is incubated with the free Imidazo[4,3-b]thiazole inhibitor. This mixture is then passed over "Kinobeads"—Sepharose beads conjugated with a cocktail of non-selective, immobilized kinase inhibitors. [20]Any cellular kinases that bind to the free inhibitor in the lysate will be unable to bind to the beads. By comparing the proteins captured by the beads from inhibitor-treated vs. vehicle-treated lysates using quantitative mass spectrometry, one can identify the inhibitor's direct targets in a dose-dependent manner. [19][21]
Caption: Workflow for target deconvolution using the competitive Kinobeads chemoproteomic platform.
Step-by-Step Methodology (Overview):
-
Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest. [21]2. Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of the Imidazo[4,3-b]thiazole inhibitor or a vehicle control (DMSO).
-
Affinity Enrichment: Add the Kinobeads matrix to each lysate and incubate to allow kinases not bound by the free inhibitor to bind to the beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.
-
Sample Preparation for MS: Digest the eluted proteins into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry to identify and quantify the captured proteins.
-
Data Analysis: For each identified protein, compare its abundance in the inhibitor-treated samples to the vehicle control. Proteins whose binding to the beads is reduced in a dose-dependent manner are identified as direct targets of the inhibitor. This data can be used to generate dose-response curves and determine apparent dissociation constants (Kd app) for every identified target. [19]
Conclusion: Building a Holistic Profile for Confident Drug Development
The development of potent and selective Imidazo[4,3-b]thiazole inhibitors requires a deep understanding of their interaction landscape. Relying on a single assay is insufficient. By employing a multi-tiered strategy—beginning with broad in vitro panels to define baseline selectivity, confirming target binding in a cellular milieu with CETSA®, and finally, using unbiased chemoproteomics to map the complete target space—researchers can build a comprehensive and reliable cross-reactivity profile. This rigorous, evidence-based approach is fundamental to mitigating risks, uncovering novel biology, and ultimately advancing safer and more effective therapeutic candidates from the bench to the bedside.
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Awasti, B. et al. (n.d.). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]
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Kaieda, A. et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. PubMed. [Link]
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Wang, Y. et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. [Link]
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van den Hurk, R. et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. PMC - NIH. [Link]
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Al Bratty, M. et al. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. [Link]
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Langer, P. (n.d.). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. [Link]
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Al-Ostoot, F. H. et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
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Guo, M. et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. MDPI. [Link]
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van den Hurk, R. et al. (n.d.). (PDF) Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ResearchGate. [Link]
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van den Hurk, R. et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]
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De Mello, R. A. et al. (2024). EML4-ALK: Update on ALK Inhibitors. PubMed. [Link]
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Li, Y. P. et al. (2015). Discovery of imidazo[2,1-b]thiazole HCV NS4B inhibitors exhibiting synergistic effect with other direct-acting antiviral agents. PubMed. [Link]
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Bridging the Virtual and the Real: A Guide to Validating In Silico Predictions with Experimental Data for Imidazo[4,3-b]thiazoles
In the contemporary landscape of drug discovery, the synergy between computational and experimental methodologies is not just advantageous; it is paramount.[1] This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on how to effectively validate in silico predictions with robust experimental data, using the promising imidazo[4,3-b]thiazole scaffold and its close, well-studied analogue, imidazo[2,1-b]thiazole, as a guiding framework. The imidazo[2,1-b]thiazole core is a versatile structure found in a variety of pharmacologically active compounds.[2]
The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, often likened to finding a needle in a haystack. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have emerged as powerful tools to sift through vast chemical libraries and prioritize compounds with the highest likelihood of success, thereby saving considerable time and resources.[3] However, these computational predictions are theoretical models and necessitate rigorous experimental validation to ascertain their real-world biological activity. This guide will walk you through the process of generating and then confirming these predictions, ensuring a scientifically sound and efficient drug discovery workflow.
The Virtual Screening Cascade: In Silico Prediction of Biological Activity
The initial phase of our drug discovery endeavor begins in the virtual realm. Here, we leverage computational tools to predict the biological activity of our imidazo[4,3-b]thiazole derivatives.
Molecular Docking: Unveiling Potential Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, this involves "docking" our imidazo[4,3-b]thiazole derivatives into the binding site of a specific protein target, such as a kinase or another enzyme implicated in a disease pathway. The output of a docking simulation is a "docking score," which estimates the binding affinity, and a "binding pose," which illustrates the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[4]
The choice of the protein target is crucial and is informed by the therapeutic area of interest. For instance, given that many imidazo[2,1-b]thiazole derivatives have shown promise as anticancer agents, a relevant target could be a protein kinase that is overexpressed in cancer cells.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: A simplified workflow for in silico molecular docking.
From Prediction to Proof: Experimental Validation
Once we have a prioritized list of candidate compounds based on our in silico predictions, we move to the laboratory to synthesize these molecules and experimentally validate their biological activity.
In Vitro Enzyme Inhibition Assays: Quantifying Potency
If our in silico studies predicted that our imidazo[4,3-b]thiazole derivatives would inhibit a specific enzyme, the next logical step is to perform an in vitro enzyme inhibition assay. These assays directly measure the ability of a compound to inhibit the activity of the target enzyme. The result is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
This protocol outlines a common method for measuring the inhibition of a protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (imidazo[4,3-b]thiazole derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Assessing Cellular Effects
While enzyme assays are crucial for confirming direct target engagement, it is equally important to assess the effect of our compounds in a more biologically relevant context. Cell-based assays allow us to measure the overall effect of a compound on living cells, such as its ability to inhibit cell proliferation or induce cell death (cytotoxicity).[6]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (imidazo[4,3-b]thiazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: A workflow for the experimental validation of in silico predictions.
Comparative Analysis: A Case Study with Imidazo[2,1-b]thiazole Derivatives
To illustrate the process of comparing in silico predictions with experimental data, we will consider a hypothetical case study based on published data for imidazo[2,1-b]thiazole derivatives targeting a specific kinase.
| Compound | Molecular Docking Score (kcal/mol) | Predicted Binding Affinity | Experimental IC50 (µM) |
| IZT-1 | -9.8 | High | 0.5 |
| IZT-2 | -8.5 | Moderate | 2.1 |
| IZT-3 | -7.2 | Lower | 15.8 |
| IZT-4 | -9.5 | High | 1.2 |
| IZT-5 | -6.1 | Low | > 50 |
In this hypothetical dataset, we observe a general correlation between the molecular docking scores and the experimental IC50 values. Compounds with more favorable (more negative) docking scores tend to have lower IC50 values, indicating higher potency. For instance, IZT-1 has the best docking score and the lowest IC50 value. Conversely, IZT-5 has the poorest docking score and is inactive in the experimental assay.
However, it is important to note that the correlation is not always perfect. For example, IZT-4 has a better docking score than IZT-2 , but a slightly higher IC50 value. This highlights the fact that molecular docking is a simplified model that does not account for all the factors that influence biological activity, such as compound solubility, cell permeability, and off-target effects.
This comparative analysis is crucial for several reasons:
-
Validation of the In Silico Model: A good correlation between predicted and experimental data increases our confidence in the predictive power of our molecular docking model for this class of compounds.
-
Identification of Key Structural Features: By analyzing the binding poses of the most active compounds, we can identify the key chemical moieties and interactions that are responsible for their potency. This information is invaluable for the rational design of even more potent and selective inhibitors.
-
Iterative Drug Design: The experimental data can be used to refine and improve our in silico models, leading to a more efficient and effective drug discovery cycle.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: The iterative cycle of in silico prediction and experimental validation in drug discovery.
Conclusion
The successful development of novel therapeutics based on the imidazo[4,3-b]thiazole scaffold, and indeed any chemical series, hinges on the intelligent and iterative integration of in silico and experimental approaches. Computational methods provide a powerful and cost-effective means to navigate the vast chemical space and identify promising candidates. However, these predictions must be anchored in the reality of experimental data. By systematically validating our virtual screening hits with robust in vitro and cell-based assays, we can build a comprehensive understanding of the structure-activity relationships that govern their biological effects. This self-validating system not only enhances the efficiency of the drug discovery process but also lays a solid foundation for the rational design of the next generation of therapeutic agents.
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A Senior Application Scientist's Guide to Benchmarking Imidazo[4,3-b]thiazole-5-carboxylic Acid Against Known ALK5 Inhibitors
Abstract
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various pathologies, including cancer and fibrosis. The TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5), represents a key therapeutic target for inhibiting this pathway. This guide introduces Imidazo[4,3-b]thiazole-5-carboxylic acid as a novel scaffold for investigation and provides a comprehensive framework for its systematic benchmarking against established ALK5 inhibitors: Galunisertib, SB-431542, and RepSox. We will delve into the causal logic behind the experimental design, from initial enzymatic assays to cell-based functional screens, providing detailed, self-validating protocols to ensure data integrity and reproducibility. This document serves as a technical manual for researchers aiming to characterize novel kinase inhibitors and make data-driven decisions in early-stage drug discovery.
Introduction: The Rationale for Targeting ALK5 and the Potential of the Imidazo[4,3-b]thiazole Scaffold
The TGF-β signaling cascade plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and immune evasion in advanced disease.[1][2] This pathway is initiated by the binding of TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3] Activated ALK5 subsequently phosphorylates downstream effectors, primarily SMAD2 and SMAD3, leading to their nuclear translocation and regulation of target gene transcription.[3][4] The central role of ALK5 in this pathway makes it a highly attractive target for therapeutic intervention.[5][6]
The imidazo[2,1-b]thiazole and related fused imidazole heterocyclic systems are recognized "privileged scaffolds" in medicinal chemistry, known to interact with a variety of protein kinases.[7][8][9] This established precedent provides a strong rationale for investigating novel derivatives like Imidazo[4,3-b]thiazole-5-carboxylic acid as potential kinase inhibitors. This guide, therefore, proposes a hypothetical yet rigorous evaluation of this compound against ALK5, a well-validated and therapeutically significant kinase.
Our comparative analysis will focus on three well-characterized ALK5 inhibitors:
-
Galunisertib (LY2157299): A potent and selective, orally bioavailable inhibitor of TβRI that has been evaluated in numerous clinical trials.[10][11]
-
SB-431542: A highly selective and widely used tool compound for studying TGF-β signaling in vitro.[12][13][14]
-
RepSox: A potent and selective ALK5 inhibitor, also noted for its ability to replace the transcription factor SOX2 in cellular reprogramming protocols.[15][16][17]
This guide will provide the necessary protocols to generate a robust, comparative dataset, enabling a clear assessment of the potential of Imidazo[4,3-b]thiazole-5-carboxylic acid as a novel ALK5 inhibitor.
The Competitors: A Profile of Known ALK5 Inhibitors
A successful benchmarking study requires a deep understanding of the reference compounds. The table below summarizes the key potency data for our chosen set of known ALK5 inhibitors. It is crucial to recognize that IC50 values can vary between different assay formats (e.g., cell-free biochemical vs. cell-based).[18] Therefore, a direct, side-by-side comparison under identical experimental conditions, as detailed in Section 4, is imperative.
| Compound | Target(s) | Reported IC50 (ALK5) | Assay Type |
| Galunisertib | ALK5 (TβRI) | 56 nM[10][11] | Cell-free |
| ALK4, ALK5 | 77.7 nM (ALK4), 172 nM (ALK5)[19] | Kinase Assay | |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM[5][13][14][20] | Cell-free |
| RepSox | ALK5 (TβRI) | 4 nM (Autophosphorylation)[16][21] | Cell-free |
| 18 nM[15] | Cellular Assay | ||
| 23 nM (ATP Binding)[15][16] | Cell-free |
Experimental Design: A Multi-tiered Approach to Inhibitor Characterization
Our experimental workflow is designed to provide a comprehensive evaluation of our test compound, moving from direct target engagement to cellular and functional consequences of target inhibition. This tiered approach ensures that resources are used efficiently and that each step provides a validation checkpoint for the next.
Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial characterization and benchmarking of Imidazo[4,3-b]thiazole-5-carboxylic acid, or any novel compound, against the ALK5 kinase. By following this multi-tiered approach, researchers can generate high-quality, comparative data on biochemical potency, cellular target engagement, and kinase selectivity.
The hypothetical results presented herein would position Imidazo[4,3-b]thiazole-5-carboxylic acid as a promising lead compound. The subsequent steps in a drug discovery campaign would involve structure-activity relationship (SAR) studies to improve potency and selectivity, followed by evaluation of pharmacokinetic properties and in vivo efficacy in relevant disease models of cancer or fibrosis. This systematic approach ensures that only the most promising candidates are advanced, maximizing the potential for successful therapeutic development.
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A Head-to-Head Comparison for Drug Discovery: Imidazo[2,1-b]thiazole vs. Triazole Scaffolds
A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Experimental Evaluation
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the vast array of "privileged structures," the imidazo[2,1-b]thiazole and triazole systems have emerged as exceptionally fruitful frameworks for developing novel therapeutics.[1] This guide provides a head-to-head comparison of these two powerhouse scaffolds, moving beyond a simple recitation of facts to offer in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will dissect their synthesis, compare their biological performance with supporting experimental data, and provide validated protocols to empower your own research endeavors.
Part 1: Structural and Physicochemical Distinctions
At first glance, both imidazo[2,1-b]thiazole and triazoles (specifically the 1,2,4- and 1,2,3-isomers) are five-membered, nitrogen-containing heterocycles. However, their fundamental architecture imparts distinct physicochemical properties that are crucial for drug-target interactions and pharmacokinetic profiles.
-
Imidazo[2,1-b]thiazole: This is a fused bicyclic system containing a bridgehead nitrogen atom.[2] This rigid, planar structure provides a unique three-dimensional arrangement of substituents, which can be exploited for specific receptor binding. The presence of the sulfur atom in the thiazole ring generally increases lipophilicity compared to its triazole counterpart, which can enhance membrane permeability.
-
Triazoles: These are monocyclic systems with three nitrogen atoms.[3] The 1,2,4-triazole isomer is particularly prominent in pharmaceuticals. Their key features include metabolic stability, a capacity for extensive hydrogen bonding (acting as both acceptors and donors), and the ability to act as bioisosteres for amide or ester groups.[3][4] The multiple nitrogen atoms contribute to a higher degree of polarity, which can improve aqueous solubility.[5] The triazole ring is also a well-known metal-binding pharmacophore, a property central to the mechanism of action for many antifungal agents.[5]
Part 2: A Comparative Overview of Synthetic Strategies
The feasibility and efficiency of synthesis are paramount in drug development. Both scaffolds are accessible through robust and versatile chemical reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the need for library generation.
Synthesis of the Imidazo[2,1-b]thiazole Core
The most common and reliable method for constructing the imidazo[2,1-b]thiazole scaffold is the Hantzsch-type condensation reaction. This involves the reaction of a 2-aminothiazole derivative with an α-haloketone.[6] The causality here is straightforward: the nucleophilic amino group of the thiazole attacks the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.
A representative protocol involves dissolving ethyl 2-(2-aminothiazol-4-yl) acetate in acetone and refluxing it with a substituted 2-bromoacetophenone.[7] The resulting intermediate is then hydrolyzed with sodium hydroxide to yield the carboxylic acid derivative, a versatile handle for further modification.[7]
Synthesis of the 1,2,4-Triazole Core
1,2,4-Triazoles can be synthesized through several classical methods, including the Pellizzari and Einhorn-Brunner reactions.[3][8] The Pellizzari reaction, for instance, involves the condensation of an amide with an acyl hydrazide at high temperatures.[3] A more modern and often higher-yielding approach involves the copper-catalyzed oxidative cyclization of amidines and nitriles.[3]
The choice to use a method like the Pellizzari reaction is often driven by the commercial availability of the starting amide and acyl hydrazide precursors, making it a direct route to symmetrically or asymmetrically 3,5-disubstituted triazoles.[3]
Caption: High-level comparison of synthetic workflows for the two scaffolds.
Part 3: Head-to-Head Comparison of Biological Activities
While both scaffolds exhibit a broad spectrum of activities, they have each found distinct niches where they particularly excel. This comparison is based on published experimental data, primarily focusing on anticancer and antifungal applications.
Anticancer Activity (Cytotoxicity)
Both imidazothiazoles and triazoles have yielded potent anticancer agents. Imidazothiazole derivatives often exert their effects by targeting the cytoskeleton (tubulin polymerization) or key signaling kinases.[1][9] Triazoles, particularly as part of larger molecules, have been developed as enzyme inhibitors, such as the aromatase inhibitors letrozole and anastrozole used in breast cancer therapy.[4]
Below is a comparative summary of cytotoxic activity (IC₅₀ values) for representative compounds from both classes against various human cancer cell lines.
| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[2,1-b]thiazole | Phenyl-substituted | A549 (Lung) | 0.92 | [9] |
| Benzimidazole conjugate | HeLa (Cervical) | 1.21 | [1] | |
| Benzimidazole conjugate | MCF-7 (Breast) | 1.54 | [1] | |
| 2-hydroxyphenyl-subst. | DU-145 (Prostate) | Potent (GI > 100%) | [9] | |
| 1,2,3-Triazole | 1,3,4-trisubstituted | MDA-MB-231 (Breast) | 3.2 - 6.4 | [10] |
| Dithiocarbamate hybrid | A549 (Lung) | 5.8 | [11] | |
| Dithiocarbamate hybrid | MCF-7 (Breast) | 7.9 | [11] |
Data compiled from multiple sources for comparative illustration.
From the data, it's evident that specific imidazo[2,1-b]thiazole derivatives have demonstrated sub-micromolar to low micromolar potency against lung and cervical cancer cell lines.[1][9] Certain triazole derivatives also show significant activity, particularly against breast cancer cell lines.[10] A study directly comparing imidazole and triazole derivatives for antimycobacterial activity noted that the imidazole-containing compounds were generally more potent than their triazole counterparts.[12]
Antifungal Activity
This is the therapeutic area where 1,2,4-triazoles have achieved landmark success. Marketed drugs like fluconazole and voriconazole are mainstays in treating systemic fungal infections.[4] Their primary mechanism is the inhibition of a fungal-specific enzyme, making them relatively selective. Imidazoles (a parent class to imidazothiazoles) also have a long history as antifungals (e.g., miconazole), often acting via a similar mechanism.[13]
The table below compares the Minimum Inhibitory Concentration (MIC) values, where a lower value indicates higher potency.
| Compound Class | Derivative/Drug | Fungal Species | Geometric Mean MIC (mg/L) | Reference |
| Triazole | Voriconazole | Trichophyton rubrum | 0.05 | [14] |
| Posaconazole | Trichophyton rubrum | 0.11 | [14] | |
| Itraconazole | Trichophyton rubrum | 0.26 | [14] | |
| Fluconazole | Trichophyton rubrum | 2.12 | [14] | |
| Imidazole/Triazole | Halogenated Imidazole | Candida spp. | 1.0 (MIC₉₀) | [15] |
| Imidazole | Miconazole | C. immitis | ≤ 0.5 | [13] |
The data clearly establishes the exceptional potency of newer triazoles like voriconazole against dermatophytes.[14] While direct MIC data for imidazo[2,1-b]thiazoles is less prevalent in the searched literature, related imidazole compounds show comparable, potent activity.[13][15]
Part 4: Mechanistic Insights
The biological activity of a compound is intrinsically linked to its mechanism of action.
-
Triazoles (Antifungal): The canonical mechanism for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. The triazole's nitrogen atoms coordinate to the heme iron atom in the enzyme's active site, preventing the demethylation of lanosterol. This disrupts membrane integrity, leading to fungal cell death.[4]
-
Imidazo[2,1-b]thiazoles (Anticancer): The mechanisms for this class are more diverse. Several derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[1][9] One well-documented mechanism is the inhibition of tubulin polymerization.[9] By binding to the colchicine site of β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.
Caption: Common mechanisms of action leading to cell death.
Part 5: Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key experiments.
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Reaction)
This protocol describes a classical, reliable method for synthesizing a representative 1,2,4-triazole.[3]
A. Materials:
-
Benzamide (1.21 g, 10 mmol)
-
Benzoyl hydrazide (1.36 g, 10 mmol)
-
Ethanol
-
Round-bottom flask (50 mL)
-
Oil bath
-
Filtration apparatus
B. Procedure:
-
Combine benzamide (10 mmol) and benzoyl hydrazide (10 mmol) in a 50 mL round-bottom flask.
-
Heat the mixture in an oil bath to 150-160 °C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The rationale for heating is to provide the necessary activation energy for the condensation and cyclization reaction, driving off water.
-
Allow the reaction mixture to cool to room temperature, at which point it should solidify.
-
Add a small amount of cold ethanol (approx. 10 mL) and triturate (grind) the solid mass with a spatula to break it up. This step washes away unreacted starting materials which are more soluble in ethanol than the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of fresh, cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-1,2,4-triazole.
-
Characterize the final product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR).
Protocol 2: Cytotoxicity Evaluation using the MTT Assay
This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][16]
A. Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
B. Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase. Using a hemocytometer, count the cells and adjust the concentration to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Include wells for "untreated control" (cells + medium) and "blank" (medium only). The choice of cell density is critical; it must be in the linear range of the assay where absorbance is proportional to cell number.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of your test compounds in complete culture medium from a concentrated stock (e.g., 10 mM in DMSO). Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. For the "untreated control" wells, add medium with the same concentration of DMSO used for the highest compound concentration (vehicle control).
-
Incubate the plate for the desired exposure time (typically 48-72 hours).
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. This is a direct measure of metabolic activity.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if necessary.
-
Data Analysis:
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated / Absorbance of Control) x 100.
-
Plot % Viability vs. compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Perspectives
Both imidazo[2,1-b]thiazole and triazole scaffolds are undeniably powerful platforms in drug discovery. The choice between them is not a matter of inherent superiority, but of strategic alignment with the therapeutic target and desired drug properties.
-
Triazoles , particularly the 1,2,4-isomer, remain the gold standard for developing antifungal agents due to their well-defined mechanism targeting fungal CYP51 and favorable physicochemical properties for this role. Their utility as bioisosteres and linkers via click chemistry ensures their continued relevance in broader drug design.[3]
-
Imidazo[2,1-b]thiazoles offer a more rigid and complex three-dimensional structure, which has proven highly effective in the development of kinase and tubulin polymerization inhibitors for anticancer applications.[1][9] The diversity of mechanisms associated with this scaffold suggests it is a rich area for discovering agents against a wide array of diseases.
Future research will likely involve the creation of hybrid molecules that combine the features of both systems, aiming to exploit synergistic effects or develop multi-target agents.[9] As our understanding of disease biology deepens, the strategic deployment of these versatile and potent heterocyclic cores will continue to be a cornerstone of modern medicinal chemistry.
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YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Imidazo[4,3-b]thiazole-5-carboxylic acid
A Senior Application Scientist's Guide to the Proper Disposal of Imidazo[4,3-b][1][2]thiazole-5-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities like Imidazo[4,3-b][1][2]thiazole-5-carboxylic acid demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The imidazothiazole scaffold is a cornerstone in medicinal chemistry, known for its diverse biological activities.[3][4] Proper management of waste generated from its use is a critical component of laboratory best practices, ensuring the safety of personnel and compliance with regulatory standards.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of Imidazo[4,3-b][1][2]thiazole-5-carboxylic acid and its associated waste streams. The procedures outlined here are grounded in established principles from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), tailored for a laboratory setting.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Based on this analysis, the compound should be handled as a hazardous substance with the following potential characteristics:
| Property | Anticipated Hazard & Rationale | Source(s) |
| Physical State | Solid powder. | [6] |
| Acute Toxicity | Harmful if swallowed or inhaled. May cause respiratory irritation. | [5] |
| Skin Corrosion/Irritation | Causes skin irritation. The acidic nature of the carboxylic acid group contributes to this risk. | [5][6] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | [5][6] |
| Chemical Reactivity | As an organic acid, it is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[5][6] Acids and bases should never be stored in metal containers.[8] |
This risk profile dictates that Imidazo[4,3-b][1][2]thiazole-5-carboxylic acid waste cannot be disposed of via standard laboratory drains or trash.[1][2] It must be managed as regulated hazardous waste.
The Core Disposal Workflow: From Bench to Final Pickup
The following protocol details a self-validating system for managing all waste streams associated with Imidazo[4,3-b][1][2]thiazole-5-carboxylic acid. The causality behind each step is explained to ensure both compliance and a deep understanding of the safety principles at play.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling at the bench. The primary objective is to prevent exposure.
-
Engineering Controls : Always handle the solid compound and its solutions inside a certified chemical fume hood to minimize inhalation risk.[9] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Gloves : Nitrile gloves are a suitable choice. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.[5]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[9]
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.
-
Step 2: Waste Segregation at the Point of Generation
This is the most critical step in preventing dangerous chemical reactions. Never mix incompatible wastes.[2] The following workflow provides a logical pathway for segregating waste streams containing Imidazo[4,3-b][1][2]thiazole-5-carboxylic acid.
Caption: Figure 1. Decision workflow for waste segregation.
-
Rationale for Segregation :
-
Solid vs. Liquid : Separating phases is essential for safe transport and disposal treatment.
-
Sharps : Needles, syringes, and blades must be placed in a puncture-resistant container to prevent physical injury.[10]
-
Aqueous vs. Organic : These streams are often incinerated or treated differently. Mixing them increases disposal costs and complexity. As an organic acid, this compound's waste stream should be classified as "Acidic Organic Waste" or "Acidic Aqueous Waste".[11]
-
Incompatibilities : Crucially, this acidic waste stream must be kept separate from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[1]
-
Step 3: Containerization and Labeling
Proper containerization prevents leaks and ensures waste is correctly identified.[12]
-
Select a Compatible Container :
-
Use a container made of material that does not react with acidic waste, such as High-Density Polyethylene (HDPE) or glass.[12] Avoid metal containers for acidic waste.[1][8]
-
Ensure the container has a secure, screw-top cap. Funnels must be removed and the container capped immediately after adding waste.[12]
-
-
Proper Labeling :
-
As soon as you designate a container for waste, it must be labeled.
-
Use your institution's official Hazardous Waste Label.[2]
-
Clearly write all constituents, including Imidazo[4,3-b][1][2]thiazole-5-carboxylic acid, solvents, and any other chemicals, with their approximate percentages.
-
Mark the appropriate hazard class (e.g., "Corrosive - Acid," "Toxic").
-
-
Fill Level :
Step 4: Accumulation and Storage
Designated storage areas are required to safely accumulate waste before pickup.
-
Satellite Accumulation Area (SAA) : Store the labeled, closed waste containers in a designated SAA.[13] This area should be near the point of generation and under the control of laboratory personnel.
-
Secondary Containment : All liquid waste containers must be placed within a larger, chemically compatible secondary containment bin or tray.[11] This prevents the spread of material in case of a primary container failure.
-
Segregated Storage : Within the SAA, continue to store incompatible waste types separately. For example, the acidic waste container for this compound should be stored in a separate secondary containment bin from any basic waste containers.[1][14]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the point of pickup.
-
Request Pickup : Once a waste container is full (or within one year of the first addition of waste), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[15]
-
Documentation : Keep meticulous records of the waste generated. Your EHS office will handle the final manifesting and ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).[16]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
Assess the Situation : If the spill is large, flammable, or has spread rapidly, alert others, evacuate the area, and contact your institution's emergency response line.[17]
-
Control and Contain : For small, manageable spills:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an acid-neutralizing spill kit or universal chemical absorbent pads. Do not use combustible materials like paper towels to clean up oxidizers.
-
-
Clean Up :
-
Dispose : All cleanup materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste in the appropriate solid waste container.[17]
-
Report : Report the incident to your supervisor and EHS office as per your institution's policy.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, protect the environment, and ensure that your groundbreaking research is conducted responsibly.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Imidazo[4,3-b]thiazole-5-carboxylic acid
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Imidazo[4,3-b][1][2]thiazole-5-carboxylic acid
This document provides essential safety and handling protocols for Imidazo[4,3-b][1][2]thiazole-5-carboxylic acid, a novel heterocyclic compound. As specific safety data for this molecule is not widely available, this guide is built upon a rigorous, first-principles risk assessment based on its chemical structure. The protocols herein are designed to empower researchers, scientists, and drug development professionals to work safely by treating the compound as potentially hazardous until comprehensive data is established.[3]
Foundational Risk Assessment: Deconstructing the Hazard
The core of our safety protocol lies in understanding the potential hazards inherent in the molecule's structure. A chemical risk assessment is the foundation of a safe laboratory environment.[4][5] We must analyze the compound by its constituent parts: the heterocyclic core and the carboxylic acid functional group.
-
The Heterocyclic Core: Imidazo[4,3-b][1][2]thiazole This is a nitrogen and sulfur-containing heterocyclic system. Such compounds are staples in medicinal chemistry due to their diverse pharmacological activities.[6][7][8] The presence of nitrogen and sulfur heteroatoms often imparts significant biological activity, meaning the compound could interact with biological systems in unforeseen ways.[1][9] Therefore, we must assume the potential for toxicity, skin irritation, or other biological effects.
-
The Functional Group: Carboxylic Acid (-COOH) The carboxylic acid group is a well-understood functional group. It is acidic and can be corrosive, posing a significant risk of irritation or burns to the skin and eyes.[10] Its vapors, if inhaled, can also be harmful to the respiratory tract.[10]
Given these factors, a conservative approach is mandated. All handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Risk Assessment Workflow
The following diagram illustrates the logical flow for assessing the risks associated with a novel chemical like Imidazo[4,3-b][1][2]thiazole-5-carboxylic acid.
Caption: Risk assessment workflow for novel compounds.
Core Directive: Personal Protective Equipment (PPE) Protocol
While engineering controls like a chemical fume hood are the primary barrier against exposure, PPE is the essential final layer of defense.[11][12] The following PPE is mandatory for all procedures involving Imidazo[4,3-b][1][2]thiazole-5-carboxylic acid.
PPE Selection Summary
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Engineering Control | Chemical Fume Hood | Chemical Fume Hood | Prevents inhalation of dusts and vapors.[10][13] |
| Hand Protection | Powder-Free Nitrile Gloves | Double-Gloved (Nitrile) | Protects against skin contact. Double gloving provides extra protection against tears and contamination.[2][14] |
| Eye/Face Protection | ANSI Z87.1 Safety Goggles | Safety Goggles & Face Shield | Goggles protect against splashes; a face shield adds a layer of protection for the entire face.[3][15] |
| Body Protection | Long-Sleeved Lab Coat | Chemically Resistant Gown/Coverall | Protects skin and clothing from contamination. Gowns with back closures and tight cuffs are superior.[2][3] |
| Respiratory | Not required inside fume hood | N95 Respirator | Required if handling powder outside of a fume hood or if significant aerosolization is possible.[2][11] |
Detailed PPE Methodologies
1. Hand Protection: The First Point of Contact Always wear powder-free nitrile gloves when handling the compound, its containers, or contaminated equipment.[12][14]
-
Protocol: Inspect gloves for any signs of damage before use.[16] When working with solutions or for extended periods, double gloving is required to minimize risk from potential tears or permeation.[2] Change gloves immediately if contamination is suspected, and at regular intervals (every 30-60 minutes is a good practice).[2][12] Use proper glove removal techniques to avoid cross-contamination.[16]
2. Eye and Face Protection: A Non-Negotiable Barrier Due to the corrosive potential of the carboxylic acid moiety, standard safety glasses are insufficient.
-
Protocol: Wear snug-fitting, indirectly vented chemical safety goggles that comply with ANSI Z87.1 standards at all times.[3][15] When handling larger quantities or if there is a heightened risk of splashing (e.g., during transfers or reactions), a face shield must be worn over the safety goggles.[3]
3. Body Protection: Shielding from Spills and Splashes A clean, long-sleeved laboratory coat, fully fastened, is the minimum requirement.
-
Protocol: Ensure the lab coat has tight-fitting cuffs. For procedures with a higher risk of spills, such as synthesis or purification, a disposable, chemically resistant gown that closes in the back is strongly recommended.[2] Contaminated lab coats or gowns must be removed immediately and decontaminated or disposed of properly.
4. Respiratory Protection: Guarding Against Inhalation All handling of the solid compound must be performed within a certified chemical fume hood to contain dust and potential vapors.[10][13]
-
Protocol: If, under rare and controlled circumstances, the solid must be handled outside of a fume hood (e.g., in a ventilated balance enclosure), a NIOSH-approved N95 respirator is mandatory.[2][11] Surgical masks provide no protection against chemical dusts and must not be used.[11]
PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: Decision tree for selecting task-specific PPE.
Operational and Disposal Plans
Proper PPE use is intrinsically linked to safe operational and disposal procedures.
Safe Handling and Storage
-
Designated Area: All work with this compound should occur in a designated area within the lab to prevent cross-contamination.
-
Handling: Avoid creating dust when handling the solid.[17][18] Do not get the chemical in eyes, on skin, or on clothing.[13][15] After handling, wash hands and any exposed skin thoroughly.[15][19]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][19] Store away from incompatible materials such as strong bases and oxidizing agents.[15][20] Use secondary containment to prevent spills.[3]
Emergency & Spill Response
-
Spills: Treat any spill as a major incident.[3] Evacuate the immediate area and alert your supervisor and institutional safety office. Do not attempt to clean a significant spill without proper training and equipment.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][19] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.
Waste Disposal
-
Classification: All waste materials, including empty containers, contaminated gloves, and disposable gowns, must be treated as hazardous chemical waste.
-
Procedure: Collect waste in designated, sealed, and clearly labeled hazardous waste containers. Do not dispose of this chemical down the drain.[17] Follow all local, state, and federal regulations for the disposal of nitrogen-containing chemical waste.[21]
References
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- Carl ROTH. (2024).
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- Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. (2022). Molecules.
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- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2022). Molecules.
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- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.
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- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- University of Wollongong. (n.d.).
- Nitrogen Containing Heterocycles. (2023). Encyclopedia MDPI.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
